Demeclocycline calcium
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
17146-81-5 |
|---|---|
分子式 |
C42H40CaCl2N4O16 |
分子量 |
967.8 g/mol |
IUPAC名 |
calcium bis((6aR,10S,10aS,11aS,12S)-8-carbamoyl-1-chloro-10-(dimethylamino)-4,6a,7,12-tetrahydroxy-6,9-dioxo-10a,11,11a,12-tetrahydro-10H-tetracen-5-olate) |
InChI |
InChI=1S/2C21H21ClN2O8.Ca/c2*1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31;/h2*3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31);/q;;+2/p-2/t2*6-,7-,14-,15-,21-;/m00./s1 |
InChIキー |
QQXQIPIVPIESBV-IQDXIELBSA-L |
製品の起源 |
United States |
Foundational & Exploratory
Demeclocycline Calcium in Bone Labeling: A Technical Guide to the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of demeclocycline (B601452) calcium as a vital tool in bone labeling. It provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing its application in dynamic histomorphometry, its effects on bone cell biology, and the underlying molecular interactions.
Core Mechanism of Action: Chelation and Fluorescence
Demeclocycline, a member of the tetracycline (B611298) class of antibiotics, serves as a fluorescent label in bone studies due to its inherent ability to chelate calcium ions.[1][2][3][4][5][6] This process forms a stable demeclocycline-calcium-phosphate complex that incorporates into newly forming bone mineral, specifically at the calcification front. The key to its utility lies in the fluorescent property of the tetracycline molecule, which allows for the visualization of areas of active bone formation under ultraviolet light.[1][7][8][9][10]
The fundamental principle of bone labeling with demeclocycline relies on its deposition in the hydroxyapatite (B223615) of actively mineralizing bone.[1] When administered in vivo, demeclocycline circulates and is readily taken up at sites of new bone formation. This incorporation creates a distinct fluorescent line within the bone matrix. By administering the label at two distinct time points, researchers can measure the distance between the two fluorescent bands, providing a direct quantification of the mineral apposition rate (MAR) and bone formation rate (BFR).[8][9][11]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of demeclocycline and other tetracyclines in bone labeling.
Table 1: Fluorescence Properties of Tetracycline Derivatives
| Tetracycline Derivative | Excitation Peak (nm) | Emission Peak (nm) | Relative Fluorescence Intensity |
| Demeclocycline | ~350 | ~520 | High |
| Chlortetracycline | ~420 | ~520 | Moderate |
| Doxycycline | ~350 | ~520 | Low |
| Oxytetracycline | ~390 | ~520 | High |
| Tetracycline | ~400 | ~520 | High |
Note: Data are compiled from various sources and may vary slightly depending on the experimental conditions.[10]
Table 2: Standard Demeclocycline Dosing for Bone Labeling
| Species | Application | Dosage | Administration Route |
| Human (Adult) | Dynamic Histomorphometry | 150 mg, twice daily | Oral |
| Human (Adult with renal impairment) | Dynamic Histomorphometry | 150 mg, twice daily | Oral |
| Rat | Research | 3-24 mg/kg body weight | Intraperitoneal/Subcutaneous |
Note: Dosing regimens can vary based on the specific research protocol and patient population. It is crucial to consult established guidelines and literature for specific applications.[8][11][12][13]
Experimental Protocols
In Vivo Double Bone Labeling for Histomorphometry
This protocol is a standard method for assessing dynamic bone parameters in preclinical and clinical research.
Objective: To quantify the mineral apposition rate (MAR) and bone formation rate (BFR).
Materials:
-
Demeclocycline hydrochloride
-
Vehicle for administration (e.g., sterile saline)
-
Animal model or human subject
-
Bone biopsy tools
-
Microtome for undecalcified bone sections
-
Fluorescence microscope
Procedure:
-
First Label Administration: Administer the first dose of demeclocycline. For example, in human studies, a common protocol is to give 150 mg of demeclocycline orally twice a day for 2-3 consecutive days.[12]
-
Interlabel Period: A drug-free period of 10 to 14 days follows the first labeling period.
-
Second Label Administration: Administer the second dose of demeclocycline using the same dosage and duration as the first administration.[12]
-
Bone Biopsy: A bone biopsy, typically from the iliac crest, is performed 3 to 7 days after the final dose of the second label.[11]
-
Sample Processing: The bone biopsy is fixed, dehydrated in a series of graded alcohols, and embedded in a hard resin (e.g., methyl methacrylate).
-
Sectioning: Undecalcified sections (5-10 µm thick) are cut using a specialized microtome.
-
Fluorescence Microscopy: The sections are viewed under a fluorescence microscope equipped with a UV light source and appropriate filters to visualize the fluorescent labels.
-
Histomorphometric Analysis: The distance between the midpoints of the two fluorescent labels is measured at multiple sites to calculate the MAR. The BFR is then calculated by multiplying the MAR by the mineralizing surface per bone surface (MS/BS).
In Vitro Osteoblast Mineralization Assay
This protocol assesses the direct effect of demeclocycline on osteoblast function and mineralization.
Objective: To determine if demeclocycline influences osteoblast-mediated matrix mineralization.
Materials:
-
Osteoblast cell line (e.g., MC3T3-E1) or primary osteoblasts
-
Cell culture medium (e.g., α-MEM) with fetal bovine serum and antibiotics
-
Osteogenic differentiation medium (culture medium supplemented with ascorbic acid and β-glycerophosphate)
-
Demeclocycline hydrochloride
-
Alizarin Red S staining solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed osteoblasts in a multi-well plate at a density that allows for confluence within 24-48 hours.
-
Induction of Differentiation: Once confluent, switch the culture medium to osteogenic differentiation medium.
-
Demeclocycline Treatment: Add demeclocycline to the osteogenic medium at various concentrations. Include a vehicle-treated control group.
-
Medium Change: Change the medium with fresh demeclocycline every 2-3 days for the duration of the experiment (typically 14-21 days).
-
Assessment of Mineralization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for 15 minutes.
-
Wash with deionized water.
-
Stain with 40 mM Alizarin Red S solution (pH 4.2) for 20 minutes.
-
Wash thoroughly with deionized water to remove excess stain.
-
-
Quantification:
-
Visually inspect and photograph the wells to assess the extent of mineralization (red staining).
-
For quantitative analysis, destain the wells using a solution of 10% acetic acid and 20% methanol.
-
Measure the absorbance of the extracted stain using a microplate reader at approximately 450 nm.
-
Signaling Pathways and Experimental Workflows
Mechanism of Demeclocycline Incorporation into Bone
Caption: Demeclocycline chelates calcium at sites of active mineralization.
Double Bone Labeling Experimental Workflow
Caption: Workflow for dynamic bone histomorphometry using demeclocycline.
Effects of Tetracyclines on Bone Cell Signaling
Tetracyclines, including demeclocycline, have been shown to exert effects on bone cells beyond their role as simple labels. These effects can influence bone remodeling.
Caption: Demeclocycline may modulate osteoblast and osteoclast activity.
Conclusion
Demeclocycline calcium remains an indispensable tool in bone research, providing a reliable method for the dynamic assessment of bone formation. Its mechanism of action, centered on calcium chelation and fluorescence, allows for precise quantification of bone remodeling activities. Furthermore, emerging evidence suggests that demeclocycline and other tetracyclines may have direct biological effects on bone cells, a factor that researchers should consider in their experimental designs. This guide provides a foundational understanding of these principles and offers standardized protocols to ensure reproducible and accurate results in the study of bone biology.
References
- 1. Tetracyclines and bone: unclear actions with potentially lasting effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetracyclines and bone: Unclear actions with potentially lasting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Declomycin (demeclocycline) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. Fluorescent tetracycline bone labeling as an intraoperative tool to debride necrotic bone during septic hip revision: a preliminary case series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Demeclocycline - Wikipedia [en.wikipedia.org]
- 6. Demeclocycline | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. Difference in label length between demethylchlortetracycline and oxytetracycline: implications for the interpretation of bone histomorphometric data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetracycline labeling of bone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetracycline, an Appropriate Reagent for Measuring Bone-Formation Activity in the Murine Model of the Streptococcus mutans-Induced Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of eight different tetracyclines: advances in fluorescence bone labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NKF KDOQI Guidelines [kidneyfoundation.cachefly.net]
- 12. mayocliniclabs.com [mayocliniclabs.com]
- 13. drugs.com [drugs.com]
The Intrinsic Fluorescence of Demeclocycline: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demeclocycline (B601452), a member of the tetracycline (B611298) class of antibiotics derived from a mutant strain of Streptomyces aureofaciens, is distinguished not only by its antimicrobial properties but also by its intrinsic fluorescence.[1] This inherent optical characteristic allows it to serve as a versatile tool in a wide array of research applications beyond its clinical use. From probing fundamental biological processes at the molecular level to visualizing pathological tissues, the fluorescence of demeclocycline offers a label-free method for investigation.
This technical guide provides an in-depth overview of the core fluorescent properties of demeclocycline, details its key research applications, and furnishes experimental protocols to facilitate its use in the laboratory.
Core Fluorescent Properties of Demeclocycline
The fluorescence of tetracyclines is intrinsically linked to their rigid, polycyclic chemical structure. Demeclocycline absorbs light in the violet range of the spectrum and typically emits yellow-green fluorescence.[2] However, its photophysical properties are highly sensitive to the local environment, including solvent polarity, pH, and its association with metal ions or macromolecules. This environmental sensitivity is a key feature exploited in many of its research applications.
While specific data on the quantum yield and fluorescence lifetime for demeclocycline are not extensively reported, tetracyclines as a class are known to have low fluorescence quantum yields in aqueous solutions, typically around 10⁻³.[3] This is often attributed to non-radiative decay processes in protic media. The fluorescence can be significantly enhanced upon binding to macromolecules, such as proteins or nucleic acids, or when in a more hydrophobic environment.
Quantitative Fluorescent Properties
The following table summarizes the known quantitative data for demeclocycline's fluorescence.
| Property | Value / Range | Conditions / Notes |
| Excitation Wavelength | ~402 nm | In tissue for confocal microscopy. |
| Emission Wavelength | 470 - 570 nm | Broad emission spectrum, peak may vary with environment. |
| Relative Intensity | 0.82 | Compared to tetracycline (relative intensity = 1.0) when used for in vivo bone labeling.[4] |
| Binding Affinity (K₁) | 2.2 x 10⁶ M⁻¹ (to 30S ribosome) | Determined by fluorescence anisotropy for the strong, specific binding site on the E. coli 30S ribosomal subunit.[5] |
| Binding Affinity (K₁) | 3.2 x 10⁶ M⁻¹ (to 70S ribosome) | Determined by fluorescence anisotropy for the strong, specific binding site on the E. coli 70S ribosome.[5] |
Research Applications & Signaling Pathways
The unique fluorescent properties of demeclocycline have been leveraged in several key areas of biomedical research.
Probing Drug-Target Interactions: Ribosome Binding
As an antibiotic, demeclocycline's primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 30S ribosomal subunit, which sterically blocks the aminoacyl-tRNA from accessing the acceptor (A) site on the ribosome-mRNA complex.[1][6][7] The change in demeclocycline's fluorescence anisotropy upon binding to the ribosome provides a powerful method to quantitatively study this interaction without the need for extrinsic labels.[5]
Delineating Cellular Signaling: Inhibition of ADH Pathway
Beyond its antibiotic function, demeclocycline is used clinically to treat the Syndrome of Inappropriate Antidiuretic Hormone (SIADH).[1] Its mechanism involves inducing a state of nephrogenic diabetes insipidus by interfering with the antidiuretic hormone (ADH or vasopressin) signaling cascade in the kidney's collecting duct cells.[8] Specifically, demeclocycline reduces the expression and abundance of adenylyl cyclase isoforms 5 and 6.[9] This attenuates the generation of the second messenger cyclic AMP (cAMP) upon vasopressin V2 receptor activation, ultimately leading to reduced translocation of aquaporin-2 (AQP2) water channels to the cell membrane and decreased water reabsorption.[9][10]
High-Resolution Tissue Imaging
Demeclocycline's ability to accumulate in certain tissues and fluoresce has made it a valuable contrast agent for high-resolution imaging. It has been successfully used to enhance the optical contrast of gliomas in fresh human brain tissue.[11] When applied topically, its fluorescence allows for the delineation of neoplastic cells from normal brain tissue under confocal microscopy, offering a potential tool for intraoperative guidance to improve the extent of tumor resection. Furthermore, its well-established use as a fluorescent label for bone mineralization provides a dynamic way to study bone growth and remodeling in histomorphometry.[4]
Experimental Protocols
The following sections provide generalized protocols for key research applications of demeclocycline fluorescence. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: General Workflow for Fluorescence Measurement
This workflow outlines the fundamental steps for quantifying demeclocycline's fluorescence in response to a biological interaction.
Protocol 2: Fluorescence Anisotropy for Ribosome Binding Assay
This protocol is adapted from the principles used to study demeclocycline-ribosome interactions.[5]
-
Reagent Preparation:
-
Prepare a stock solution of demeclocycline hydrochloride in an appropriate buffer (e.g., Tris-HCl with MgCl₂, KCl). The final concentration should be determined empirically, typically in the low micromolar range.
-
Isolate and purify 70S ribosomes or 30S subunits from the bacterial species of interest (e.g., E. coli) using established methods like sucrose (B13894) gradient centrifugation.
-
Determine the concentration of ribosomal particles spectrophotometrically.
-
-
Instrumentation:
-
Use a spectrofluorometer equipped with polarizers in the excitation and emission light paths.
-
Set the excitation wavelength to ~400 nm and the emission wavelength to the peak of demeclocycline's fluorescence in the assay buffer (~520-540 nm).
-
Calibrate the instrument to determine the G-factor using a solution of free demeclocycline.
-
-
Titration Experiment:
-
In a quartz cuvette, place a fixed concentration of demeclocycline.
-
Measure the initial fluorescence anisotropy of the free demeclocycline solution.
-
Perform a serial titration by adding increasing concentrations of the ribosomal particle solution to the cuvette.
-
After each addition, allow the sample to equilibrate (typically a few minutes) and then measure the steady-state fluorescence anisotropy.
-
-
Data Analysis:
-
Plot the change in fluorescence anisotropy as a function of the total ribosome concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., a single-site or two-site binding model) using non-linear least-squares analysis software.
-
From the fit, determine the equilibrium association constant (Kₐ) or dissociation constant (Kₔ) and the number of binding sites (n).
-
Protocol 3: Confocal Microscopy of Stained Brain Tissue
This protocol provides a general framework for using demeclocycline to visualize tumor margins in fresh tissue, based on its application in glioma detection.[11]
-
Tissue Preparation:
-
Obtain fresh, unfixed tissue specimens (e.g., from surgical resection).
-
Keep the tissue in a physiologically relevant buffer (e.g., PBS or artificial CSF) on ice to maintain viability.
-
If necessary, section the tissue into manageable thicknesses (e.g., 1-2 mm) for staining and imaging.
-
-
Staining:
-
Prepare a staining solution of demeclocycline hydrochloride (e.g., 1 mg/mL) in a sterile aqueous solution.
-
Topically apply the demeclocycline solution to the surface of the tissue specimen.
-
Incubate for a defined period (e.g., 5-15 minutes) at room temperature, protected from light.
-
Gently rinse the tissue with fresh buffer to remove excess, unbound demeclocycline.
-
-
Confocal Imaging:
-
Mount the stained tissue in a suitable imaging dish (e.g., a glass-bottom dish).
-
Use a confocal microscope equipped with a violet diode laser.
-
Set the excitation wavelength to ~402 nm.
-
Set the emission detection window to capture the broad fluorescence of demeclocycline (e.g., 470-570 nm).
-
Acquire images (or Z-stacks) from regions of interest, particularly at the interface between suspected tumor and normal tissue.
-
-
Image Analysis:
-
Analyze the images for differences in fluorescence intensity and distribution. Neoplastic areas may exhibit higher demeclocycline fluorescence due to differences in cellularity, vascularity, or drug retention.
-
Correlate the fluorescence images with standard hematoxylin (B73222) and eosin (B541160) (H&E) histopathology of the same tissue to validate the findings.
-
Conclusion
Demeclocycline is a powerful, multi-purpose research tool whose utility extends far beyond its role as an antibiotic. Its intrinsic, environment-sensitive fluorescence provides a label-free window into complex biological systems. By understanding its core photophysical properties and applying robust experimental protocols, researchers can effectively harness demeclocycline to investigate drug-target binding kinetics, dissect cellular signaling pathways, and enhance the visualization of tissues for both basic and translational science.
References
- 1. Demeclocycline - Wikipedia [en.wikipedia.org]
- 2. [On tetracycline fluorescence of malignant tumors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of eight different tetracyclines: advances in fluorescence bone labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The binding of 6-demethylchlortetracycline to 70S, 50S and 30S ribosomal particles: a quantitative study by fluorescence anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What are 30S subunit inhibitors and how do they work? [synapse.patsnap.com]
- 8. Demeclocycline treatment in the syndrome of inappropriate antidiuretic hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Demeclocycline attenuates hyponatremia by reducing aquaporin-2 expression in the renal inner medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vasopressin receptor 2 - Wikipedia [en.wikipedia.org]
Demeclocycline Calcium as an Antidiuretic Hormone (ADH) Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demeclocycline (B601452), a tetracycline (B611298) antibiotic, is utilized as an antagonist of the antidiuretic hormone (ADH), primarily in the management of the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH) and associated hyponatremia. Its mechanism of action is distinct from direct receptor blockade and involves the downstream modulation of the ADH signaling cascade within the renal collecting duct principal cells. This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative effects, and key experimental methodologies used to elucidate the function of demeclocycline as an ADH antagonist. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and renal physiology.
Introduction
The regulation of water homeostasis is a critical physiological process orchestrated by the antidiuretic hormone (ADH), also known as arginine vasopressin (AVP). In pathological states such as SIADH, excessive ADH secretion leads to dilutional hyponatremia due to inappropriate water retention. Demeclocycline has been repurposed for the treatment of such conditions by inducing a state of nephrogenic diabetes insipidus. This document details the core mechanism of demeclocycline's action, focusing on its interaction with the ADH signaling pathway and its ultimate effect on aquaporin-2 (AQP2) water channels.
Mechanism of Action
Demeclocycline exerts its ADH antagonist effect not by competing with ADH for its V2 receptor, but by interfering with the intracellular signaling cascade that follows receptor activation. The primary target of demeclocycline is the adenylyl cyclase enzyme.
Binding of ADH to its V2 receptor on the basolateral membrane of renal collecting duct principal cells activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1] Increased intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to two main effects:
-
Short-term: Translocation of vesicles containing the aquaporin-2 (AQP2) water channel to the apical membrane, increasing water permeability.
-
Long-term: Increased transcription of the AQP2 gene, leading to a higher overall abundance of AQP2 protein.
Demeclocycline disrupts this pathway by reducing the abundance of specific adenylyl cyclase isoforms, namely adenylyl cyclase 3 and 5/6, within the renal collecting duct cells.[1][2] This reduction in enzyme level leads to a blunted cAMP response to ADH stimulation. Consequently, PKA activation is diminished, resulting in both reduced AQP2 gene transcription and impaired translocation of AQP2 to the apical membrane.[1][2] The net effect is a decrease in water reabsorption by the collecting duct, leading to an increase in free water excretion (aquaresis) and a subsequent correction of hyponatremia.
Signaling Pathway Diagram
Quantitative Data
The efficacy of demeclocycline in treating SIADH-induced hyponatremia has been quantified in both clinical and preclinical studies. The following tables summarize key findings.
Table 1: Clinical Efficacy of Demeclocycline in SIADH
| Study Type | Number of Patients | Demeclocycline Dosage | Mean Change in Serum Sodium | Mean Change in Urine Osmolality | Time to Response | Reference |
| Cohort Study | 14 | 1200 mg/day | Increase to >135 mmol/L | Not Reported | 8.6 ± 5.3 days | [3] |
| Case Report | 1 | 1200 mg/day (no change), 2400 mg/day (response) | Correction of hyponatremia | Decrease (production of dilute urine) | >6 days | [4][5] |
| Systematic Review (multiple studies) | 39 (in 4 cohort studies) | Up to 1200 mg/day | Reported increase in mean serum sodium | Reported decrease in urine concentration | Variable (2-5 days or longer) | [6][7] |
Table 2: Preclinical Efficacy of Demeclocycline in a Rat Model of SIADH
| Parameter | Control (dDAVP) | Demeclocycline + dDAVP | p-value | Reference |
| Plasma Sodium (mmol/L) | 124 ± 2 | 134 ± 2 | < 0.05 | [1][2] |
| Plasma Osmolality (mOsm/kg) | 262 ± 4 | 280 ± 3 | < 0.05 | [1][2] |
| Urine Volume (mL/24h) | 12 ± 1 | 24 ± 2 | < 0.05 | [1][2] |
| Urine Osmolality (mOsm/kg) | 1139 ± 129 | 499 ± 46 | < 0.05 | [1][2] |
| AQP2 Abundance in Inner Medulla (% of control) | 100 | ~25 | < 0.05 | [1][2] |
Experimental Protocols
The elucidation of demeclocycline's mechanism of action has relied on a variety of in vitro and in vivo experimental techniques. This section provides an overview of the key methodologies.
In Vitro Studies using mpkCCD Cells
Mouse cortical collecting duct (mpkCCD) cells are a common model as they endogenously express AQP2 in response to vasopressin or its analogue dDAVP.
Experimental Workflow: In Vitro Analysis
a) cAMP Measurement
-
Objective: To quantify intracellular cAMP levels in response to dDAVP with and without demeclocycline.
-
Protocol Outline:
-
Seed mpkCCD cells in 24-well plates and grow to confluence.
-
Pre-treat cells with or without various concentrations of demeclocycline for a specified period (e.g., 24 hours).
-
Stimulate cells with dDAVP (e.g., 1 nM) for a short duration (e.g., 30 minutes) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Lyse the cells and measure cAMP concentrations using a commercially available cAMP enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Normalize cAMP levels to total protein concentration in each sample.
-
b) Immunoblotting for AQP2 and Adenylyl Cyclase
-
Objective: To determine the protein abundance of AQP2 and adenylyl cyclase isoforms (AC3, AC5/6).
-
Protocol Outline:
-
Culture and treat mpkCCD cells as described above.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against AQP2, AC3, or AC5/6 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system and quantify band intensities using densitometry software. Normalize to a loading control like β-actin.
-
c) AQP2 Promoter Activity Assay (Luciferase Reporter)
-
Objective: To assess the effect of demeclocycline on the transcriptional activity of the AQP2 gene promoter.
-
Protocol Outline:
-
Transfect mpkCCD cells with a luciferase reporter plasmid containing the AQP2 promoter upstream of the luciferase gene. A co-transfection with a Renilla luciferase plasmid can be used for normalization.
-
Treat the transfected cells with dDAVP with or without demeclocycline for a suitable period (e.g., 24 hours).
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Calculate the ratio of firefly to Renilla luciferase activity to determine the relative promoter activity.[8][9][10]
-
d) Immunofluorescence for AQP2 Localization
-
Objective: To visualize the subcellular localization of AQP2 and its translocation to the plasma membrane.
-
Protocol Outline:
-
Grow mpkCCD cells on glass coverslips.
-
Treat cells with dDAVP with or without demeclocycline.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent like Triton X-100.
-
Block with a suitable blocking buffer (e.g., containing goat serum).
-
Incubate with a primary antibody against AQP2.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Mount the coverslips on slides with a mounting medium containing DAPI for nuclear staining.
-
Visualize AQP2 localization using confocal microscopy.[11][12][13]
-
In Vivo Studies in an SIADH Rat Model
-
Objective: To evaluate the physiological effects of demeclocycline on water balance and hyponatremia in a living organism.
-
Protocol Outline:
-
Induce SIADH in rats by continuous subcutaneous infusion of dDAVP via osmotic minipumps.
-
Provide a liquid diet to ensure a consistent water and solute intake.
-
House rats in metabolic cages to allow for daily measurement of urine volume and collection of urine samples.
-
Administer demeclocycline or vehicle to the rats, for example, through the liquid diet.
-
Monitor body weight, water intake, and urine output daily.
-
Collect blood samples at baseline and at the end of the study to measure plasma sodium and osmolality.
-
Measure urine osmolality from the collected urine samples.
-
At the end of the experiment, harvest the kidneys for further analysis, such as immunoblotting for AQP2 and adenylyl cyclase isoforms in different regions of the kidney (cortex, outer medulla, inner medulla).[1][2]
-
Conclusion
Demeclocycline calcium functions as an effective ADH antagonist by a mechanism that is downstream of the V2 receptor. Its primary action is the reduction of adenylyl cyclase abundance in renal collecting duct cells, which leads to a cascade of events culminating in decreased AQP2-mediated water reabsorption. This results in an aquaretic effect that is beneficial in the management of SIADH and associated hyponatremia. The experimental protocols detailed in this guide provide a framework for the continued investigation of demeclocycline and the development of novel therapies targeting the ADH signaling pathway. While clinically effective, the use of demeclocycline requires careful monitoring due to its variable onset of action and potential for side effects.[6][7]
References
- 1. Demeclocycline attenuates hyponatremia by reducing aquaporin-2 expression in the renal inner medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Demeclocycline in the treatment of the syndrome of inappropriate secretion of antidiuretic hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Demeclocycline in the treatment of the syndrome of inappropriate antidiuretic hormone release: with measurement of plasma ADH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Demeclocycline in the treatment of the syndrome of inappropriate antidiuretic hormone release: with measurement of plasma ADH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for the use of demeclocycline in the treatment of hyponatraemia secondary to SIADH: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence for the use of demeclocycline in the treatment of hyponatraemia secondary to SIADH: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Analysis of AQP2 Promoter. I. cAMP-dependent Regulation of Mouse AQP2 Gene -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 9. assaygenie.com [assaygenie.com]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Aquaretic Effects of Demeclocycline Calcium
Introduction
Demeclocycline (B601452), a member of the tetracycline (B611298) class of antibiotics, is primarily indicated for the treatment of various bacterial infections.[1] However, it is also widely utilized off-label for its significant aquaretic effects in managing the Syndrome of Inappropriate Antidiuretic Hormone secretion (SIADH) and associated hyponatremia.[1][2] This effect is not due to a direct diuretic action involving sodium excretion, but rather to a promotion of free water clearance, a process known as aquaresis.[2] Demeclocycline induces a state of reversible nephrogenic diabetes insipidus, effectively counteracting the excessive water retention characteristic of SIADH.[1][3][4] This technical guide provides a detailed examination of the molecular mechanisms, quantitative effects, and experimental methodologies related to the aquaretic properties of Demeclocycline calcium for researchers, scientists, and drug development professionals.
Core Mechanism: The Vasopressin-Aquaporin 2 Signaling Pathway
The regulation of water balance in the kidney is principally controlled by the hormone arginine vasopressin (AVP), also known as antidiuretic hormone (ADH). In the renal collecting ducts, AVP binds to the vasopressin V2 receptor (V2R), a G-protein coupled receptor located on the basolateral membrane of principal cells.[5][6] This binding event initiates a signaling cascade:
-
G-Protein Activation: The activated V2R stimulates the Gs alpha subunit of its associated G-protein.
-
Adenylyl Cyclase Activation: The Gs protein activates adenylyl cyclase (AC) enzymes, primarily isoforms AC3 and AC6 in these cells.[7]
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger.[1][8]
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing the active catalytic subunits.[8][9]
-
Aquaporin-2 (AQP2) Regulation: PKA mediates two key effects on the water channel Aquaporin-2 (AQP2):
-
Trafficking: PKA phosphorylates AQP2 at the serine-256 residue, a critical step that promotes the translocation of AQP2-containing vesicles from the cytoplasm to the apical plasma membrane.[8][10][11] The insertion of AQP2 channels into the membrane dramatically increases water permeability.[10]
-
Transcription: The cAMP signaling pathway also enhances the transcription of the AQP2 gene, leading to an increased overall abundance of AQP2 protein for long-term regulation.[5][12]
-
This cascade results in the reabsorption of water from the pro-urine back into the bloodstream, concentrating the urine and conserving body water.
Demeclocycline's Point of Intervention
Demeclocycline exerts its aquaretic effect by interfering with this signaling pathway, primarily downstream of the V2 receptor.[1][5] Its mechanism is not fully elucidated but is understood to involve the inhibition of the second messenger cascade.[1] Crucially, Demeclocycline does not appear to block the V2 receptor itself but rather attenuates the cellular response to AVP stimulation.[2][5]
The primary mechanism involves the following steps:
-
Reduced Adenylyl Cyclase Abundance: In vitro studies have demonstrated that Demeclocycline decreases the protein abundance of adenylyl cyclase isoforms 3 and 5/6 in renal collecting duct cells.[5][7][13]
-
Decreased cAMP Generation: By reducing the amount of adenylyl cyclase, Demeclocycline leads to a significant decrease in dDAVP (a synthetic vasopressin analog)-induced cAMP generation.[5][7][13]
-
Downregulation of AQP2: The reduction in cAMP signaling directly impacts Aquaporin-2, leading to decreased AQP2 gene transcription and a subsequent reduction in total AQP2 protein abundance.[3][5][7] This is the central event causing reduced water reabsorption.
The net result is a diminished responsiveness of the collecting duct cells to vasopressin, leading to increased free water excretion, a decrease in urine osmolality, and a corrective increase in serum sodium concentration.[2][3][5]
Quantitative Data on Aquaretic Effects
The aquaretic effects of Demeclocycline have been quantified in clinical, animal, and in vitro studies. The typical clinical dosage ranges from 600 to 1200 mg per day, administered in divided doses.[2]
Table 1: Clinical Efficacy of Demeclocycline in SIADH
| Parameter | Baseline Value | Post-Demeclocycline Value | Study Population / Notes | Citation |
|---|---|---|---|---|
| Serum Sodium | 122 ± 1.1 mEq/L | 139 ± 1.1 mEq/L | 5 patients with chronic SIADH; dose 600-1200 mg/day for 5-14 days. | [14] |
| Serum Sodium | Significantly Reduced | Normal Range (p < 0.01 vs Placebo) | 30 patients undergoing coronary artery bypass grafting; dose 1200 mg/day. | [15] |
| Urine Osmolality | 744 ± 59 mOsm/kg | Significantly Decreased | 5 patients with chronic SIADH. | [14] |
| Urine Osmolality | Significantly Increased (Placebo) | No Significant Increase | 30 patients undergoing coronary artery bypass grafting; p=0.04 for placebo increase. | [15] |
| Urine Output | Not Specified | Increased, Production of Dilute Urine | Patient with SIADH following head injury; dose increased to 2400 mg/day. |[16][17] |
Table 2: Effects of Demeclocycline in an In Vivo SIADH Rat Model
| Parameter | Effect Observed | Notes | Citation |
|---|---|---|---|
| Hyponatremia | Reverted | Rats infused with dDAVP to induce dilutional hyponatremia. | [5][7][13] |
| Urine Volume | Significantly Increased | - | [5][7][13] |
| Urine Osmolality | Significantly Decreased | - | [5][7][13] |
| AQP2 Abundance (Inner Medulla) | Reduced | - | [5][7][13] |
| AC5/6 Abundance (Inner Medulla) | Reduced | - |[5][7][13] |
Table 3: In Vitro Effects of Demeclocycline on Renal Cells (mpkCCD)
| Parameter | Effect Observed | Concentration / Time | Citation |
|---|---|---|---|
| AQP2 Abundance | Significantly Decreased | 50 µM Demeclocycline for 24 hours. | [7] |
| AQP2 Gene Transcription | Decreased | - | [5][7][13] |
| dDAVP-induced cAMP | Decreased | - | [5][7][13] |
| Adenylyl Cyclase 3 Abundance | Reduced to <40% of control | 50 µM Demeclocycline for 24 hours. | [7] |
| Adenylyl Cyclase 5/6 Abundance | Reduced | 50 µM Demeclocycline for 24 hours. |[5][7][13] |
Experimental Protocols
The following protocols are based on methodologies described in studies investigating Demeclocycline's mechanism of action.[7]
Protocol 1: In Vitro Analysis using Mouse Cortical Collecting Duct (mpkCCD) Cells
-
Objective: To determine the effect of Demeclocycline on AQP2 and adenylyl cyclase abundance and cAMP generation in a renal cell line.
-
Methodology:
-
Cell Culture: mpkCCD cells are cultured on semipermeable filters for 8 days to allow for polarization and differentiation. For the final 4 days, cells are treated with 1 nM dDAVP (deamino-8-d-arginine vasopressin) to induce maximal endogenous AQP2 expression.
-
Demeclocycline Treatment: During the last 24 hours of culture, cells are exposed to varying concentrations of Demeclocycline (e.g., 50 µM) or a vehicle control.
-
cAMP Generation Assay: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) followed by stimulation with dDAVP in the presence or absence of Demeclocycline. Cellular cAMP levels are then measured using a competitive immunoassay kit.
-
Immunoblot Analysis: Cells are lysed, and total protein is quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are probed with primary antibodies specific for AQP2, Adenylyl Cyclase 3, and Adenylyl Cyclase 5/6, followed by a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using chemiluminescence and quantified by densitometry.
-
Gene Transcription Analysis: A stable mpkCCD cell line is generated with a luciferase reporter construct driven by the AQP2 gene promoter. Following treatment with dDAVP and/or Demeclocycline, cells are lysed, and luciferase activity is measured as a proxy for AQP2 gene transcription.
-
References
- 1. Demeclocycline - Wikipedia [en.wikipedia.org]
- 2. Demeclocycline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Vasopressin–aquaporin-2 pathway: recent advances in understanding water balance disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Regulation of aquaporin-2 trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Trafficking of the Water Channel Aquaporin-2 in Renal Principal Cells—a Potential Target for Pharmacological Intervention in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Localization and trafficking of aquaporin 2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential, Phosphorylation Dependent Trafficking of AQP2 in LLC-PK1 Cells | PLOS One [journals.plos.org]
- 12. Aquaporin-2 Regulation in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Demeclocycline attenuates hyponatremia by reducing aquaporin-2 expression in the renal inner medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Perioperative vasopressin secretion treated by demeclocycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Demeclocycline in the treatment of the syndrome of inappropriate antidiuretic hormone release: with measurement of plasma ADH - PMC [pmc.ncbi.nlm.nih.gov]
Demeclocycline Calcium's Inhibition of the Bacterial 30S Ribosomal Subunit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the molecular mechanisms underpinning the antibacterial activity of demeclocycline (B601452), a member of the tetracycline (B611298) class of antibiotics. The primary focus is its inhibitory action on the bacterial 30S ribosomal subunit, a critical component of the protein synthesis machinery. This document details the binding kinetics, mechanism of action, and relevant experimental protocols for studying this interaction. Quantitative data are presented in tabular format for clarity, and key molecular pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language). This guide is intended to be a comprehensive resource for researchers in microbiology, pharmacology, and drug development.
Introduction
Demeclocycline is a broad-spectrum bacteriostatic antibiotic derived from a mutant strain of Streptomyces aureofaciens.[1] Like other tetracyclines, its efficacy stems from the inhibition of protein synthesis in bacteria.[2][3][4][5] This is achieved by targeting the bacterial ribosome, a complex ribonucleoprotein structure responsible for translating messenger RNA (mRNA) into proteins. Specifically, demeclocycline binds to the 30S subunit of the 70S ribosome, thereby interfering with the translation process.[1][2] Understanding the precise molecular interactions and the quantitative aspects of this inhibition is crucial for combating antibiotic resistance and developing novel therapeutics.
Mechanism of Action
Primary Mechanism: Inhibition of Aminoacyl-tRNA Binding
The well-established mechanism of action for demeclocycline involves its binding to the 30S ribosomal subunit, which in turn prevents the association of aminoacyl-tRNA (aa-tRNA) with the ribosomal A (acceptor) site.[1][2][3] This steric hindrance effectively halts the elongation phase of protein synthesis, as new amino acids cannot be incorporated into the growing polypeptide chain.[2]
Demeclocycline, like other tetracyclines, binds to a primary high-affinity site on the 16S rRNA of the 30S subunit. This interaction is stabilized by a network of hydrogen bonds and electrostatic interactions. While secondary, weaker binding sites on both the 30S and 50S subunits have been reported, the principal inhibitory effect is attributed to the binding at the A site of the 30S subunit.
References
- 1. Demeclocycline - Wikipedia [en.wikipedia.org]
- 2. Bacteriostatic inhibitors of protein synthesis: tetracyclines, macrolides, and others | Nurse Key [nursekey.com]
- 3. Inhibitors of Bacterial Protein Synthesis | Basicmedical Key [basicmedicalkey.com]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Demeclocycline's Impact on Aquaporin-2 Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effect of demeclocycline (B601452) on aquaporin-2 (AQP2) expression. The information presented is collated from key research findings, offering a comprehensive resource for understanding its therapeutic action in conditions of excessive water retention, such as the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH).
Core Mechanism of Action
Demeclocycline, a tetracycline (B611298) antibiotic, is utilized off-label to induce a state of nephrogenic diabetes insipidus, thereby promoting free water excretion.[1] Its primary effect is the downregulation of AQP2 water channels in the principal cells of the kidney's collecting ducts.[2][3] This action counteracts the effects of antidiuretic hormone (ADH), also known as vasopressin, which is responsible for increasing water reabsorption.[4][5]
The binding of vasopressin to its V2 receptor on the basolateral membrane of collecting duct cells normally initiates a signaling cascade that increases intracellular cyclic AMP (cAMP) levels.[6][7][8] This leads to the trafficking of AQP2-containing vesicles to the apical membrane and an increase in AQP2 gene transcription, ultimately enhancing water permeability.[6][9][10] Demeclocycline disrupts this pathway, primarily by reducing the expression of key adenylyl cyclase isoforms, which are responsible for cAMP synthesis.[6][11]
Signaling Pathways Affected by Demeclocycline
Demeclocycline's intervention in the vasopressin-AQP2 signaling pathway occurs downstream of the V2 receptor. Research indicates that demeclocycline does not alter the localization of the vasopressin V2 receptor itself.[6][11] Instead, its mechanism is centered on the inhibition of adenylyl cyclase activity and expression, leading to a cascade of downstream effects that culminate in reduced AQP2 expression and function.[1][6]
The key steps in the signaling pathway affected by demeclocycline are:
-
Reduced Adenylyl Cyclase Expression: Demeclocycline has been shown to decrease the abundance of adenylyl cyclase isoforms 3 and 5/6 in renal collecting duct cells.[6][11]
-
Decreased cAMP Generation: The reduction in adenylyl cyclase leads to a significant decrease in the generation of cAMP, even in the presence of vasopressin stimulation.[6][11][12]
-
Impaired AQP2 Gene Transcription: The lower levels of cAMP result in reduced AQP2 gene transcription.[6][9][13] This is a critical long-term effect of demeclocycline.
-
Decreased AQP2 Protein Abundance: Consequently, the overall abundance of AQP2 protein within the cell is diminished.[6][9]
-
Altered AQP2 Localization: The remaining AQP2 is not efficiently trafficked to the apical membrane, leading to a more diffuse intracellular distribution.[9]
The following diagram illustrates the canonical vasopressin-AQP2 signaling pathway and the points of intervention by demeclocycline.
Caption: Demeclocycline's inhibitory effect on the vasopressin-AQP2 signaling pathway.
Quantitative Data on AQP2 Expression
The following tables summarize the quantitative effects of demeclocycline on AQP2 expression and related signaling molecules as reported in key in vitro and in vivo studies.
Table 1: In Vitro Effects of Demeclocycline on AQP2 and Signaling Molecules in mpkCCD Cells
| Parameter | Control (dDAVP) | Demeclocycline (50 µM) + dDAVP | Percentage Change | Reference |
| AQP2 Protein Abundance | 100% | ~40% | -60% | [6] |
| AQP2 mRNA Levels | 100% | ~50% | -50% | [6] |
| cAMP Generation | 100% | ~60% | -40% | [6] |
| Adenylyl Cyclase 3 Abundance | 100% | ~60% | -40% | [6] |
| Adenylyl Cyclase 5/6 Abundance | 100% | ~50% | -50% | [6] |
dDAVP (deamino-8-d-arginine vasopressin) is a synthetic analog of vasopressin used to stimulate the V2 receptor.
Table 2: In Vivo Effects of Demeclocycline in a Rat Model of SIADH
| Parameter | SIADH Rats | SIADH Rats + Demeclocycline | Outcome | Reference |
| Urine Volume (ml/24h) | ~5 | ~15 | Increased | [6] |
| Urine Osmolality (mOsm/kg H₂O) | ~2000 | ~500 | Decreased | [6] |
| AQP2 Abundance (Inner Medulla) | High | Significantly Reduced | Decreased | [6] |
| Adenylyl Cyclase 5/6 (Inner Medulla) | High | Significantly Reduced | Decreased | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a framework for replication and further investigation.
Cell Culture and Treatment
-
Cell Line: Mouse cortical collecting duct (mpkCCD) cells are a standard model for studying vasopressin-dependent AQP2 expression.[6]
-
Culture Conditions: Cells are typically grown to confluence on semipermeable filters to allow for polarized stimulation.
-
Treatment: To induce AQP2 expression, cells are treated with dDAVP (a V2 receptor agonist) for a period of 4 days. Demeclocycline is then added for the final 24-48 hours of the experiment.[6]
Western Blotting for Protein Abundance
This technique is used to quantify the amount of AQP2 and adenylyl cyclase proteins.
-
Cell Lysis: Cells are lysed in a buffer containing detergents and protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of each sample is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for AQP2 or adenylyl cyclase, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence system and quantified by densitometry.
RNA Isolation and Quantitative PCR (qPCR) for Gene Expression
qPCR is employed to measure the levels of AQP2 mRNA.
-
RNA Extraction: Total RNA is isolated from the cells using a commercial kit.
-
Reverse Transcription: The extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for qPCR with primers specific for the AQP2 gene. A housekeeping gene (e.g., GAPDH) is used for normalization.
-
Data Analysis: The relative expression of AQP2 mRNA is calculated using the ΔΔCt method.
cAMP Assay
This assay measures the intracellular concentration of cAMP.
-
Cell Treatment: Cells are treated with dDAVP and demeclocycline for a specified period.
-
Cell Lysis: Cells are lysed in a buffer provided with a commercial cAMP enzyme immunoassay (EIA) kit.
-
EIA: The assay is performed according to the manufacturer's instructions, which typically involves a competitive binding reaction between the sample cAMP and a fixed amount of labeled cAMP for a limited number of antibody binding sites.
-
Detection: The amount of labeled cAMP bound is inversely proportional to the concentration of cAMP in the sample, which is determined by measuring the absorbance at a specific wavelength.
Immunofluorescence for Protein Localization
This technique visualizes the subcellular localization of AQP2.
-
Cell Fixation and Permeabilization: Cells grown on coverslips are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: The cells are incubated with a primary antibody against AQP2, followed by a fluorescently labeled secondary antibody.
-
Microscopy: The coverslips are mounted on slides and imaged using a confocal microscope to visualize the distribution of AQP2 within the cells.
The following diagram outlines a typical experimental workflow for investigating the effects of demeclocycline.
Caption: A generalized experimental workflow for studying demeclocycline's effects in vitro.
Conclusion
Demeclocycline effectively reduces AQP2 expression and function in the renal collecting ducts by targeting the vasopressin-cAMP signaling pathway. Its primary mechanism involves the downregulation of adenylyl cyclase isoforms, leading to decreased cAMP production, reduced AQP2 gene transcription, and lower AQP2 protein abundance. This comprehensive understanding of its molecular action is crucial for the rational design of novel therapeutic strategies for water balance disorders and for optimizing the clinical use of demeclocycline. Further research may focus on elucidating the precise mechanisms by which demeclocycline regulates adenylyl cyclase expression.
References
- 1. Demeclocycline - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Long-term Use of Demeclocycline for the Treatment of Chronic Hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Demeclocycline treatment in the syndrome of inappropriate antidiuretic hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Demeclocycline Mnemonic for USMLE [pixorize.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Vasopressin–aquaporin-2 pathway: recent advances in understanding water balance disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vasopressin V2-receptor antagonists in patients with cirrhosis, ascites and hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Regulation of aquaporin-2 trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Demeclocycline attenuates hyponatremia by reducing aquaporin-2 expression in the renal inner medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Impact of Demeclocycline Calcium on Cyclic AMP (cAMP) Generation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger crucial for various signal transduction pathways. Demeclocycline (B601452), a tetracycline (B611298) antibiotic, has been identified as a modulator of cAMP generation, an effect distinct from its antimicrobial properties. This technical guide provides an in-depth analysis of the impact of demeclocycline calcium on cAMP signaling. It consolidates current research on its mechanism of action, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the involved biological pathways. The primary focus is on demeclocycline's role in inhibiting the vasopressin-mediated cAMP pathway in renal collecting ducts, which is the basis for its therapeutic use in the Syndrome of Inappropriate Antidiuretic Hormone (SIADH).
Mechanism of Action: Inhibition of Adenylyl Cyclase
Demeclocycline's primary impact on cAMP generation is inhibitory. It interferes with the intracellular second messenger cascade by targeting adenylyl cyclase (AC), the enzyme responsible for the conversion of ATP to cAMP.[1][2] This effect is particularly significant in the context of G-protein coupled receptor (GPCR) signaling.
Inhibition of the Vasopressin V2 Receptor (V2R) Pathway
The most well-documented mechanism involves the vasopressin V2 receptor (V2R) pathway in the principal cells of the kidney's collecting ducts.[3][4][5]
-
Standard Pathway Activation: Arginine vasopressin (AVP), or its synthetic analog desmopressin (B549326) (dDAVP), binds to the V2R, a Gs-protein-coupled receptor.[5][6] This binding activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cAMP.[5][7] The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), leading to the transcription and translocation of Aquaporin-2 (AQP2) water channels to the apical membrane, increasing water reabsorption.[3][4]
-
Demeclocycline's Intervention: Demeclocycline disrupts this cascade primarily by inhibiting the activation of adenylyl cyclase post-V2R binding.[1][8] Crucially, it does not appear to affect the localization of the V2R itself.[3][4] Research indicates that demeclocycline's effect is mediated by reducing the abundance of specific adenylyl cyclase isoforms, namely AC3 and AC5/6, in the renal inner medulla.[3][4][5] This reduction in enzyme availability leads to a diminished capacity for cAMP generation in response to vasopressin stimulation.[3][9]
Effects in Other Tissues
Beyond the renal system, demeclocycline has been shown to inhibit noradrenaline- and chloradenosine-sensitive cAMP accumulation in rat cerebral cortical slices, suggesting its modulatory effects on cAMP are not limited to the V2R pathway.[10]
Quantitative Data Summary
The following tables summarize the quantitative effects of demeclocycline on cAMP signaling and related protein expression as reported in experimental studies.
Table 1: Effect of Demeclocycline on dDAVP-Induced cAMP Generation
| Cell Type | Treatment | Agonist | Effect on cAMP Levels | Reference |
|---|---|---|---|---|
| Mouse Cortical Collecting Duct (mpkCCD) | 50 µM Demeclocycline (24h) | dDAVP | Significantly reduced cAMP levels compared to dDAVP alone. | [4] |
| Mouse Cortical Collecting Duct (mpkCCD) | - | dDAVP | Threefold increase in cAMP compared to unstimulated control. |[4] |
Table 2: Effect of Demeclocycline on Adenylyl Cyclase Abundance
| Cell Type | Treatment | Target Protein | Observed Effect | Reference |
|---|---|---|---|---|
| Mouse Cortical Collecting Duct (mpkCCD) | 50 µM Demeclocycline (24h) | Adenylyl Cyclase 3 (AC3) | Decreased abundance. | [3][4] |
| Mouse Cortical Collecting Duct (mpkCCD) | 50 µM Demeclocycline (24h) | Adenylyl Cyclase 5/6 (AC5/6) | Abundance reduced to <25% of control levels. |[4] |
Signaling Pathways and Logical Relationships
Visual representations of the signaling cascades and experimental processes are provided below using the Graphviz DOT language.
References
- 1. Demeclocycline - Wikipedia [en.wikipedia.org]
- 2. What are CAMP inhibitors and how do they work? [synapse.patsnap.com]
- 3. Demeclocycline attenuates hyponatremia by reducing aquaporin-2 expression in the renal inner medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Vasopressin V2 Receptor in Drug-Induced Hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G Protein-Coupled Receptors: A Century of Research and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vasopressin receptor 2 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition by antibiotic tetracyclines of rat cortical noradrenergic adenylate cyclase and amphetamine-induced hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Psychotropic Side Effects of Demeclocycline: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demeclocycline (B601452), a tetracycline (B611298) antibiotic, has been utilized for its antimicrobial properties for decades. However, emerging research and clinical observations have highlighted its potential to induce psychotropic side effects. This technical guide provides an in-depth exploration of these adverse effects, offering a comprehensive resource for researchers, scientists, and drug development professionals. This document summarizes quantitative data on the incidence of psychotropic effects, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of demeclocycline's impact on the central nervous system.
Psychotropic Side Effects of Demeclocycline
While the primary therapeutic action of demeclocycline is the inhibition of bacterial protein synthesis, its effects are not confined to microbial targets. A growing body of evidence suggests that demeclocycline can exert influence on neuronal function, leading to a range of psychotropic side effects. These effects are thought to be mediated through various mechanisms, including the inhibition of intracellular signaling pathways and modulation of neurotransmitter receptor activity.
The most notable psychotropic side effects associated with tetracycline antibiotics, including demeclocycline, is psychosis.[1] While specific quantitative data for demeclocycline is limited, analysis of the FDA Adverse Event Reporting System (FAERS) database for the closely related tetracycline, doxycycline, provides valuable insights into the potential psychiatric adverse drug reactions (ADRs).
Data Presentation: Incidence of Psychosis with Tetracyclines
The following table summarizes data from a study analyzing the FAERS database, comparing the incidence of psychosis with various antibiotics to that of minocycline, another tetracycline derivative. Doxycycline is included here as a proxy for demeclocycline due to their structural and functional similarities.
| Antibiotic Class/Drug | Prevalence of Psychosis ADRs (%) | Odds Ratio (OR) for Psychosis vs. Minocycline (95% CI) |
| All Tetracyclines (excluding Minocycline) | 0.9 | 2.23 (1.36–3.66) |
| Doxycycline | 0.9 | 2.32 (1.41–3.82) |
Source: Adapted from a study on psychosis as an adverse effect of antibiotics.[1]
This data suggests that tetracyclines as a class, and specifically doxycycline, are associated with a significantly increased odds of psychosis compared to minocycline. These findings underscore the importance of further research into the psychotropic effects of demeclocycline.
Key Signaling Pathways and Mechanisms of Action
Demeclocycline's influence on the central nervous system is likely multifaceted. Two prominent pathways that have been implicated are its interaction with the vasopressin V2 receptor signaling cascade and its inhibitory effects on calpains.
Inhibition of Vasopressin V2 Receptor Signaling
Demeclocycline is known to induce nephrogenic diabetes insipidus by interfering with the action of antidiuretic hormone (vasopressin). This occurs through the inhibition of the vasopressin V2 receptor signaling pathway in the renal collecting ducts. A similar mechanism may be at play in the central nervous system, where vasopressin receptors are also present and play a role in various neurological processes. The pathway involves the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) production.
Figure 1: Demeclocycline's Inhibition of Vasopressin V2 Receptor Signaling.
Calpain Inhibition Pathway
Research has shown that demeclocycline can exert neuroprotective effects by inhibiting calpains, a family of calcium-dependent proteases.[2] Overactivation of calpains is implicated in neuronal damage. By inhibiting calpain activity, demeclocycline may mitigate neurotoxicity. This pathway is of significant interest for understanding both the potential therapeutic and adverse neurological effects of the drug.
Figure 2: Proposed Mechanism of Demeclocycline's Calpain Inhibition.
Experimental Protocols
To facilitate further research into the psychotropic effects of demeclocycline, this section provides detailed methodologies for key experiments. It is important to note that these are adapted protocols based on standard laboratory procedures and may require optimization for specific experimental conditions.
Protocol 1: In Vitro Calpain Inhibition Assay
Objective: To determine the inhibitory effect of demeclocycline on calpain activity.
Materials:
-
Purified calpain-1 or calpain-2 enzyme
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 20 mM HEPES, 10 mM DTT, pH 7.5)
-
Calcium chloride (CaCl₂) solution
-
Demeclocycline hydrochloride
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of demeclocycline in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of demeclocycline in assay buffer to achieve a range of final concentrations to be tested.
-
In the wells of a 96-well plate, add the following in order:
-
Assay buffer
-
Demeclocycline dilution (or vehicle control)
-
Purified calpain enzyme
-
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic calpain substrate to all wells.
-
Immediately following substrate addition, add CaCl₂ to all wells to activate the calpain.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC-based substrates) at regular intervals for 30-60 minutes.
-
Calculate the rate of substrate cleavage for each demeclocycline concentration and the vehicle control.
-
Determine the IC₅₀ value of demeclocycline for calpain inhibition by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: NMDA Receptor Binding Assay (Radioligand Displacement)
Objective: To assess the affinity of demeclocycline for the NMDA receptor.
Materials:
-
Rat brain cortical membranes (source of NMDA receptors)
-
Radioligand specific for the NMDA receptor (e.g., [³H]MK-801)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glutamate and glycine (B1666218) (co-agonists)
-
Demeclocycline hydrochloride
-
Non-specific binding control (e.g., high concentration of a known NMDA receptor antagonist like unlabeled MK-801)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a stock solution of demeclocycline in an appropriate solvent.
-
Prepare serial dilutions of demeclocycline in binding buffer.
-
In microcentrifuge tubes, combine the following:
-
Rat brain cortical membranes
-
Radioligand ([³H]MK-801) at a concentration near its Kd
-
Glutamate and glycine
-
Demeclocycline dilution (or vehicle for total binding, or non-specific control)
-
-
Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the ability of demeclocycline to displace the radioligand and calculate its inhibitory constant (Ki) using the Cheng-Prusoff equation.
Experimental Workflow for Animal Studies
Investigating the psychotropic effects of demeclocycline in vivo requires a systematic and well-controlled experimental workflow. The following diagram outlines a proposed workflow for assessing demeclocycline-induced psychosis-like behaviors in a rodent model.
Figure 3: Proposed Experimental Workflow for Assessing Demeclocycline-Induced Psychosis in Rodents.
Conclusion
The psychotropic side effects of demeclocycline represent an important area of study for researchers and drug development professionals. While quantitative data is still emerging, the available evidence suggests a potential for adverse psychiatric events, including psychosis. The mechanisms underlying these effects are likely complex, involving interference with key signaling pathways within the central nervous system. The experimental protocols and workflows provided in this guide offer a framework for future investigations aimed at elucidating the precise nature of demeclocycline's psychotropic properties. A thorough understanding of these effects is crucial for ensuring the safe and effective use of this and other tetracycline antibiotics. Further research is warranted to fully characterize the risk-benefit profile of demeclocycline, particularly in patient populations with pre-existing psychiatric conditions.
References
Technical Guide: Demeclocycline Calcium as a Research Tool for Studying Vasopressin V2 Receptor Pathways
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The vasopressin V2 receptor (V2R) signaling pathway is a cornerstone of renal water reabsorption and a critical target for studying conditions like hyponatremia and polycystic kidney disease. While classic V2R antagonists directly compete with arginine vasopressin (AVP) at the receptor level, demeclocycline (B601452) offers a unique mechanism for probing this pathway. This guide provides an in-depth overview of demeclocycline's mechanism of action, quantitative data on its effects, and detailed experimental protocols for utilizing it as a tool to investigate V2R signaling.
The Vasopressin V2 Receptor Signaling Pathway
The V2R is a Gs protein-coupled receptor (GPCR) predominantly expressed on the basolateral membrane of principal cells in the kidney's collecting ducts.[1][2] Its activation by AVP initiates a well-characterized signaling cascade crucial for regulating water permeability.
Canonical V2R Signaling Cascade:
-
Ligand Binding: Arginine vasopressin (AVP) binds to the V2R.
-
G Protein Activation: The receptor-ligand complex activates the associated heterotrimeric Gs protein.[1][3]
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase (AC), an enzyme that converts ATP into cyclic adenosine (B11128) monophosphate (cAMP).[4][5]
-
PKA Activation: cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).[6][7]
-
Aquaporin-2 Phosphorylation & Translocation: PKA phosphorylates the aquaporin-2 (AQP2) water channel at key serine residues (e.g., Serine-256).[7][8][9] This phosphorylation event is a critical trigger for the translocation of AQP2-containing vesicles from the cytoplasm to the apical plasma membrane.[7][8]
-
Water Reabsorption: The insertion of AQP2 channels into the apical membrane dramatically increases water permeability, allowing for the reabsorption of water from the tubular fluid back into the bloodstream.[10][11]
Demeclocycline's Mechanism of Action
Unlike competitive V2R antagonists (vaptans) that block AVP binding, demeclocycline acts downstream in the signaling cascade.[12] Its primary mechanism involves inhibiting the V2R pathway by reducing the abundance of key adenylyl cyclase isoforms, thereby uncoupling receptor activation from cAMP production.[10][11]
Key points of Demeclocycline's action:
-
No Direct Receptor Antagonism: Demeclocycline does not appear to affect AVP binding to the V2R or the localization of the receptor itself.[10][11]
-
Adenylyl Cyclase Inhibition: The core mechanism is the reduction in the abundance and/or expression of adenylyl cyclase isoforms 3, 5, and 6 in renal collecting duct cells.[10][11][13]
-
Reduced cAMP Generation: By decreasing the amount of available adenylyl cyclase, demeclocycline blunts the dDAVP (a V2R agonist) or AVP-induced generation of cAMP.[10][11]
-
Downstream Effects: The reduction in cAMP leads to decreased AQP2 gene transcription and lower overall AQP2 protein abundance, ultimately resulting in fewer water channels available for translocation and a state of nephrogenic diabetes insipidus.[10][12]
Quantitative Data and Comparative Analysis
Specific binding affinity (Ki) and functional inhibition (IC50) values for demeclocycline are not commonly reported in the literature, as its mechanism is not based on direct, competitive antagonism. Instead, its effects are characterized by measuring the reduction of downstream signaling events at specific concentrations.
Table 1: Effects of Demeclocycline on V2R Pathway Components
| Parameter | Compound | Concentration | Effect | Cell Line / System | Source |
|---|---|---|---|---|---|
| cAMP Generation | Demeclocycline | 50 µM | Decreased dDAVP-induced cAMP generation | mpkCCD cells | [10][13] |
| Protein Abundance | Demeclocycline | 50 µM | Decreased abundance of Adenylyl Cyclase 3 and 5/6 | mpkCCD cells | [10][13] |
| Protein Abundance | Demeclocycline | 50 µM | Decreased AQP2 abundance | mpkCCD cells | [10][11] |
| Gene Expression | Demeclocycline | Not specified | Decreased AQP2 gene transcription | mpkCCD cells |[10][11] |
For the purpose of comparison, the following table presents data for well-characterized direct V2R antagonists.
Table 2: In Vitro Binding Affinities of Direct V2R Antagonists
| Compound | Target Receptor | Binding Affinity (Ki) [nM] | Reference |
|---|---|---|---|
| Tolvaptan | V2 | 0.43 | [14] |
| V1a | 12.5 | [14] | |
| Conivaptan | V2 | 0.23 | [14] |
| V1a | 0.38 | [14] |
| Lixivaptan | V2 | 2.3 |[14] |
Experimental Protocols
Utilizing demeclocycline as a research tool requires robust in vitro assays to quantify its impact on the V2R pathway. Below are detailed protocols for key experiments.
Protocol: V2R-Mediated cAMP Accumulation Assay
This functional assay measures the ability of demeclocycline to inhibit AVP-induced cAMP production.
Materials:
-
Cells: HEK293 or mpkCCD cells stably expressing the human V2 receptor.[15]
-
Assay Medium: HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.[14][15]
-
Agonist: Arginine Vasopressin (AVP) or desmopressin (B549326) (dDAVP).
-
Test Compound: Demeclocycline calcium.
-
cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or similar immunoassay technology.[14]
Methodology:
-
Cell Plating: Seed V2R-expressing cells into a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation: Aspirate the culture medium. Wash the cells once with assay medium (without PDE inhibitor).
-
Add assay medium containing the PDE inhibitor (e.g., IBMX).
-
Add serial dilutions of demeclocycline (or other antagonists/vehicle control) to the wells.
-
Incubate the plate for a defined period (e.g., 30 minutes to several hours, depending on the compound's mechanism) at 37°C. For demeclocycline, a longer pre-incubation (e.g., 24-48 hours) may be necessary to observe effects on protein expression.[13]
-
Agonist Stimulation: Add a fixed concentration of AVP or dDAVP to all wells except the negative control. A typical concentration is the EC80 (the concentration that gives 80% of the maximal response), which should be determined in advance.[14]
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.[14][16]
-
cAMP Measurement: Stop the reaction and lyse the cells according to the detection kit's protocol.[14]
-
Measure the intracellular cAMP concentration using an HTRF-compatible plate reader or by following the ELISA protocol.[15]
-
Data Analysis: Plot the cAMP levels against the log concentration of demeclocycline. Normalize the data relative to the positive (agonist only) and negative (vehicle only) controls to determine the inhibitory effect.
Protocol: AQP2 Trafficking and Localization Assay
This immunofluorescence-based assay visually assesses the ability of demeclocycline to prevent the AVP-induced translocation of AQP2 to the plasma membrane.
Materials:
-
Cells: mpkCCD or other renal collecting duct cells endogenously or exogenously expressing AQP2.
-
Culture Ware: Glass-bottom dishes or coverslips suitable for microscopy.
-
Reagents: AVP or dDAVP, Demeclocycline.
-
Fixation/Permeabilization: 4% Paraformaldehyde (PFA), 0.1% Triton X-100 in PBS.
-
Blocking Buffer: PBS containing 1% BSA and 5% normal goat serum.
-
Antibodies:
-
Primary Antibody: Rabbit anti-AQP2 antibody.
-
Secondary Antibody: Fluorescently-labeled goat anti-rabbit antibody (e.g., Alexa Fluor 488).
-
-
Mounting Medium: Mounting medium with DAPI for nuclear counterstaining.
Methodology:
-
Cell Culture: Seed cells on sterile glass coverslips and grow to a confluent monolayer.
-
Treatment:
-
Treat cells with demeclocycline (e.g., 50 µM) or vehicle for 24-48 hours.
-
During the final 30 minutes, stimulate the relevant wells with AVP or dDAVP (e.g., 10 nM) to induce AQP2 translocation.[16] Include unstimulated controls.
-
-
Fixation: Wash cells twice with ice-cold PBS. Fix with 4% PFA for 15 minutes at room temperature.[16]
-
Permeabilization: Wash three times with PBS. Permeabilize cells with 0.1% Triton X-100 for 10 minutes.[16]
-
Blocking: Wash three times with PBS. Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate coverslips with the primary anti-AQP2 antibody (diluted in blocking buffer) overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.[16]
-
Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Imaging and Analysis: Acquire images using a confocal or fluorescence microscope. Analyze the subcellular localization of AQP2. In control stimulated cells, AQP2 should be concentrated at the apical membrane. In demeclocycline-treated cells, AVP stimulation should fail to induce this translocation, with AQP2 remaining in a diffuse, cytoplasmic pattern.
Conclusion
This compound serves as a valuable and unique tool for dissecting the vasopressin V2 receptor pathway. By acting downstream of the receptor to reduce adenylyl cyclase abundance, it allows researchers to study the consequences of impaired cAMP signaling without the confounding variables of direct receptor antagonism. The protocols and data presented in this guide provide a framework for incorporating demeclocycline into experimental designs aimed at understanding the intricate regulation of water homeostasis and related renal pathologies.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. anest.ufl.edu [anest.ufl.edu]
- 6. Noncanonical Control of Vasopressin Receptor Type 2 Signaling by Retromer and Arrestin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small-Molecule Screening Identifies Modulators of Aquaporin-2 Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aquaporin 2 Polyclonal Antibody, Atto™ 550 (AQP-002-AO-50UL) [thermofisher.com]
- 10. Demeclocycline attenuates hyponatremia by reducing aquaporin-2 expression in the renal inner medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Demeclocycline - Wikipedia [en.wikipedia.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Initial Investigations into the Neuroprotective Effects of Demeclocycline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demeclocycline (B601452), a tetracycline (B611298) antibiotic, has recently garnered attention for its potential neuroprotective properties, independent of its antimicrobial activity. Initial investigations have revealed intriguing mechanisms by which this molecule may combat neurodegenerative processes. This technical guide provides an in-depth overview of the foundational studies that have paved the way for exploring Demeclocycline and its derivatives as potential therapeutics for neurological disorders. We will delve into the core findings, experimental methodologies, and the key signaling pathways implicated in its neuroprotective action.
Core Research Findings
Initial research into the neuroprotective effects of Demeclocycline has primarily focused on two key areas: its ability to interfere with pathological protein aggregation and its capacity to inhibit specific enzymatic pathways involved in neuronal cell death.
Inhibition of α-Synuclein Aggregation
A pivotal initial finding that sparked interest in Demeclocycline's neuroprotective potential was its ability to rescue pathology induced by α-synuclein fibrils.[1][2][3][4][5][6][7][8] This discovery was significant as the aggregation of α-synuclein is a central pathological hallmark of synucleinopathies, including Parkinson's disease. While the parent compound's antibiotic properties present a hurdle for long-term use in chronic neurodegenerative diseases, this finding provided the crucial "hit" for further "hit-to-lead" drug development, ultimately leading to the synthesis of non-antibiotic derivatives.[1][2][3][4][5][9][7][8]
Calpain Inhibition in Excitotoxicity and Cerebral Ischemia
Further mechanistic studies revealed a distinct neuroprotective pathway for Demeclocycline, differentiating it from other tetracyclines like minocycline. Research demonstrated that Demeclocycline provides potent neuroprotection against glutamate-induced neuronal death in vitro and in animal models of cerebral ischemia.[3][10] This protection is attributed to the suppression of calpain activity, a family of calcium-dependent proteases.[3][10] Overactivation of calpains is a key event in the pathological cascade leading to neuronal death in various neurological conditions.[2][10][11][12][13][14][15]
Interestingly, Demeclocycline's effect on NMDA receptors, which are primary mediators of glutamate (B1630785) excitotoxicity, was found to be weak, suggesting that its primary neuroprotective action in this context is downstream of the initial excitotoxic insult.[3][10]
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial investigations into Demeclocycline's neuroprotective effects.
| Parameter Assessed | Experimental Model | Treatment | Key Finding | Reference |
| α-Synuclein Pathology | Cellular models | Demeclocycline | Rescued α-synuclein fibril-induced pathology | [1][2][3][4][5][6][9][7][8] |
| Neuronal Viability | SH-SY5Y cells | Demeclocycline (10 and 50 µM) | No significant toxicity observed | [1][11] |
| NMDA Receptor Activity | In vitro electrophysiology | Demeclocycline | 14% inhibition of NMDA-induced whole-cell currents | [3][10] |
| Calpain Activity | In vitro and in vivo models of glutamate toxicity and cerebral ischemia | Demeclocycline | Selective inhibition of calpain I and II | [3][10] |
| Neuroprotection in Cerebral Ischemia | Animal model | Demeclocycline | Potent neuroprotection observed | [3][10] |
| Neuroprotection against Glutamate Toxicity | In vitro neuronal culture | Demeclocycline | Potent neuroprotection observed | [3][10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the initial investigations of Demeclocycline's neuroprotective effects.
In Vitro Model of Glutamate-Induced Neuronal Death
-
Cell Culture: Primary cortical neurons are harvested from embryonic mice and cultured on plates coated with poly-L-lysine. The cells are maintained in a neurobasal medium supplemented with B27 and L-glutamine.
-
Induction of Excitotoxicity: After a period of stabilization in culture (typically 7-10 days), the neuronal cultures are exposed to a neurotoxic concentration of glutamate (e.g., 30-100 µM) for a defined period (e.g., 5-15 minutes).
-
Demeclocycline Treatment: Demeclocycline is added to the culture medium at various concentrations either as a pre-treatment before glutamate exposure or co-administered with glutamate.
-
Assessment of Neuronal Death: Neuronal viability is quantified 24 hours after the glutamate insult. A common method is the Lactate (B86563) Dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium.[16][17] Alternatively, cell viability can be assessed using the MTT assay, which measures mitochondrial metabolic activity.[18]
In Vivo Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
-
Animal Model: Adult male rats or mice are used. The choice of strain can influence the consistency of the infarct size.[19]
-
Surgical Procedure: The animal is anesthetized, and a midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The middle cerebral artery is occluded by inserting a silicone-coated monofilament through the ECA into the ICA until it blocks the origin of the MCA.[20][21][22][23][24] The occlusion is typically maintained for a specific duration (e.g., 90 minutes) to induce transient ischemia, after which the filament is withdrawn to allow for reperfusion.
-
Demeclocycline Administration: Demeclocycline is administered to the animals, typically via intraperitoneal injection, at a specified dose either before or after the ischemic insult.
-
Evaluation of Infarct Volume: At a set time point after reperfusion (e.g., 24 or 48 hours), the animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.[21]
-
Neurological Deficit Scoring: The functional outcome of the ischemic stroke and the effect of the treatment can be assessed using a neurological deficit scoring system.
Calpain Activity Assay
-
Sample Preparation: Brain tissue from the ischemic region of the animal model or cell lysates from the in vitro model are collected.
-
Fluorometric Assay: Calpain activity is measured using a fluorogenic substrate, such as Suc-LLVY-AMC. The cleavage of this substrate by active calpain releases the fluorescent molecule AMC, and the increase in fluorescence is monitored over time using a fluorometer. The rate of fluorescence increase is proportional to the calpain activity in the sample.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Demeclocycline's neuroprotective mechanism via calpain inhibition.
Caption: Demeclocycline's anti-inflammatory and anti-aggregation effects.
Experimental Workflows
Caption: Workflow for in vitro glutamate toxicity studies.
Caption: Workflow for in vivo cerebral ischemia studies.
Conclusion and Future Directions
The initial investigations into the neuroprotective effects of Demeclocycline have unveiled promising, non-antibiotic mechanisms of action. Its ability to interfere with α-synuclein aggregation and inhibit calpain-mediated neuronal death provides a strong rationale for its further development as a therapeutic agent for neurodegenerative diseases. The primary challenge remains the separation of its neuroprotective properties from its antimicrobial activity to ensure safety in long-term treatment regimens. The development of derivatives like DDMC is a significant step in this direction. Future research should focus on further elucidating the downstream signaling consequences of calpain inhibition by Demeclocycline and its derivatives, as well as exploring their efficacy in a broader range of neurodegenerative disease models. The foundational studies summarized in this guide provide a solid framework for these future endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulatory role of calpain in neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlortetracycline and demeclocycline inhibit calpains and protect mouse neurons against glutamate toxicity and cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent inhibitors of toxic alpha-synuclein identified via cellular time-resolved FRET biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Neuroprotective Effects of a Novel Demeclocycline Derivative Lacking Antibiotic Activity: From a Hit to a Promising Lead Compound | Semantic Scholar [semanticscholar.org]
- 8. Neuroprotective Effects of a Novel Demeclocycline Derivative Lacking Antibiotic Activity: From a Hit to a Promising Lead Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Implication of calpain in neuronal apoptosis. A possible regulation of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Calpain inhibition induces activation of the distinct signalling pathways and cell migration in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique [frontiersin.org]
- 24. A Method for Generate a Mouse Model of Stroke: Evaluation of Parameters for Blood Flow, Behavior, and Survival - PMC [pmc.ncbi.nlm.nih.gov]
Demeclocycline and Divalent Cations: A Technical Guide to Chelation in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demeclocycline (B601452) is a semisynthetic tetracycline (B611298) antibiotic derived from a mutant strain of Streptomyces aureofaciens.[1] Beyond its bacteriostatic function of inhibiting protein synthesis by binding to the 30S ribosomal subunit, demeclocycline exhibits significant biological effects through its potent ability to chelate divalent cations.[2][3][4] This interaction is central to many of its therapeutic applications and side effects, including its non-antibiotic role as an inhibitor of matrix metalloproteinases (MMPs) and its unique use in treating the Syndrome of Inappropriate Antidiuretic Hormone (SIADH).[1][5][6]
Tetracyclines possess multiple oxygen- and nitrogen-containing functional groups that act as electron donors, allowing them to form stable complexes with metal ions like calcium (Ca²⁺), magnesium (Mg²⁺), zinc (Zn²⁺), and iron (Fe²⁺).[2] This chelation can render the antibiotic insoluble and poorly absorbable from the gastrointestinal tract when co-administered with dairy products or antacids containing these cations.[2][7][8] In biological systems, this same chemical property allows demeclocycline to modulate the activity of cation-dependent enzymes and interfere with signaling pathways, providing a basis for its therapeutic utility beyond fighting infection. This guide provides an in-depth examination of the quantitative aspects, biological consequences, and experimental methodologies related to demeclocycline's chelation of divalent cations.
Quantitative Data Summary: Chelation and Inhibition
The affinity of demeclocycline for divalent cations and its subsequent inhibitory effects on enzymes can be quantified through association constants and IC₅₀ values. While specific data for demeclocycline can be limited, studies on closely related tetracyclines like doxycycline (B596269) provide valuable benchmarks.
| Parameter | Molecule | Cation(s) | Value | Method | Reference |
| Association Constant (log K) | Demeclocycline | Ca²⁺ | 3.66 | Potentiometry | [9] |
| Demeclocycline | Mg²⁺ | 3.82 | Potentiometry | [9] | |
| Inhibition Constant (Kᵢ) | Doxycycline | Zn²⁺ (in MMP-8) | 36 µM | Kinetic Analysis | [10] |
| Doxycycline | Zn²⁺ (in truncated MMP-8) | 77 µM | Kinetic Analysis | [10] | |
| IC₅₀ | Doxycycline | Zn²⁺/Ca²⁺ (in MMP-13, MMP-8) | ~30 µM (for 50-60% inhibition) | Collagenolysis Assay | [10] |
| Doxycycline | Zn²⁺/Ca²⁺ (in MMP-9) | ~50 µM (for complete inhibition) | Gelatin Zymography | [11] |
*Note: Kᵢ and IC₅₀ values are for Doxycycline, a structurally similar tetracycline, and serve as an estimate for the inhibitory potential of Demeclocycline.
Biological Consequences of Divalent Cation Chelation
Inhibition of Matrix Metalloproteinases (MMPs)
A primary non-antibiotic effect of demeclocycline is the inhibition of MMPs, a family of zinc-dependent endopeptidases crucial for extracellular matrix degradation.[6] The catalytic activity of MMPs requires a structural zinc ion and a catalytic zinc ion, with calcium ions being essential for maintaining the enzyme's conformational stability.[10] Demeclocycline inhibits MMPs primarily by chelating these essential Zn²⁺ and Ca²⁺ ions within the enzyme's active site, rendering it catalytically inactive.[6] This mechanism is independent of its antimicrobial action and is the basis for its use in conditions characterized by excessive collagenolysis, such as periodontitis and certain inflammatory disorders.[6]
Interference with ADH Signaling in SIADH
Demeclocycline is used off-label to treat hyponatremia caused by SIADH.[1][12] Its therapeutic effect stems from inducing a state of nephrogenic diabetes insipidus, reducing the kidney's ability to reabsorb water.[2][12] This is not achieved by blocking the vasopressin (ADH) receptor directly, but by interfering with the downstream intracellular signaling cascade.[1][5] Specifically, demeclocycline inhibits the activation of adenylyl cyclase in the renal collecting duct cells following ADH binding to the vasopressin V2 receptor.[2][5][12] This leads to reduced production of cyclic AMP (cAMP), decreased activation of Protein Kinase A (PKA), and ultimately, a reduction in the expression and translocation of Aquaporin-2 (AQP2) water channels to the cell membrane.[5][12] The result is increased free water clearance by the kidneys.[12]
Modulation of NF-κB Signaling
Studies on doxycycline have demonstrated that tetracyclines can also modulate inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13] In its inactive state, NF-κB (typically a p50/p65 heterodimer) is held in the cytoplasm by an inhibitor protein, IκBα.[14][] Pro-inflammatory stimuli, like lipopolysaccharide (LPS), trigger a cascade that activates the IκB kinase (IKK) complex.[16] IKK then phosphorylates IκBα, targeting it for degradation and freeing NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes.[14][16] Doxycycline has been shown to suppress this pathway by inhibiting the phosphorylation of IKK and preventing the nuclear translocation of the p65 subunit.[13] This anti-inflammatory action is another cation-independent effect that contributes to the therapeutic profile of this drug class.
Experimental Protocols
UV-Vis Spectrophotometry for Determining Demeclocycline-Cation Stability Constants
This protocol outlines a method to determine the stability constant of the demeclocycline-Ca²⁺ complex by monitoring changes in the UV-Visible absorption spectrum.[17][18]
Materials and Reagents:
-
Demeclocycline hydrochloride standard
-
Calcium chloride (CaCl₂)
-
Buffer solution (e.g., Acetate buffer, pH 5)[18]
-
Deionized water
-
UV-Vis Spectrophotometer with 1 cm quartz cuvettes[19]
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions :
-
Prepare a stock solution of demeclocycline (e.g., 1 mM) in deionized water.
-
Prepare a stock solution of CaCl₂ (e.g., 100 mM) in deionized water.
-
-
Determination of λₘₐₓ :
-
Dilute the demeclocycline stock solution to a suitable concentration (e.g., 50 µM) in the buffer.
-
Scan the absorbance of the solution from 200-600 nm to determine the wavelength of maximum absorbance (λₘₐₓ) for the drug alone and for the complex after adding a molar excess of CaCl₂.[19][20] The complex often exhibits a bathochromic (red) shift to a new λₘₐₓ.[18]
-
-
Spectrophotometric Titration :
-
Prepare a series of solutions in volumetric flasks, each containing a fixed concentration of demeclocycline (e.g., 50 µM).
-
Add increasing concentrations of CaCl₂ to each flask, creating a range of molar ratios (e.g., 1:0, 1:0.5, 1:1, 1:2, 1:5, 1:10, etc.).
-
Use the buffer solution as the diluent. Prepare a blank solution containing only the buffer.
-
-
Data Acquisition :
-
Measure the absorbance of each solution at the predetermined λₘₐₓ of the complex.
-
-
Data Analysis :
-
The stability constant (K) can be determined using methods such as the Benesi-Hildebrand plot or non-linear regression analysis of the absorbance data versus the cation concentration. The stoichiometry of the complex (e.g., 1:1 or 1:2) can be determined using the mole-ratio method.[17]
-
References
- 1. Demeclocycline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Demeclocycline - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Demeclocycline Hydrochloride? [synapse.patsnap.com]
- 4. Demeclocycline calcium | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Demeclocycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Declomycin (demeclocycline) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. Permeation characteristics of tetracyclines in parallel artificial membrane permeation assay II: Effect of divalent metal ions and mucin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specificity of inhibition of matrix metalloproteinase activity by doxycycline: relationship to structure of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of MMP synthesis by doxycycline and chemically modified tetracyclines (CMTs) in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Doxycycline Suppresses Microglial Activation by Inhibiting the p38 MAPK and NF-kB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Determination of Tetracycline in Pharmaceutical Preparation by Molecular and Atomic Absorption Spectrophotometry and High Performance Liquid Chromatography via Complex Formation with Au(III) and Hg(II) Ions in Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 19. ijrpc.com [ijrpc.com]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Demeclocycline-Induced Nephrogenic Diabetes Insipidus: A Technical Guide to Foundational Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demeclocycline, a tetracycline (B611298) antibiotic, is a well-established inducer of nephrogenic diabetes insipidus (NDI), a condition characterized by the kidney's inability to concentrate urine despite normal or elevated levels of antidiuretic hormone (ADH), also known as arginine vasopressin (AVP). This property, while a side effect of its antimicrobial use, has been therapeutically harnessed to manage the syndrome of inappropriate antidiuretic hormone secretion (SIADH). Understanding the molecular underpinnings of demeclocycline-induced NDI is crucial for optimizing its clinical applications and for the development of novel therapies for water balance disorders. This technical guide provides an in-depth overview of the foundational research into the mechanisms of demeclocycline's effects on the renal collecting duct, focusing on its impact on the vasopressin V2 receptor (V2R) signaling pathway and aquaporin-2 (AQP2) water channel regulation. Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for researchers in the field.
Introduction
The kidney's ability to concentrate urine is paramount for maintaining water homeostasis. This process is principally regulated by AVP, which, upon binding to the V2R on the basolateral membrane of renal collecting duct principal cells, initiates a signaling cascade that leads to the insertion of AQP2 water channels into the apical membrane, thereby increasing water reabsorption.[1] Demeclocycline disrupts this finely tuned process, leading to a state of NDI.[2] The primary mechanism of action is not through direct antagonism of the V2R but rather by interfering with downstream signaling events, specifically the generation of cyclic AMP (cAMP) and the subsequent expression and trafficking of AQP2.[1][3]
The Vasopressin V2 Receptor Signaling Pathway and Demeclocycline's Point of Interference
The canonical V2R signaling pathway is central to understanding demeclocycline's mechanism of action. The binding of AVP to the V2R, a G-protein coupled receptor, activates adenylyl cyclase via the stimulatory G-protein, Gs.[4][5] This leads to an increase in intracellular cAMP, which in turn activates Protein Kinase A (PKA).[4][5] PKA then phosphorylates AQP2 at serine 256, a critical step for the translocation of AQP2-containing vesicles to the apical plasma membrane.[6][7] Additionally, cAMP signaling enhances the transcription of the AQP2 gene.[1][8]
Demeclocycline's primary interference point is the inhibition of adenylyl cyclase activity, leading to reduced cAMP generation.[1][3] This effect is attributed to a decrease in the abundance of specific adenylyl cyclase isoforms, namely adenylate cyclase 3 and 5/6, in the renal inner medulla.[1][3]
References
- 1. Demeclocycline attenuates hyponatremia by reducing aquaporin-2 expression in the renal inner medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Trafficking of the Water Channel Aquaporin-2 in Renal Principal Cells—a Potential Target for Pharmacological Intervention in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular sites of AQP2 S256 phosphorylation identified using inhibitors of the AQP2 recycling itinerary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential, Phosphorylation Dependent Trafficking of AQP2 in LLC-PK1 Cells | PLOS One [journals.plos.org]
- 8. Targeting the Trafficking of Kidney Water Channels for Therapeutic Benefit - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Bone Labeling in Rodents Using Demeclocycline Calcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo bone labeling is a crucial technique in preclinical research for quantifying dynamic changes in bone formation and mineralization. Tetracycline (B611298) derivatives, such as demeclocycline (B601452), are widely used fluorochromes for this purpose. These molecules chelate calcium and are incorporated into newly formed bone at sites of active mineralization.[1] By administering sequential doses of different fluorochromes, researchers can measure the rate of bone apposition and other dynamic histomorphometric parameters. Demeclocycline is a valuable tool in these studies, offering distinct fluorescent properties for clear visualization and analysis. These application notes provide a detailed protocol for the use of demeclocycline for in vivo bone labeling in rodent models.
Mechanism of Action
Tetracyclines, including demeclocycline, form a stable complex with calcium in any bone-forming tissue.[2] When administered, demeclocycline circulates in the bloodstream and is deposited at the mineralization front of newly formed bone. This incorporation is rapid and results in a fluorescent label that can be visualized in undecalcified bone sections using fluorescence microscopy. The distance between two sequential fluorescent labels, administered at a known time interval, allows for the calculation of the mineral apposition rate (MAR), a key indicator of bone formation activity.
Quantitative Data Summary
The following tables summarize key quantitative data for demeclocycline and other commonly used tetracyclines in rodent bone labeling studies.
Table 1: Recommended Dosages and Administration Routes for In Vivo Bone Labeling in Rodents
| Fluorochrome | Animal Model | Dosage Range (mg/kg) | Administration Route | Reference |
| Demeclocycline | Mouse | 40 | Intraperitoneal (IP) | [3] |
| Demeclocycline | Rat | 10-30 | Subcutaneous (SC) | [4] |
| Tetracycline | Mouse | 10-30 | Intraperitoneal (IP) | [5] |
| Tetracycline | Rat | 10-30 | Subcutaneous (SC) | [4] |
| Oxytetracycline | Rat | 3-24 | Intraperitoneal (IP) | [6] |
| Doxycycline | Rat | 30-60 | Subcutaneous (SC) | [4] |
Table 2: Fluorescence Properties of Tetracycline Derivatives
| Tetracycline Derivative | Relative Fluorescence Intensity | Peak Emission Wavelength (in bone) | Common Filter Set | Reference |
| Tetracycline | 1.00 | 529 nm | UV / Blue | [4] |
| Demeclocycline | 0.82 | Not specified in bone | UV / Blue | [4] |
| Oxytetracycline | 0.59 | Not specified in bone | UV / Blue | [4] |
| Doxycycline | 0.24 | Not specified in bone | UV / Blue | [4] |
| Chlortetracycline | 0.24 | Not specified in bone | UV / Blue | [4] |
Experimental Protocols
I. Preparation of Demeclocycline Solution for Injection
-
Reagent Preparation: Demeclocycline hydrochloride is soluble in water.[7] For a 10 mg/mL stock solution, dissolve 100 mg of demeclocycline hydrochloride powder in 10 mL of sterile water or phosphate-buffered saline (PBS).
-
Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.
-
Storage: Aqueous solutions of demeclocycline are not recommended to be stored for more than one day.[7] It is best to prepare fresh solutions for each injection. For longer-term storage, aliquots of the stock solution can be stored at -20°C for up to one month or -80°C for up to six months.[8] Avoid repeated freeze-thaw cycles.
II. In Vivo Administration of Demeclocycline
This protocol describes a double-labeling schedule. The timing between injections can be adjusted based on the specific experimental design and the age of the animals.
-
Animal Models: This protocol is suitable for both mice and rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
First Label Administration:
-
Dosage: Administer demeclocycline at a dose of 10-40 mg/kg body weight.
-
Route of Administration: Intraperitoneal (IP) or subcutaneous (SC) injection are common routes. For IP injections in mice, use a 25-27G needle and inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.[9][10] For SC injections in rats, lift the loose skin over the back and insert a 23-25G needle.[11]
-
-
Inter-label Period: The time between the first and second label is critical for calculating the mineral apposition rate. A common interval is 7 to 10 days.
-
Second Label Administration:
-
Administer a second fluorochrome with a different emission spectrum (e.g., calcein (B42510) or alizarin (B75676) complexone) at the end of the inter-label period.
-
Alternatively, a second dose of a different tetracycline derivative can be used if spectral imaging is available to differentiate the labels.[4]
-
-
Tissue Harvest: Euthanize the animals 2 to 3 days after the final label administration. This allows for the incorporation of the final label into the bone.
III. Undecalcified Bone Tissue Processing
For visualization of fluorescent labels, bone samples must be processed without decalcification.[1][12]
-
Fixation: Dissect the bones of interest (e.g., femur, tibia, vertebrae) and fix them in 70% ethanol (B145695) or 10% neutral buffered formalin for 24-48 hours at 4°C.
-
Dehydration: Dehydrate the fixed bone samples through a graded series of ethanol solutions (e.g., 70%, 90%, 100%).
-
Embedding: Infiltrate and embed the dehydrated bones in a hard-grade resin, such as methyl methacrylate.[1][12] This provides the necessary support for sectioning undecalcified bone.
-
Sectioning:
-
Mounting: Mount the sections on glass slides. Unstained sections are used for fluorescence microscopy.
IV. Fluorescence Microscopy and Histomorphometric Analysis
-
Microscopy:
-
Visualize the fluorescent labels using a fluorescence microscope equipped with appropriate filter sets for tetracyclines (typically a UV or blue excitation filter).
-
Capture images of the labeled bone surfaces.
-
-
Histomorphometry:
-
Perform quantitative analysis of the captured images using bone histomorphometry software.
-
Key dynamic parameters to be measured include:
-
Mineralizing Surface/Bone Surface (MS/BS): The percentage of bone surface that is actively mineralizing.
-
Mineral Apposition Rate (MAR): The rate at which new mineral is deposited on the bone surface, calculated by dividing the distance between the two fluorescent labels by the time interval between their administration.
-
Bone Formation Rate (BFR): The volume of new bone formed per unit of time.
-
-
Visualizations
Caption: Experimental workflow for in vivo bone labeling.
Caption: Mechanism of demeclocycline bone labeling.
References
- 1. Undecalcified Bone Preparation for Histology, Histomorphometry and Fluorochrome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent tetracycline bone labeling as an intraoperative tool to debride necrotic bone during septic hip revision: a preliminary case series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving Bone Health by Optimizing the Anabolic Action of Wnt Inhibitor Multitargeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of eight different tetracyclines: advances in fluorescence bone labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraperitoneal injection of tetracyclines protects mice from lethal endotoxemia downregulating inducible nitric oxide synthase in various organs and cytokine and nitrate secretion in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Difference in label length between demethylchlortetracycline and oxytetracycline: implications for the interpretation of bone histomorphometric data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. research.monash.edu [research.monash.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Video: Undecalcified Bone Preparation for Histology, Histomorphometry and Fluorochrome Analysis [jove.com]
Application Notes and Protocols for Inducing an Animal Model of SIADH with Demeclocycline Calcium
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Syndrome of Inappropriate Antidiuretic Hormone (SIADH) secretion is characterized by excessive release of antidiuretic hormone (ADH), leading to hyponatremia and impaired water excretion. Demeclocycline (B601452), a tetracycline (B611298) antibiotic, is utilized off-label to manage SIADH by inducing a state of nephrogenic diabetes insipidus.[1][2][3] These application notes provide a detailed protocol for inducing an animal model of SIADH and subsequently treating it with demeclocycline to study its mechanism of action and therapeutic effects. The underlying principle involves the continuous administration of a vasopressin analog to induce the SIADH phenotype, followed by demeclocycline treatment to counteract its effects.
Mechanism of Action:
Demeclocycline's primary effect in this context is to antagonize the action of ADH in the renal collecting ducts.[1][4] It achieves this by interfering with the vasopressin V2 receptor signaling pathway. Specifically, demeclocycline reduces the expression of adenylate cyclase 3 and 5/6, leading to decreased cyclic AMP (cAMP) generation.[5][6][7] This reduction in cAMP subsequently downregulates the gene transcription and protein abundance of aquaporin-2 (AQP2) water channels in the renal inner medulla.[5][6][7] The diminished presence of AQP2 channels on the apical membrane of collecting duct cells reduces water reabsorption, leading to increased urine output (aquaresis) and a correction of hyponatremia.[1][5][6][7]
Experimental Protocols
Protocol 1: Induction of SIADH in a Rat Model
This protocol describes the induction of SIADH in rats using a continuous infusion of the vasopressin analog, desmopressin (B549326) (dDAVP).[8]
Materials:
-
Male Wistar rats (200-250g)
-
Osmotic minipumps (e.g., Alzet)
-
Desmopressin (dDAVP)
-
Sterile saline (0.9% NaCl)
-
Metabolic cages
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for subcutaneous implantation
Procedure:
-
Animal Acclimatization: House rats in individual metabolic cages for at least 3 days prior to the experiment to allow for acclimatization. Provide standard chow and water ad libitum.
-
dDAVP Preparation: Prepare a solution of dDAVP in sterile saline at a concentration calculated to deliver the desired dose (e.g., 5 ng/hour) based on the minipump's flow rate and the duration of the study.
-
Osmotic Minipump Implantation:
-
Anesthetize the rat using isoflurane.
-
Shave and disinfect the dorsal thoracic area.
-
Make a small incision and create a subcutaneous pocket.
-
Implant the pre-filled osmotic minipump into the pocket.
-
Close the incision with sutures or surgical clips.
-
Allow the animal to recover from anesthesia.
-
-
SIADH Induction and Monitoring:
-
Continue to house the rats in metabolic cages.
-
Provide a liquid diet or a fixed amount of water daily to ensure consistent fluid intake.
-
Monitor daily for changes in body weight, water intake, and urine output.
-
Collect 24-hour urine samples to measure urine osmolality and sodium concentration.
-
Collect blood samples at baseline and specified time points to measure serum sodium and osmolality.
-
Successful induction of SIADH is characterized by decreased serum sodium, increased urine osmolality, and water retention.
-
Protocol 2: Demeclocycline Treatment of SIADH Rat Model
This protocol outlines the administration of demeclocycline to the established SIADH rat model.
Materials:
-
SIADH rat model (from Protocol 1)
-
Demeclocycline calcium
-
Vehicle for administration (e.g., mixed in food, oral gavage solution)
-
Metabolic cages
-
Equipment for blood and urine collection and analysis
Procedure:
-
Demeclocycline Administration:
-
Once the SIADH phenotype is established (typically after several days of dDAVP infusion), divide the animals into a control group and a treatment group.
-
The control group will receive the vehicle only.
-
The treatment group will receive demeclocycline. Administration can be done by mixing it with their food or by daily oral gavage. A typical dose to investigate is 24 mg/kg/day.
-
-
Monitoring and Data Collection:
-
Continue daily monitoring of body weight, water intake, and urine output in metabolic cages.
-
Collect 24-hour urine samples to measure volume, osmolality, and sodium concentration.
-
Collect blood samples at regular intervals to measure serum sodium and osmolality.
-
-
Tissue Collection (Optional):
-
At the end of the study, animals can be euthanized, and kidneys collected.
-
The kidney can be dissected into the cortex, outer medulla, and inner medulla for further analysis, such as protein extraction for immunoblotting to quantify AQP2 and adenylyl cyclase levels.[8]
-
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Evidence for the use of demeclocycline in the treatment of hyponatraemia secondary to SIADH: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Demeclocycline attenuates hyponatremia by reducing aquaporin-2 expression in the renal inner medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Double Tetracycline Labeling with Demeclocycline for Histomorphometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Double tetracycline (B611298) labeling is a fundamental technique in bone histomorphometry for the dynamic assessment of bone formation.[1][2][3] This method involves the administration of two distinct courses of a tetracycline antibiotic, which chelates calcium and incorporates into newly mineralizing bone at the interface between osteoid and mineralized bone.[4] Under ultraviolet (UV) light, these incorporated tetracyclines fluoresce, appearing as distinct lines. The distance between the two fluorescent labels, administered at a known time interval, allows for the calculation of the mineral apposition rate (MAR), a key indicator of osteoblast activity.[2][3] From the MAR and the extent of the labeled surfaces, the bone formation rate (BFR) can be determined.[2][3]
Demeclocycline is a tetracycline derivative commonly used for this purpose, often in conjunction with another tetracycline like tetracycline HCl or oxytetracycline, to distinguish between the two labels.[1] The choice of tetracycline can be critical, as different derivatives may exhibit variations in fluorescence and label length.[1][5] This document provides detailed protocols for performing double tetracycline labeling using Demeclocycline for quantitative bone histomorphometry.
I. Quantitative Data Summary
The following tables summarize key quantitative parameters for double tetracycline labeling protocols involving Demeclocycline.
Table 1: Recommended Dosages and Labeling Schedules for Demeclocycline
| Species | Route of Administration | Dosage | Labeling Regimen | Inter-label Period | Reference |
| Human (Clinical) | Oral | 150 mg, twice a day | 3 days on | 12-14 days | [1][6] |
| Human (CKD Patients) | Oral | ≤ 10 mg/kg/day (in 3 divided doses) | 2 consecutive days | 10-20 days | [7] |
| Human (Osteoporosis Studies) | Oral | 150 mg, every 6 hours | 3 days on | Varies | [8] |
| Rat | Subcutaneous | 30 mg/kg bodyweight | Single dose | 3 days | [9] |
Note: Dosages and schedules can vary based on the specific study design and animal model. It is crucial to consult relevant literature and institutional guidelines. For human studies, dosages may need adjustment based on renal function.[6]
Table 2: Comparison of Tetracycline Derivatives for Bone Labeling
| Tetracycline Derivative | Common Abbreviation | Typical Color under UV Light | Key Considerations | Reference |
| Demeclocycline | DEM | Yellow-gold | Can produce a longer label compared to oxytetracycline, which may require a correction factor in analysis.[1][5] | [1][5] |
| Tetracycline HCl | TET | Yellow | Often used as the second label in conjunction with Demeclocycline.[1] | [1] |
| Oxytetracycline | OXY | Yellow-green | May produce a shorter label compared to Demeclocycline.[5] | [5] |
| Chlortetracycline | CTC | Greenish-yellow | [9] | |
| Doxycycline | DOXY | Yellow | Good oral bioavailability.[9] | [9] |
II. Experimental Protocols
A. Protocol for In Vivo Double Labeling with Demeclocycline
This protocol is a general guideline and should be adapted for the specific experimental model.
Materials:
-
Demeclocycline hydrochloride
-
Tetracycline hydrochloride (or another suitable tetracycline)
-
Vehicle for administration (e.g., sterile water for injection, appropriate solvent for oral gavage)
-
Syringes and needles for injection or gavage tubes
Procedure:
-
First Label Administration (Demeclocycline):
-
Prepare a fresh solution of Demeclocycline hydrochloride at the desired concentration.
-
Administer Demeclocycline to the animals for a period of 2-3 days. For example, in human studies, a common regimen is 150 mg orally twice a day for 3 days.[6]
-
Ensure consistent timing of administration each day.
-
-
Inter-label Period:
-
Second Label Administration (e.g., Tetracycline HCl):
-
Prepare a fresh solution of the second tetracycline.
-
Administer the second tetracycline for a period of 2-3 days, following the same administration route and timing as the first label.
-
-
Post-labeling Period and Sample Collection:
-
A period of 3-7 days should elapse after the final dose of the second label before the bone biopsy or tissue collection.[7] This allows for the incorporation of the second label.
-
Collect the bone samples of interest (e.g., iliac crest biopsy, femur, tibia).
-
Important Considerations:
-
Animal Welfare: All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use.
-
Drug Administration: The route of administration (oral, subcutaneous, intraperitoneal) should be consistent and appropriate for the animal model and tetracycline formulation.[9]
-
Dietary Restrictions: The absorption of tetracyclines can be impaired by dairy products and antacids containing calcium, magnesium, or aluminum.[10][11] For oral administration, it is advisable to administer the drug on an empty stomach.[10]
B. Protocol for Undecalcified Bone Processing and Sectioning
Materials:
-
10% Neutral Buffered Formalin (NBF)
-
Graded series of ethanol (B145695) (70%, 80%, 90%, 100%)
-
Clearing agent (e.g., xylene)
-
Polymethyl methacrylate (B99206) (PMMA) embedding medium
-
Microtome for hard tissue sectioning (e.g., a sledge microtome with a tungsten carbide blade)
-
Adhesive slides (e.g., Superfrost Plus)
Procedure:
-
Fixation:
-
Dehydration:
-
Clearing:
-
Infiltration and Embedding:
-
Sectioning:
-
Section the embedded bone blocks using a microtome designed for hard tissues. For fluorescence microscopy, sections of 5-10 µm thickness are typically used.[14]
-
Mount the sections on adhesive slides.
-
C. Protocol for Fluorescence Microscopy and Histomorphometric Analysis
Equipment:
-
Fluorescence microscope equipped with a UV light source and appropriate filters for tetracycline visualization (excitation ~400 nm, emission ~530 nm).
-
Image analysis software for histomorphometry.
Procedure:
-
Microscopic Examination:
-
Examine the unstained sections under the fluorescence microscope. The two distinct fluorescent labels should be visible.
-
-
Image Acquisition:
-
Capture high-resolution digital images of the regions of interest (e.g., trabecular bone, cortical bone).
-
-
Histomorphometric Measurements:
-
Using the image analysis software, perform the following primary measurements according to the standardized nomenclature:
-
Total bone surface (BS): The total perimeter of the bone tissue.
-
Single-labeled surface (sLS): The length of the bone surface covered by only one fluorescent label.
-
Double-labeled surface (dLS): The length of the bone surface covered by two distinct fluorescent labels.
-
Inter-label width (Ir.L.Wi): The average distance between the two fluorescent labels, measured perpendicular to the labels.
-
-
-
Calculation of Dynamic Parameters:
-
From the primary measurements, calculate the following dynamic histomorphometric parameters:
-
Mineralizing Surface per Bone Surface (MS/BS): MS/BS = (dLS + 0.5 * sLS) / BS. This represents the percentage of the bone surface that was actively mineralizing during the labeling period.
-
Mineral Apposition Rate (MAR): MAR = Ir.L.Wi / Inter-label time (in days). This is the rate of new bone deposition by osteoblasts.
-
Bone Formation Rate (BFR/BS): BFR/BS = MAR * (MS/BS). This parameter reflects the volume of new bone formed per unit of bone surface per unit of time.
-
-
III. Visualizations
Experimental Workflow Diagram
Caption: Workflow for double tetracycline labeling and histomorphometry.
Logical Relationship of Histomorphometric Parameters
Caption: Derivation of dynamic bone formation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetracycline, an Appropriate Reagent for Measuring Bone-Formation Activity in the Murine Model of the Streptococcus mutans-Induced Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tetracycline, an Appropriate Reagent for Measuring Bone-Formation Activity in the Murine Model of the Streptococcus mutans-Induced Bone Loss [frontiersin.org]
- 4. Fluorescent tetracycline bone labeling as an intraoperative tool to debride necrotic bone during septic hip revision: a preliminary case series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Difference in label length between demethylchlortetracycline and oxytetracycline: implications for the interpretation of bone histomorphometric data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. NKF KDOQI Guidelines [kidneyfoundation.cachefly.net]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Characterization of eight different tetracyclines: advances in fluorescence bone labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Demeclocycline | Johns Hopkins ABX Guide [hopkinsguides.com]
- 12. Undecalcified Bone Preparation for Histology, Histomorphometry and Fluorochrome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Tips and techniques for processing and sectioning undecalcified murine bone specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Demeclocycline Calcium for Brain Tumor Visualization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demeclocycline (B601452), a tetracycline (B611298) antibiotic, has shown promise as a fluorescent agent for the visualization of brain tumors.[1][2] Its intrinsic fluorescent properties allow for the demarcation of neoplastic tissue from healthy brain parenchyma, a critical need for improving the extent of resection in neurosurgical oncology.[2] These application notes provide a comprehensive overview of the administration of demeclocycline calcium for brain tumor visualization studies, including its proposed mechanism of action, detailed experimental protocols for both in vivo and ex vivo applications, and methods for data analysis.
Proposed Mechanism of Action
The precise mechanism underlying the selective accumulation and fluorescence of demeclocycline in brain tumors is not fully elucidated but is thought to be multifactorial. Unlike targeted fluorescent agents, demeclocycline's utility likely stems from a combination of the physiological characteristics of the tumor microenvironment and the inherent properties of the drug.
Key contributing factors are believed to include:
-
Enhanced Permeability and Retention (EPR) Effect: The disorganized and leaky vasculature of brain tumors allows for increased extravasation and accumulation of molecules like demeclocycline compared to the tightly regulated blood-brain barrier of healthy brain tissue.
-
Cellular Uptake and Metabolism: The high metabolic rate of tumor cells may lead to increased uptake of demeclocycline.
-
Reduced Efflux: Cancer cells can exhibit altered expression of efflux pumps, such as ATP-binding cassette (ABC) transporters, which are responsible for removing foreign substances from the cell. Reduced efflux of demeclocycline from tumor cells compared to healthy cells would lead to its accumulation.
-
Intrinsic Fluorescence: Demeclocycline is an inherently fluorescent molecule. Upon excitation with violet light, it emits a detectable fluorescent signal.[3]
Below is a diagram illustrating the proposed logical relationship of factors contributing to the differential accumulation of demeclocycline in brain tumors.
Caption: Factors influencing demeclocycline accumulation in brain tumors.
Experimental Protocols
Protocol 1: In Vivo Administration in a Murine Glioma Model (General Guideline)
This protocol provides a general framework for the oral administration of this compound to a mouse model of glioma, adapted from human clinical trial data.[4] Researchers should optimize the dosage and timing for their specific animal model and tumor type.
Materials:
-
This compound tablets or powder
-
Vehicle for suspension (e.g., sterile water, 0.5% methylcellulose)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
-
Animal balance
-
Mortar and pestle (if using tablets)
Procedure:
-
Animal Model: Establish an orthotopic glioma model in mice (e.g., using GL261 or U87 cell lines). Monitor tumor growth using a suitable method, such as bioluminescence imaging.
-
Demeclocycline Preparation:
-
If using tablets, crush them into a fine powder using a mortar and pestle.
-
Prepare a homogenous suspension of demeclocycline in the chosen vehicle at the desired concentration. A starting point for dose translation from the human clinical trial (300 mg twice daily for a 70 kg person) would be approximately 4-5 mg/kg per dose for a mouse, administered twice daily. Sonication may be required to ensure a uniform suspension.
-
-
Administration:
-
Administer the demeclocycline suspension to the mice via oral gavage.
-
Continue administration for a period of 2 to 5 days prior to the planned imaging session.[4]
-
-
Imaging:
-
The optimal time for imaging after the final dose should be determined empirically, but a window of 24-48 hours can be used as a starting point.[4]
-
Anesthetize the animal and perform in vivo or ex vivo fluorescence imaging of the brain.
-
Protocol 2: Ex Vivo Staining of Fresh Brain Tumor Tissue
This protocol is for the staining of freshly excised brain tissue specimens.[2]
Materials:
-
Demeclocycline hydrochloride powder
-
Aqueous solvent (e.g., sterile water or phosphate-buffered saline)
-
Vortex mixer or sonicator
-
Petri dishes or small containers for staining
-
Microscope slides and coverslips
-
Confocal or fluorescence microscope
Procedure:
-
Staining Solution Preparation: Prepare a 0.75 mg/mL solution of demeclocycline in the aqueous solvent.[2] Ensure the demeclocycline is fully dissolved.
-
Tissue Preparation: Immediately after surgical resection, place the fresh brain tissue specimen in a petri dish.
-
Staining: Submerge the tissue in the demeclocycline staining solution for a defined period (e.g., 10-15 minutes). The optimal staining time may need to be determined empirically.
-
Washing: Briefly rinse the stained tissue with the aqueous solvent to remove excess unbound demeclocycline.
-
Mounting and Imaging:
-
Mount the stained tissue on a microscope slide.
-
Image the tissue using a confocal or fluorescence microscope.
-
Data Presentation and Analysis
Imaging Parameters
For fluorescence imaging of demeclocycline, the following excitation and emission wavelengths are recommended.[2]
| Parameter | Wavelength (nm) |
| Excitation | 402 |
| Emission | 500 - 540 |
Quantitative Analysis
A key metric for evaluating the efficacy of a fluorescent contrast agent is the tumor-to-background ratio (TBR). This is calculated by dividing the mean fluorescence intensity of the tumor by the mean fluorescence intensity of the surrounding normal brain tissue.
Illustrative Quantitative Data (Example)
The following table presents example quantitative data that could be obtained from a preclinical study. Note: This data is illustrative and not specific to demeclocycline but represents the type of data that should be collected.
| Animal ID | Dose (mg/kg) | Time Post-Administration (hours) | Tumor Fluorescence Intensity (a.u.) | Background Fluorescence Intensity (a.u.) | Tumor-to-Background Ratio (TBR) |
| Mouse 1 | 5 | 24 | 15,000 | 3,000 | 5.0 |
| Mouse 2 | 5 | 48 | 12,000 | 2,500 | 4.8 |
| Mouse 3 | 10 | 24 | 25,000 | 4,000 | 6.3 |
| Mouse 4 | 10 | 48 | 22,000 | 3,500 | 6.3 |
Experimental Workflow
The following diagram outlines a typical experimental workflow for a brain tumor visualization study using demeclocycline.
Caption: A typical workflow for demeclocycline-based brain tumor imaging.
References
- 1. Demeclocycline Reduces the Growth of Human Brain Tumor-Initiating Cells: Direct Activity and Through Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demeclocycline as a contrast agent for detecting brain neoplasms using confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of methylene blue and demeclocycline for enhancing optical contrast of gliomas in optical images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Application Note & Protocol: Experimental Setup for Measuring Demeclocycline Fluorescence in Bone Sections
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polychrome sequential labeling with fluorochromes is a standard and vital technique for the in vivo investigation of bone formation and regeneration processes.[1][2] For human applications, only tetracycline (B611298) and its derivatives are approved as fluorochromes.[1][2] These molecules become fluorescent upon forming a complex with calcium ions and deposit at sites of active mineralization.[3] Demeclocycline, a tetracycline derivative, serves as a crucial tool in bone histomorphometry, allowing for the dynamic analysis of osteoblastic activity and mineralization.[4] By administering the label at specific time points before a bone biopsy, researchers can quantify the rate of bone formation and other dynamic parameters.
This application note provides a detailed experimental setup for measuring Demeclocycline fluorescence in undecalcified bone sections. The protocols cover in vivo administration, sample preparation, fluorescence imaging, and quantitative analysis. For fluorescence analysis, it is critical to use undecalcified bone, as demineralization processes will remove the fluorescent label.[5]
Data Presentation
Table 1: Fluorescence Properties of Tetracycline Derivatives in Bone
This table summarizes the relative fluorescence intensity and peak emission wavelengths of various tetracycline derivatives when incorporated into undecalcified bone sections. This data is crucial for selecting appropriate fluorochromes and imaging parameters.
| Tetracycline Derivative | Relative Fluorescence Intensity* | Peak Emission Wavelength (nm) |
| Tetracycline | 1.00 | 529 |
| Demeclocycline | 0.82 | Not specified in source |
| Oxytetracycline | 0.59 | Not specified in source |
| Methacycline | 0.55 | Not specified in source |
| Rolitetracycline | 0.34 | 530[6] |
| Chlortetracycline | 0.24 | Not specified in source |
| Doxycycline | 0.24 | 527[6] |
*Relative intensity is compared to Tetracycline, which exhibited the brightest fluorescence. Data sourced from Pautke et al. (2010).[1]
Table 2: Recommended Dosing Regimens for Demeclocycline Labeling
This table provides established protocols for administering Demeclocycline to achieve double labeling for dynamic bone histomorphometry in human subjects.
| Protocol | First Labeling Course (Demeclocycline) | No Label Interval | Second Labeling Course (Demeclocycline) | Biopsy Timing | Source |
| KDOQI Guideline | Given for 2 consecutive days | 10 to 20 days | Given for 2 consecutive days | Within 3-7 days after the second course | [7] |
| Mayo Clinic Labs | 150 mg, 2 times a day for 3 days (for eGFR <30 mL/min) | 14 days | 150 mg, 2 times a day for 3 days (for eGFR <30 mL/min) | Day 23 to Day 27 | [8] |
| U. of Kentucky | 300 mg, 2 times a day (renal failure) for 2 days | 8 to 15 days | 300 mg, 2 times a day (renal failure) for 4 days | Within 4-6 days after the last dose | [9] |
| Single-Dose Study | A single oral dose | Time-spaced interval | A second single oral dose | Not specified | [10] |
Experimental Protocols
Protocol 1: In Vivo Administration of Demeclocycline (Double Labeling)
This protocol describes the process for in vivo labeling of bone in human subjects or animal models to enable dynamic histomorphometry.
1. Patient/Subject Selection and Preparation:
- Obtain informed consent for human studies. Ensure ethical approval for animal studies.
- Inquire about any recent use of tetracycline antibiotics, as this may interfere with the analysis.[9]
- Instruct patients to avoid dairy products, iron-containing medications, calcium supplements, or antacids at the same time as Demeclocycline ingestion, as they can interfere with uptake.[8][9]
2. First Labeling Course:
- Administer Demeclocycline according to an established regimen (see Table 2). For patients with impaired kidney function (eGFR <30 mL/min), a typical dose is 150 mg twice daily for 2-3 days.[8]
3. Inter-label Period:
- Cease administration of Demeclocycline for a period of 10 to 20 days.[7] This "off" period allows the first fluorescent line to be clearly separated from the second.
4. Second Labeling Course:
- Administer a second course of Demeclocycline with the same dosage as the first course, typically for 2-4 days.[7][9]
5. Bone Biopsy:
- Perform the iliac crest bone biopsy within 3 to 7 days after the final dose of the second labeling course.[7]
Protocol 2: Preparation of Undecalcified Bone Sections
This protocol details the fixation, embedding, and sectioning of bone biopsies to preserve tissue architecture and fluorescence.
1. Specimen Fixation:
- Immediately place the fresh bone biopsy into a sealed, opaque container with 70% ethanol (B145695).[8] Alternatively, 10% neutral buffered formalin can be used, with a fixative volume at least 10 times that of the specimen.[11][12]
- Fixation in formalin should last 1-2 weeks depending on the size of the specimen, followed by transfer to 70% ethanol.[11]
- Crucially, minimize exposure to light throughout processing to prevent fading of the fluorochrome labels. [12]
2. Dehydration and Clearing:
- Dehydrate the specimen through a series of ascending ethanol concentrations (e.g., 70%, 95%, 100%). This is a slow process due to the low permeability of bone.[11]
- Clear the tissue by removing the alcohol and replacing it with a substance compatible with the embedding medium, such as xylene or butanol.[11]
3. Embedding in Methylmethacrylate (MMA):
- Infiltrate the dehydrated and cleared tissue with methylmethacrylate (MMA) resin.[11] This provides the necessary support for sectioning hard, undecalcified bone.
- Ensure the density of the embedding medium is closely matched to the density of the bone to facilitate high-quality sectioning.[11][12]
- Polymerize the MMA according to the manufacturer's instructions. This is an irreversible step.[12]
4. Sectioning:
- Use a heavy-duty microtome, such as a sledge microtome, designed for cutting hard materials.[11]
- Cut sections at a thickness of 5-10 micrometers for histomorphometry.[11] Thicker sections (20-50 microns) can be produced via ground sectioning and may yield a brighter fluorescent signal.[11]
- Mount the sections on glass slides. Sections may need to be flattened in an incubator at 60-80°C to ensure adherence to the slide.[11][12]
Protocol 3: Fluorescence Microscopy and Image Acquisition
This protocol outlines the procedure for visualizing and capturing images of Demeclocycline labels.
1. Microscope Setup:
- Use a fluorescence microscope equipped with appropriate filter sets for tetracycline-family fluorochromes (typically a blue excitation filter, ~480 nm).
- Confocal laser scanning microscopy or spectral imaging can also be used for higher resolution and better discrimination between different fluorochromes if multiple labels are used.[1][2]
2. Image Acquisition:
- View the unstained sections under fluorescence. The Demeclocycline labels will appear as bright fluorescent lines against the darker bone matrix.
- Capture digital images of the double labels at sites of active bone formation. Ensure consistent microscope settings (exposure time, gain, etc.) across all samples for comparative analysis.
- The two distinct fluorescent lines represent the position of the mineralization front at the time of each Demeclocycline administration.
Protocol 4: Quantitative Analysis (Bone Histomorphometry)
This protocol describes the measurement of dynamic bone formation parameters from the captured fluorescent images.
1. Software and Calibration:
- Use image analysis software such as ImageJ (NIH) or specialized bone histomorphometry software.[13]
- Calibrate the software using an image of a stage micrometer taken with the same objective used for sample imaging.
2. Measurement of Mineral Apposition Rate (MAR):
- Identify areas with clear double labels.
- Measure the perpendicular distance between the two fluorescent labels at multiple points along the labeled surface.
- Calculate the average inter-label distance.
- Divide the average distance by the time interval (in days) between the midpoints of the two labeling courses to determine the Mineral Apposition Rate (MAR) in µm/day.
- MAR (µm/day) = Average Inter-label Distance (µm) / Time Interval (days)
3. Measurement of Mineralizing Surface (MS/BS):
- Measure the total length of the bone surface exhibiting either a single or double fluorescent label (dLS + sLS).
- Measure the total length of the bone surface (BS) being analyzed.
- Calculate the Mineralizing Surface as a percentage of the total bone surface.
- MS/BS (%) = (dLS + 1/2 * sLS) / BS * 100 (Note: Different conventions exist for handling single labels).
4. Calculation of Bone Formation Rate (BFR/BS):
- Calculate the Bone Formation Rate by combining the MAR and MS/BS. This represents the volume of new bone formed per unit of bone surface per unit of time.
- BFR/BS (µm²/µm/year) = MAR (µm/day) * MS/BS (%) * 365 days/year
Visualizations
Experimental Workflow Diagram
Caption: Overall workflow for measuring Demeclocycline fluorescence in bone.
Principle of Double Labeling Diagram
Caption: Conceptual diagram of double fluorescent labeling for MAR calculation.
Data Analysis Workflow
Caption: Step-by-step workflow for quantitative histomorphometric analysis.
References
- 1. Characterization of eight different tetracyclines: advances in fluorescence bone labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of eight different tetracyclines: advances in fluorescence bone labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Utility of iliac crest tetracycline-labelled bone biopsy in osteoporosis and metabolic bone disease: An evaluation of 95 cases over a period of 25 years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paraffin Embedding | Orthopædics & Rehabilitation [medicine.yale.edu]
- 6. spectral-imaging.com [spectral-imaging.com]
- 7. NKF KDOQI Guidelines [kidneyfoundation.cachefly.net]
- 8. mayocliniclabs.com [mayocliniclabs.com]
- 9. medicine.uky.edu [medicine.uky.edu]
- 10. Single-dose tetracycline labeling for bone histomorphometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Video: Undecalcified Bone Preparation for Histology, Histomorphometry and Fluorochrome Analysis [jove.com]
- 13. Frontiers | Tetracycline, an Appropriate Reagent for Measuring Bone-Formation Activity in the Murine Model of the Streptococcus mutans-Induced Bone Loss [frontiersin.org]
Application of Demeclocycline Calcium in Osteoporosis Treatment Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. Current therapeutic strategies primarily focus on either inhibiting bone resorption (anti-resorptive agents) or stimulating bone formation (anabolic agents). The tetracycline (B611298) class of antibiotics has garnered interest for its potential non-antimicrobial properties in modulating bone metabolism. While extensive research has been conducted on doxycycline (B596269) and minocycline, this document focuses on the potential application of Demeclocycline calcium in osteoporosis treatment studies, drawing upon the established mechanisms of the broader tetracycline family.
Demeclocycline, a member of the tetracycline group, is presumed to share the class-wide effects on bone metabolism. These effects are primarily attributed to their ability to inhibit matrix metalloproteinases (MMPs) and their influence on the cellular activities of osteoclasts and osteoblasts. This document provides a comprehensive overview of the potential mechanisms, relevant quantitative data from related compounds, and detailed experimental protocols to guide researchers in studying the efficacy of this compound in the context of osteoporosis.
Mechanism of Action of Tetracyclines in Bone Metabolism
Tetracyclines, including by extension Demeclocycline, are believed to exert a dual effect on bone remodeling: inhibiting bone resorption and promoting bone formation.
-
Inhibition of Bone Resorption: Tetracyclines are potent inhibitors of MMPs, particularly MMP-9, which are crucial for the degradation of the extracellular matrix during bone resorption.[1] By inhibiting MMPs, tetracyclines can impede the resorptive activity of osteoclasts.[2] Furthermore, studies on tetracyclines have shown they can suppress the differentiation of osteoclast precursors induced by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), a key cytokine in osteoclastogenesis.[3] This is achieved, in part, by blocking the NFATc1 signaling pathway, a master regulator of osteoclast differentiation.[3]
-
Promotion of Bone Formation: Some studies suggest that tetracyclines can have an anabolic effect on bone. They have been shown to enhance osteoblast differentiation and mineralization in vitro.[4] The underlying mechanism may involve the modulation of the Wnt/β-catenin signaling pathway, a critical pathway in osteoblastogenesis and bone formation.[5]
Quantitative Data (Derived from Tetracycline Analog Studies)
Due to the limited availability of specific quantitative data for this compound in osteoporosis studies, the following tables summarize data from studies on other tetracyclines (Doxycycline and Minocycline) to provide a reference for expected efficacy.
Table 1: In Vitro Efficacy of Tetracycline Analogs on Bone Cells
| Compound | Cell Type | Assay | Endpoint | Concentration/IC50 | Reference |
| Tigecycline | Bone Marrow Macrophages (BMMs) | Osteoclastogenesis Assay | Inhibition of RANKL-induced osteoclast formation | 1, 2.5, 5 µM | [3] |
| Minocycline | Bone Marrow Macrophages (BMMs) | Osteoclastogenesis Assay | Inhibition of RANKL-induced osteoclast formation | 1, 2.5, 5 µM | [3] |
| Tigecycline | Primary Mouse Osteoblasts | Mineralization Assay (Alizarin Red S) | Decreased mineralization | Not specified | [3] |
| Minocycline | Primary Mouse Osteoblasts | Mineralization Assay (Alizarin Red S) | Little effect on mineralization | Not specified | [3] |
| Doxycycline | Human Interface Membrane Cells | Bone Resorption Assay | Inhibition of osteolysis | Not specified | [6] |
Table 2: In Vivo Efficacy of Tetracycline Analogs in Animal Models of Osteoporosis
| Compound | Animal Model | Dosage | Duration | Key Findings | Reference |
| Minocycline | Ovariectomized (OVX) Rats | Not specified | 8 weeks | Mitigated the effect of ovariectomy on trabecular bone; Increased osteoid surface, mineralizing surface, and bone formation rate. | [2] |
| Doxycycline | Diabetic Male DBA/2J Mice | Not specified | Long-term | Did not prevent or alleviate deleterious changes in trabecular microarchitecture or biomechanical properties. | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in osteoporosis models, based on established methods for other tetracyclines.
In Vitro Protocols
1. Osteoclast Differentiation Assay
-
Objective: To determine the effect of this compound on the differentiation of osteoclast precursors.
-
Cell Source: Mouse bone marrow macrophages (BMMs) or RAW 264.7 cells.
-
Protocol:
-
Isolate BMMs from the tibiae and femurs of mice or culture RAW 264.7 cells.
-
Seed cells in a 48-well plate at an appropriate density.
-
Induce osteoclast differentiation with M-CSF (Macrophage Colony-Stimulating Factor) and RANKL.
-
Treat cells with varying concentrations of this compound.
-
Culture for 5-7 days, replacing the medium and treatments every 2-3 days.
-
Fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts.
-
Quantify the number of TRAP-positive multinucleated cells (osteoclasts) per well.
-
2. Bone Resorption Pit Assay
-
Objective: To assess the effect of this compound on the resorptive function of mature osteoclasts.
-
Substrate: Dentine slices or calcium phosphate-coated plates.
-
Protocol:
-
Differentiate osteoclasts on the chosen substrate as described above.
-
Treat mature osteoclasts with this compound.
-
Culture for an additional 24-48 hours.
-
Remove the cells and visualize the resorption pits using microscopy.
-
Quantify the total area of resorption pits per field of view.
-
3. Osteoblast Differentiation and Mineralization Assay
-
Objective: To evaluate the effect of this compound on osteoblast differentiation and matrix mineralization.
-
Cell Source: Primary mouse calvarial osteoblasts or MC3T3-E1 cells.
-
Protocol:
-
Culture osteoprogenitor cells in osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate).
-
Treat cells with various concentrations of this compound.
-
Culture for 14-21 days, with regular medium and treatment changes.
-
Assess osteoblast differentiation by measuring Alkaline Phosphatase (ALP) activity.
-
Evaluate matrix mineralization by Alizarin Red S staining, which stains calcium deposits.
-
Quantify the stained area or extract the stain for spectrophotometric analysis.
-
In Vivo Protocol
Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis
-
Objective: To investigate the in vivo efficacy of this compound in preventing estrogen-deficiency-induced bone loss.
-
Animal Model: Female Sprague-Dawley or Wistar rats (3-6 months old).
-
Protocol:
-
Perform bilateral ovariectomy on the experimental group and a sham operation on the control group.
-
Allow a recovery period of one week.
-
Administer this compound daily via oral gavage at predetermined doses. A vehicle control group (OVX rats receiving the vehicle) should be included.
-
Continue treatment for a period of 8-12 weeks.
-
At the end of the study, euthanize the animals and collect femurs and lumbar vertebrae.
-
Analyze bone mineral density (BMD) and bone microarchitecture using micro-computed tomography (µCT).
-
Perform bone histomorphometry to assess cellular parameters of bone formation and resorption.
-
Analyze serum biomarkers of bone turnover (e.g., P1NP for formation, CTX-I for resorption).
-
Signaling Pathways and Visualization
Tetracyclines are known to modulate key signaling pathways in bone remodeling. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and the potential points of intervention for this compound.
Caption: RANKL signaling pathway in osteoclastogenesis.
Caption: Wnt/β-catenin signaling pathway in osteoblastogenesis.
Conclusion
While direct evidence for the efficacy of this compound in osteoporosis is limited, the well-documented effects of the broader tetracycline class on bone metabolism provide a strong rationale for its investigation. The proposed mechanisms, including MMP inhibition and modulation of key signaling pathways like RANKL and Wnt/β-catenin, suggest a potential dual role in inhibiting bone resorption and promoting bone formation. The experimental protocols outlined in this document provide a framework for researchers to systematically evaluate the therapeutic potential of this compound in preclinical models of osteoporosis. Further research is warranted to elucidate the specific effects and quantitative efficacy of this compound to determine its viability as a novel treatment for osteoporosis.
References
- 1. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using Tetracyclines to Treat Osteoporotic/Osteopenic Bone Loss: From the Basic Science Laboratory to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of long-term doxycycline on bone quality and strength in diabetic male DBA/2J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt signaling: Essential roles in osteoblast differentiation, bone metabolism and therapeutic implications for bone and skeletal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxycycline inhibits bone resorption by human interface membrane cells from aseptically loose hip replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
Demeclocycline as a Fluorescent Probe in Bacteriology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demeclocycline (B601452), a member of the tetracycline (B611298) class of antibiotics, possesses intrinsic fluorescent properties that make it a valuable tool for bacteriology research. Its primary mechanism of action involves binding to the 30S ribosomal subunit in bacteria, which inhibits protein synthesis.[1] This binding event leads to a significant enhancement of its fluorescence, allowing for the visualization and potential quantification of bacterial cells. These application notes provide a comprehensive overview and detailed protocols for utilizing demeclocycline as a fluorescent probe in various bacteriology experiments.
Demeclocycline's utility as a fluorescent probe stems from its ability to readily penetrate bacterial cell walls and accumulate intracellularly. Upon excitation with ultraviolet (UV) A or blue light, it emits a characteristic fluorescence, which is more intense when bound to its ribosomal target. This property can be harnessed for qualitative and quantitative assessments of bacterial populations, studies of antibiotic uptake, and investigation of ribosomal interactions.
Principle of Action
Demeclocycline is a bacteriostatic agent that inhibits bacterial protein synthesis.[1] Its fluorescence is significantly enhanced upon binding to the bacterial ribosome. This interaction forms the basis of its application as a fluorescent probe. The lipophilic nature of demeclocycline allows it to passively diffuse through porin channels in the bacterial membrane.[2] Once inside the cytoplasm, it establishes a strong and specific interaction with the 70S ribosome, primarily at a single high-affinity site on the 30S subunit.[3] This binding event restricts the molecular motion of demeclocycline and alters its electronic environment, leading to an increase in its fluorescence quantum yield.
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of demeclocycline with bacterial components and its antimicrobial activity.
Table 1: Binding Affinity of Demeclocycline to Escherichia coli Ribosomes
| Ribosomal Component | Number of Strong Binding Sites (n) | Equilibrium Constant (K) (M⁻¹) |
| 70S Ribosome | 1 | 3.2 x 10⁶ |
| 30S Subunit | 1 | 2.2 x 10⁶ |
| 50S Subunit | 0 | - |
Data obtained from fluorescence anisotropy studies.[3]
Table 2: Minimum Inhibitory Concentrations (MIC) of Demeclocycline
| Bacterial Species | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 2 |
| Escherichia coli | 8 |
| Streptococcus pneumoniae | 4 |
MIC₉₀ represents the concentration required to inhibit the growth of 90% of tested isolates.
Table 3: Relative Fluorescence Intensity of Tetracycline Derivatives in Bone Labeling
| Tetracycline Derivative | Relative Fluorescence Intensity |
| Tetracycline | 1.00 |
| Demeclocycline | 0.82 |
| Oxytetracycline | 0.59 |
| Methacycline | 0.55 |
| Rolitetracycline | 0.34 |
| Chlortetracycline | 0.24 |
| Doxycycline | 0.24 |
This data provides a qualitative comparison of the fluorescence brightness of different tetracyclines.[4]
Signaling Pathway and Experimental Workflows
Figure 1: Mechanism of Demeclocycline Fluorescence Enhancement.
Figure 2: Workflow for Bacterial Staining and Microscopy.
Figure 3: Workflow for Bacterial Quantification via Fluorescence.
Experimental Protocols
Protocol 1: Fluorescent Staining of Bacteria for Microscopy
This protocol describes the steps for staining both Gram-positive and Gram-negative bacteria with demeclocycline for visualization using fluorescence microscopy.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Demeclocycline hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue light excitation)
Procedure:
-
Preparation of Demeclocycline Stock Solution:
-
Prepare a 10 mg/mL stock solution of demeclocycline hydrochloride in sterile deionized water.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Bacterial Cell Preparation:
-
Harvest 1 mL of bacterial culture by centrifugation at 5,000 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with 1 mL of sterile PBS.
-
Resuspend the final cell pellet in 1 mL of PBS. Adjust the cell density to an optical density at 600 nm (OD₆₀₀) of approximately 0.5.
-
-
Staining:
-
Add demeclocycline stock solution to the bacterial suspension to a final concentration of 10-50 µg/mL. The optimal concentration may vary between bacterial species and should be determined empirically.
-
Incubate the suspension at 37°C for 30-60 minutes in the dark.
-
-
Washing:
-
Centrifuge the stained cell suspension at 5,000 x g for 5 minutes.
-
Discard the supernatant and wash the pellet twice with 1 mL of PBS to remove unbound demeclocycline.
-
Resuspend the final pellet in 100 µL of PBS.
-
-
Microscopy:
-
Place a 5-10 µL drop of the stained bacterial suspension onto a clean microscope slide and cover with a coverslip.
-
Visualize the bacteria using a fluorescence microscope. Use an excitation wavelength in the range of 360-420 nm and collect emission in the range of 480-550 nm.
-
Acquire images using appropriate exposure times to minimize photobleaching.
-
Protocol 2: Quantification of Bacteria using a Microplate Reader
This protocol provides a method for quantifying bacterial populations in a 96-well plate format by measuring demeclocycline fluorescence.
Materials:
-
Bacterial culture
-
Demeclocycline hydrochloride stock solution (10 mg/mL)
-
Sterile growth medium (e.g., Luria-Bertani broth)
-
Sterile 96-well black, clear-bottom microplates
-
Microplate reader with fluorescence and absorbance detection capabilities
Procedure:
-
Preparation of Bacterial Inoculum:
-
Grow an overnight culture of the desired bacterial strain.
-
Dilute the overnight culture in fresh, sterile growth medium to an OD₆₀₀ of approximately 0.1.
-
-
Plate Setup:
-
In a 96-well plate, prepare serial dilutions of the bacterial inoculum in fresh growth medium. A two-fold or ten-fold dilution series is recommended.
-
Include wells with sterile medium only as a blank control.
-
-
Demeclocycline Addition:
-
Add demeclocycline stock solution to each well containing bacteria to a final concentration of 10-50 µg/mL.
-
Ensure the final volume in each well is consistent (e.g., 200 µL).
-
-
Incubation:
-
Incubate the plate at 37°C with shaking for a period that allows for demeclocycline uptake and binding (e.g., 1-2 hours). The incubation time may need to be optimized.
-
-
Measurement:
-
Measure the optical density at 600 nm (OD₆₀₀) to determine the cell density in each well.
-
Measure the fluorescence intensity using an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 520 nm. The optimal wavelengths may vary depending on the instrument.
-
-
Data Analysis:
-
Subtract the blank values (medium with demeclocycline) from the fluorescence readings of the bacterial samples.
-
Normalize the fluorescence intensity by dividing by the corresponding OD₆₀₀ reading for each well to account for differences in cell number.
-
Generate a standard curve by plotting the normalized fluorescence intensity against the known bacterial concentrations (determined by plating and colony counting from the serial dilutions). This standard curve can then be used to estimate the concentration of unknown bacterial samples.
-
Troubleshooting
-
Low Fluorescence Signal:
-
Increase the concentration of demeclocycline.
-
Increase the incubation time to allow for greater uptake.
-
Ensure the bacterial cells are viable and metabolically active.
-
Optimize the excitation and emission wavelengths on the microscope or plate reader.
-
-
High Background Fluorescence:
-
Ensure thorough washing of the bacterial cells after staining to remove all unbound demeclocycline.
-
Check for autofluorescence of the growth medium and use a minimal medium if necessary for quantification assays.
-
-
Photobleaching:
-
Minimize the exposure time to the excitation light during microscopy.
-
Use an anti-fade mounting medium for microscopy slides.
-
Conclusion
Demeclocycline offers a convenient and effective method for the fluorescent labeling of bacteria. Its ability to permeate bacterial cells and exhibit enhanced fluorescence upon binding to ribosomes makes it a useful probe for a variety of applications in bacteriology. The protocols provided herein offer a starting point for researchers to utilize demeclocycline for bacterial visualization and quantification. Optimization of staining conditions for specific bacterial strains and experimental setups is recommended to achieve the best results.
References
- 1. protocols.io [protocols.io]
- 2. The binding of 6-demethylchlortetracycline to 70S, 50S and 30S ribosomal particles: a quantitative study by fluorescence anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.igem.org [static.igem.org]
- 4. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]
Application Notes and Protocols: Demeclocycline Calcium for Hyponatremia Correction in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demeclocycline (B601452), a tetracycline (B611298) antibiotic, is utilized off-label for the management of hyponatremia, particularly in cases of the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) secretion. Its therapeutic effect in this context stems from its ability to induce nephrogenic diabetes insipidus, thereby promoting free water excretion.[1][2] This document provides detailed protocols and data for the application of demeclocycline in correcting hyponatremia in a rat model of SIADH, a valuable tool for preclinical research and drug development. The mechanism of action involves the attenuation of the vasopressin signaling cascade in the renal collecting ducts.[3][4]
Data Presentation
The following table summarizes the quantitative effects of demeclocycline hydrochloride administration in a rat model of dDAVP-induced hyponatremia.
| Parameter | Control Group (dDAVP + Vehicle) | Demeclocycline-Treated Group (dDAVP + 40 mg/kg Demeclocycline Hydrochloride) | Reference |
| Dosage | Saline (intraperitoneal) | 40 mg/kg body weight/day (intraperitoneal) | [5] |
| Duration of Treatment | 8 days | 8 days | [5] |
| Urine Volume (ml/24h) | Significantly Lower | Significantly Increased | [3][5] |
| Urine Osmolality (mOsm/kgH₂O) | Significantly Higher | Significantly Decreased | [3][5] |
| Serum Sodium (mmol/L) | Hyponatremic | Significantly Increased (Correction of Hyponatremia) | [5] |
| Aquaporin-2 (AQP2) Abundance (Inner Medulla) | Normal (for SIADH model) | Significantly Reduced (75% reduction) | [5] |
| Adenylate Cyclase 5/6 Abundance (Inner Medulla) | Normal (for SIADH model) | Reduced (50% reduction) | [5] |
Signaling Pathway
Demeclocycline's effect on hyponatremia is primarily mediated through its interference with the vasopressin V2 receptor signaling pathway in the principal cells of the kidney's collecting ducts.
Caption: Demeclocycline inhibits Adenylyl Cyclase, reducing cAMP and AQP2 expression.
Experimental Protocols
Induction of Hyponatremia in a Rat Model (SIADH)
This protocol is adapted from established methods to induce hyponatremia through continuous administration of a vasopressin analog and a liquid diet.[5]
Materials:
-
Male Wistar rats (150-200 g)
-
Osmotic minipumps (e.g., Alzet model 1002)
-
1-desamino-8-D-arginine vasopressin (dDAVP)
-
Sterile isotonic saline
-
Nutritionally balanced rodent liquid formula
-
Metabolic cages
-
Standard surgical tools for subcutaneous implantation
Procedure:
-
Acclimatization: Acclimatize rats to individual housing in standard cages for at least 3 days prior to the experiment.
-
Osmotic Minipump Preparation: Under sterile conditions, fill osmotic minipumps with dDAVP dissolved in isotonic saline to deliver a continuous infusion of 5 ng/hour.
-
Surgical Implantation: Anesthetize the rats. Make a small incision in the skin on the back, between the shoulder blades. Insert the filled osmotic minipump subcutaneously and close the incision with sutures or wound clips.
-
Housing and Diet: House the rats individually in metabolic cages. Provide the nutritionally balanced liquid formula as their sole source of food and water for a total of 8 days to induce water retention and dilutional hyponatremia.[5]
-
Monitoring: Monitor the rats daily for general health, food and liquid intake, and urine output.
Demeclocycline Calcium Administration and Sample Collection
Materials:
-
Demeclocycline hydrochloride (or this compound, with dose adjustment based on molecular weight)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles for intraperitoneal injection
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Centrifuge
-
Equipment for measuring serum sodium and osmolality
-
Equipment for tissue harvesting and processing (for AQP2 and adenylate cyclase analysis)
Procedure:
-
Treatment Groups: Divide the hyponatremic rats into two groups: a control group receiving daily intraperitoneal injections of sterile PBS, and a treatment group receiving daily intraperitoneal injections of demeclocycline hydrochloride dissolved in PBS at a dose of 40 mg/kg body weight.[5]
-
Daily Injections: Administer the injections for the entire 8-day duration of the experiment.
-
Metabolic Cage Data Collection: For the last 48 hours of the experiment, continue to house the rats in metabolic cages to measure water intake and urine output over the final 24-hour period.[5]
-
Blood Collection: At the end of the 8-day treatment period, collect blood samples from the rats via an appropriate method (e.g., cardiac puncture under terminal anesthesia).
-
Serum Preparation: Centrifuge the blood samples to separate the plasma/serum.
-
Biochemical Analysis: Analyze the serum for sodium concentration and osmolality.
-
Tissue Harvesting (Optional): For mechanistic studies, euthanize the rats and harvest the kidneys. Dissect the kidneys into cortex, outer medulla, and inner medulla for subsequent analysis of aquaporin-2 and adenylate cyclase abundance via immunoblotting or immunohistochemistry.[5]
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure.
Caption: Experimental workflow for demeclocycline testing in a rat SIADH model.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. drugs.com [drugs.com]
- 3. Demeclocycline attenuates hyponatremia by reducing aquaporin-2 expression in the renal inner medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. best.barnsleyccg.nhs.uk [best.barnsleyccg.nhs.uk]
- 5. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Live-Cell Imaging Using the Fluorescent Properties of Demeclocycline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demeclocycline, a member of the tetracycline (B611298) class of antibiotics, possesses intrinsic fluorescent properties that can be harnessed for live-cell imaging applications. This document provides detailed application notes and protocols for utilizing Demeclocycline as a fluorescent probe to visualize cellular structures and potentially dynamic processes. As an accessible and relatively inexpensive fluorophore, Demeclocycline offers a valuable tool for various research applications. However, it is crucial to consider its potential for phototoxicity and to optimize imaging conditions accordingly.
Fluorescent Properties of Demeclocycline
Tetracyclines, including Demeclocycline, exhibit fluorescence that can be influenced by their local environment, such as pH and the presence of metal ions. While comprehensive quantitative data for Demeclocycline's fluorescence in live cells is not extensively documented, studies on related tetracyclines and in specific biological contexts provide valuable insights.
Data Presentation: Quantitative Fluorescence Data
| Property | Value | Notes |
| Excitation Maximum (λex) | ~405 nm | Based on data for other tetracyclines like doxycycline, excitation in the violet-to-blue range is effective.[1] |
| Emission Maximum (λem) | ~547 nm (in bone) | The emission peak can vary depending on the cellular environment. In undecalcified bone sections, Demeclocycline has a reported emission peak of 547 nm.[2] Further characterization in specific cell types and subcellular compartments is recommended. |
| Quantum Yield (Φf) | Low in aqueous solutions | The quantum yield of tetracyclines in aqueous environments is generally low. However, it can be enhanced in more hydrophobic environments, such as when bound to cellular structures. |
| Photostability | Moderate | Demeclocycline is known to be photosensitive and can undergo photodegradation, leading to phototoxicity.[3] Minimizing light exposure is critical during imaging experiments. |
Experimental Protocols
I. General Live-Cell Imaging Protocol for Demeclocycline Staining
This protocol provides a general guideline for staining cultured mammalian cells with Demeclocycline for fluorescence microscopy. Optimization of concentration and incubation time is recommended for each cell type and experimental condition.
Materials:
-
Demeclocycline hydrochloride powder
-
Sterile DMSO
-
Complete cell culture medium appropriate for the cell line
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free DMEM/F-12 with 25 mM HEPES)
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or a custom set for ~405 nm excitation and ~550 nm emission)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides at an appropriate density to reach 50-70% confluency on the day of imaging.
-
Preparation of Demeclocycline Stock Solution:
-
Prepare a 10 mM stock solution of Demeclocycline hydrochloride in sterile DMSO.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Cell Staining:
-
On the day of the experiment, thaw an aliquot of the Demeclocycline stock solution.
-
Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration. A starting concentration range of 1-10 µM is recommended for initial optimization.
-
Remove the existing culture medium from the cells and replace it with the Demeclocycline-containing medium.
-
Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time will vary depending on the cell type and experimental goals.
-
-
Washing and Imaging:
-
After incubation, gently wash the cells twice with pre-warmed live-cell imaging buffer to remove excess Demeclocycline.
-
Add fresh, pre-warmed live-cell imaging buffer to the cells.
-
Proceed with live-cell imaging on a fluorescence microscope.
-
Workflow for Demeclocycline Staining and Imaging
Caption: Workflow for staining and imaging live cells with Demeclocycline.
II. Protocol for Assessing Demeclocycline Phototoxicity
Given the known phototoxicity of Demeclocycline, it is essential to assess and minimize light-induced cell damage during imaging experiments.
Materials:
-
Cells stained with Demeclocycline as described in Protocol I
-
A viability dye (e.g., Propidium Iodide for membrane integrity or a mitochondrial membrane potential dye like TMRM)
-
Fluorescence microscope with time-lapse imaging capabilities
Procedure:
-
Prepare Stained Cells: Prepare two sets of cells stained with Demeclocycline following Protocol I.
-
Time-Lapse Imaging:
-
On the microscope, define imaging parameters (e.g., excitation intensity, exposure time, time interval).
-
For the "High Exposure" group, acquire images continuously or at frequent intervals with a relatively high excitation intensity.
-
For the "Low Exposure" group, use the lowest possible excitation intensity and longer intervals between image acquisition.
-
-
Viability Assessment:
-
At the end of the time-lapse experiment, add a viability dye to both groups of cells.
-
Acquire images in the appropriate channel for the viability dye.
-
-
Data Analysis:
-
Quantify the number of dead or unhealthy cells (as indicated by the viability dye) in both the "High Exposure" and "Low Exposure" groups.
-
Compare the results to determine the extent of phototoxicity under different imaging conditions and optimize for minimal cell damage.
-
Logical Flow for Minimizing Phototoxicity
Caption: Decision-making workflow to minimize phototoxicity during imaging.
Potential Applications and Signaling Pathways
While the primary application of Demeclocycline's fluorescence is as a cellular stain, its environmental sensitivity suggests potential for more dynamic studies. Further research is required to validate these applications.
1. Visualization of Subcellular Compartments:
Tetracyclines are known to accumulate in cells and may localize to specific organelles. The fluorescence of Demeclocycline can be used to visualize the general morphology of the cytoplasm and potentially highlight areas of accumulation, which may include mitochondria or acidic organelles like lysosomes.
2. Potential as a Biosensor:
The fluorescence of tetracyclines can be sensitive to changes in the local environment. This opens up possibilities for using Demeclocycline as a qualitative indicator for certain cellular processes:
-
Mitochondrial Activity: Some tetracyclines have been shown to affect mitochondrial function. Changes in the fluorescence intensity or localization of Demeclocycline within mitochondria could potentially serve as an indirect reporter of mitochondrial membrane potential or overall metabolic state.
-
Intracellular pH: The fluorescence of tetracycline analogs can be pH-dependent. While not a ratiometric pH indicator, changes in Demeclocycline fluorescence intensity in specific compartments might correlate with changes in local pH.
Proposed Signaling Pathway for Visualization (Hypothetical):
The following diagram illustrates a hypothetical scenario where Demeclocycline fluorescence could be used to monitor changes in mitochondrial membrane potential, a key indicator of cellular health and apoptosis. A decrease in mitochondrial membrane potential could lead to a change in Demeclocycline accumulation or its fluorescence properties.
Caption: Hypothetical pathway for monitoring mitochondrial health with Demeclocycline.
Conclusion
Demeclocycline offers a readily available tool for live-cell fluorescence imaging. Its utility as a general cytoplasmic stain is clear, and its environmentally sensitive fluorescence holds promise for more dynamic applications. However, researchers must be mindful of its phototoxic potential and the need for careful optimization of imaging protocols. The detailed protocols and application notes provided here serve as a starting point for incorporating Demeclocycline into live-cell imaging workflows, with the understanding that further characterization and validation are essential for specific experimental contexts.
References
- 1. Overlap of Doxycycline Fluorescence with that of the Redox-Sensitive Intracellular Reporter roGFP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of eight different tetracyclines: advances in fluorescence bone labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Demeclocycline - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Demeclocycline Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of demeclocycline (B601452) hydrochloride in various cell culture experiments. Demeclocycline, a tetracycline (B611298) antibiotic, is a versatile tool for studying bacterial protein synthesis, cancer cell signaling, and aquaporin-2 regulation.
Physicochemical and Biological Properties
Demeclocycline hydrochloride is a broad-spectrum bacteriostatic antibiotic derived from a mutant strain of Streptomyces aureofaciens.[1] Its primary mechanism of action in bacteria is the inhibition of protein synthesis by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosome.[1][2] In mammalian cells, it has been shown to exhibit anti-cancer properties by modulating the mTOR signaling pathway and to affect water transport by inhibiting aquaporin-2 (AQP2) expression.[3][4]
Data Presentation
Physicochemical Properties and Solubility
| Property | Value | References |
| Molecular Formula | C₂₁H₂₁ClN₂O₈ · HCl | [5] |
| Molecular Weight | 501.31 g/mol | [5] |
| Appearance | Yellow to orange crystalline powder | [5][6] |
| Solubility in DMSO | ~100 mg/mL | [3] |
| Solubility in Water | 16-26 mg/mL | [2][6] |
| Solubility in Methanol | ~20 mg/mL | [1] |
| Storage (Powder) | -20°C, protected from light | [5] |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months | [4] |
Effective Concentrations in Cell Culture
| Application | Cell Type | Concentration | Observed Effect | References |
| Anti-Cancer | Glioblastoma Brain Tumor-Initiating Cells (BTICs) | 1, 5, 10 µM | Reduction in sphere formation and cell number. | [7] |
| Anti-Cancer | Glioblastoma cell lines (U251HF, U87, LN229) | 15-35 µg/mL | Mild anti-proliferative effects. | [8] |
| Aquaporin-2 Regulation | Mouse cortical collecting duct (mpkCCD) cells | 50 µM | Significant decrease in AQP2 abundance. | [9] |
| Monocyte Activation | Human monocytes | 10 µM | Increased TNF-α production and chemotactic capacity. | [10] |
Experimental Protocols
Preparation of Demeclocycline Hydrochloride Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
Demeclocycline hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, weigh out 5.01 mg of demeclocycline hydrochloride (MW: 501.31 g/mol ) for every 1 mL of DMSO.
-
Dissolution: Add the weighed demeclocycline hydrochloride to the appropriate volume of DMSO in a sterile tube.
-
Vortex: Mix thoroughly by vortexing until the powder is completely dissolved. The solution should be clear and yellow-orange.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Protect from light.
Protocol for Neurosphere Formation Assay with Demeclocycline
This assay is used to assess the self-renewal and proliferative capacity of cancer stem-like cells, such as glioblastoma-initiating cells.[11]
Materials:
-
Brain Tumor-Initiating Cells (BTICs)
-
Neurosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Demeclocycline hydrochloride stock solution (10 mM in DMSO)
-
96-well ultra-low attachment plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Cell Plating: Seed BTICs at a low density (e.g., 100-500 cells/well) in a 96-well ultra-low attachment plate with 100 µL of neurosphere culture medium per well.
-
Treatment Preparation: Prepare serial dilutions of demeclocycline hydrochloride in neurosphere culture medium from the 10 mM stock solution to achieve final desired concentrations (e.g., 1, 5, 10 µM).[7] Include a vehicle control (DMSO) at the same final concentration as in the highest demeclocycline treatment.
-
Cell Treatment: Add 100 µL of the prepared demeclocycline dilutions or vehicle control to the appropriate wells, bringing the total volume to 200 µL.
-
Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 5-7 days to allow for neurosphere formation.
-
Analysis: After the incubation period, count the number of neurospheres formed in each well using a microscope. Spheres larger than a predefined diameter (e.g., 50 µm) are typically counted. The size of the spheres can also be measured as an indicator of cell proliferation.
-
Data Interpretation: Compare the number and size of neurospheres in the demeclocycline-treated wells to the vehicle control wells to determine the effect of the compound on the self-renewal and proliferation of BTICs.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. toku-e.com [toku-e.com]
- 6. Demeclocycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Demeclocycline Reduces the Growth of Human Brain Tumor-Initiating Cells: Direct Activity and Through Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 9. researchgate.net [researchgate.net]
- 10. Demeclocycline Reduces the Growth of Human Brain Tumor-Initiating Cells: Direct Activity and Through Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: A Rat Model of dDAVP-Induced Hyponatremia with Demeclocycline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyponatremia, a condition characterized by low sodium concentration in the blood, is a common electrolyte disorder. The syndrome of inappropriate antidiuretic hormone secretion (SIADH) is a frequent cause of hyponatremia, where excessive secretion of antidiuretic hormone (ADH), also known as vasopressin, leads to water retention and dilution of serum sodium. This document provides detailed application notes and protocols for establishing a rat model of dDAVP-induced hyponatremia and its reversal using Demeclocycline. Desmopressin (dDAVP), a synthetic analog of vasopressin, is used to induce a state of SIADH in rats, leading to hyponatremia. Demeclocycline, a tetracycline (B611298) antibiotic, is then employed to counteract the effects of dDAVP, thereby correcting the hyponatremia. This model is a valuable tool for studying the pathophysiology of hyponatremia and for the preclinical evaluation of novel therapeutic agents.
Mechanism of Action
The dDAVP-induced hyponatremia model mimics the clinical condition of SIADH. dDAVP selectively binds to the vasopressin V2 receptor (V2R) in the principal cells of the kidney's collecting ducts.[1][2] This binding activates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[3][4][5] Elevated cAMP activates Protein Kinase A (PKA), which promotes the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells and increases AQP2 gene transcription.[1][3][4] This results in increased water reabsorption from the filtrate back into the bloodstream, leading to dilutional hyponatremia.
Demeclocycline induces a state of nephrogenic diabetes insipidus, effectively antagonizing the action of dDAVP.[6] Its mechanism of action involves the inhibition of adenylyl cyclase in the renal collecting duct cells.[4][6] By reducing the production of cAMP, Demeclocycline decreases the PKA-mediated signaling cascade. This leads to a reduction in AQP2 gene transcription and abundance, thereby decreasing the number of water channels in the apical membrane and reducing water reabsorption by the kidneys.[3][4] The net effect is an increase in free water excretion (aquaresis) and a subsequent correction of the hyponatremia.
Data Presentation
The following tables summarize the quantitative data from a representative study by Kortenoeven et al. (2013) demonstrating the effects of Demeclocycline on dDAVP-induced hyponatremia in a rat model.
Table 1: Effects of Demeclocycline on Plasma and Urine Parameters in dDAVP-Induced Hyponatremic Rats
| Parameter | Control (dDAVP) | Demeclocycline (dDAVP + Demeclocycline) |
| Plasma Na+ (mmol/L) | 99 ± 1 | 115 ± 4 |
| Plasma Osmolality (mosmol/kgH2O) | 236 ± 10 | 255 ± 8 |
| Urine Volume (mL/24h) | 10 ± 1 | 38 ± 5 |
| Urine Osmolality (mosmol/kgH2O) | 1079 ± 103 | 365 ± 51* |
*Statistically significant difference from the control group. Data are presented as mean ± SEM.
Table 2: Effect of Demeclocycline on Renal Aquaporin-2 (AQP2) Protein Abundance
| Renal Region | Control (dDAVP) | Demeclocycline (dDAVP + Demeclocycline) |
| Inner Medulla | 100% | 25 ± 5%* |
| Outer Medulla | 100% | 150 ± 20% |
| Cortex | 100% | 125 ± 15% |
*Statistically significant difference from the control group. Data are presented as a percentage of the control group mean.
Experimental Protocols
Protocol 1: Induction of Hyponatremia with dDAVP
This protocol describes the continuous infusion of dDAVP using osmotic mini-pumps to induce a state of SIADH and subsequent hyponatremia in rats.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
dDAVP (desmopressin acetate)
-
Sterile 0.9% saline
-
Alzet® osmotic mini-pumps (e.g., Model 2002 or equivalent)
-
Surgical instruments for subcutaneous implantation
-
Anesthesia (e.g., isoflurane)
-
Liquid diet (e.g., Ensure or a custom formulation)
-
Metabolic cages for urine collection
Procedure:
-
Animal Acclimatization: Acclimatize rats to individual housing in metabolic cages for at least 3 days prior to the experiment. Provide standard rat chow and water ad libitum.
-
dDAVP Solution Preparation: Prepare the dDAVP infusion solution by dissolving dDAVP in sterile 0.9% saline to achieve a final concentration that will deliver 5 ng/h based on the pump's flow rate.
-
Osmotic Mini-Pump Priming and Loading: Prime the osmotic mini-pumps according to the manufacturer's instructions. Fill the pumps with the prepared dDAVP solution.
-
Surgical Implantation of Osmotic Mini-Pumps:
-
Anesthetize the rat using isoflurane (B1672236) or another appropriate anesthetic.
-
Shave and disinfect the dorsal thoracic area.
-
Make a small subcutaneous incision and insert the primed osmotic mini-pump.
-
Close the incision with sutures or wound clips.
-
Provide post-operative analgesia as per institutional guidelines.
-
-
Induction of Hyponatremia:
-
Following pump implantation, replace the standard chow and water with a liquid diet. This is crucial for inducing hyponatremia as it provides a constant water load.
-
Monitor the rats daily for signs of distress, food and liquid intake, and body weight.
-
Collect urine over 24-hour periods using the metabolic cages to measure urine volume and osmolality.
-
After a predetermined period (e.g., 4-5 days), collect a blood sample via tail vein or saphenous vein to measure baseline serum sodium levels and confirm the development of hyponatremia (typically < 125 mmol/L).
-
Protocol 2: Treatment of Hyponatremia with Demeclocycline
This protocol outlines the administration of Demeclocycline to reverse dDAVP-induced hyponatremia.
Materials:
-
Hyponatremic rats from Protocol 1
-
Demeclocycline hydrochloride
-
Liquid diet
Procedure:
-
Demeclocycline Diet Preparation: Prepare the Demeclocycline-containing liquid diet. The dosage used in the Kortenoeven et al. (2013) study was 25 mg·kg⁻¹·day⁻¹. Calculate the total daily dose per rat based on its body weight and mix it thoroughly into the daily volume of the liquid diet.
-
Treatment Administration:
-
Divide the hyponatremic rats into a control group (receiving dDAVP and liquid diet) and a treatment group (receiving dDAVP, liquid diet, and Demeclocycline).
-
Provide the respective diets to the rats for the duration of the treatment period (e.g., 8 days).
-
-
Monitoring and Sample Collection:
-
Continue daily monitoring of the rats, including liquid intake and body weight.
-
Perform 24-hour urine collections at specified time points to measure urine volume and osmolality.
-
Collect blood samples at the end of the treatment period to determine the final serum sodium concentration.
-
-
Tissue Harvesting: At the end of the experiment, euthanize the rats according to institutional guidelines. Perfuse the kidneys with PBS to remove blood and then harvest the kidneys for further analysis (e.g., Western blotting for AQP2).
Protocol 3: Western Blotting for Aquaporin-2 (AQP2)
This protocol describes the analysis of AQP2 protein expression in kidney tissue lysates.
Materials:
-
Harvested kidney tissue (cortex, outer medulla, inner medulla)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against AQP2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Homogenization and Lysis: Dissect the kidney into cortex, outer medulla, and inner medulla on ice. Homogenize each section in lysis buffer.
-
Protein Quantification: Centrifuge the lysates to pellet cellular debris. Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AQP2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the AQP2 signal to a loading control (e.g., β-actin or total protein stain).
-
Mandatory Visualizations
Caption: dDAVP signaling pathway in renal collecting duct cells.
Caption: Mechanism of action of Demeclocycline.
Caption: Experimental workflow diagram.
References
- 1. Demeclocycline attenuates hyponatremia by reducing aquaporin-2 expression in the renal inner medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of two-week infusion of deamino D-arginine vasopressin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aquaporin-2 expression in the kidney and urine is elevated in rats with monocrotaline-induced pulmonary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Iliac Crest Bone Biopsy with Demeclocycline Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing an iliac crest bone biopsy with demeclocycline (B601452) labeling for the purpose of bone histomorphometry. This powerful technique allows for the quantitative analysis of bone remodeling dynamics, providing crucial insights into the effects of diseases and therapeutic interventions on the skeleton.
Introduction
Bone histomorphometry is the gold standard for assessing the microscopic anatomy and cellular activity of bone.[1][2] By analyzing an undecalcified section of an iliac crest bone biopsy, researchers can obtain quantitative data on bone structure, formation, and resorption. In vivo tetracycline (B611298) labeling is a critical component of this analysis, as it allows for the visualization and quantification of dynamic parameters of bone formation.[3][4]
Demeclocycline, a tetracycline antibiotic, is frequently used as a bone labeling agent.[5][6] Like other tetracyclines, it chelates calcium and is incorporated into the bone at sites of active mineralization.[4][7] When viewed under fluorescent light, the deposited demeclocycline appears as a bright fluorescent line.[1][5] By administering two courses of demeclocycline separated by a specific time interval, two distinct fluorescent labels are created in the bone. The distance between these labels allows for the calculation of the mineral apposition rate (MAR), a key indicator of bone formation.[1][4]
Demeclocycline Labeling Protocols
The following tables summarize common demeclocycline labeling schedules. The choice of protocol may depend on the specific research question and patient population. It is crucial to maintain a precise record of the labeling schedule for each patient.[8]
Table 1: Standard Double-Labeling Protocol
| Day(s) | Medication & Dosage | Notes |
| 1-2 | Demeclocycline HCl 300 mg, twice daily | Administer orally.[1] |
| 3-12 | No Labeling | A 10-12 day drug-free interval is optimal.[1] |
| 13-14 | Demeclocycline HCl 300 mg, twice daily | Second labeling period.[1] |
| 17-19 | Iliac Crest Bone Biopsy | Biopsy should be performed 2-5 days after the last dose.[1] |
Table 2: Alternative Double-Labeling Protocol for Patients with Renal Impairment (eGFR < 30 mL/minute)
| Day(s) | Medication & Dosage | Notes |
| 1-3 | Demeclocycline 150 mg, twice daily | Reduced dosage for patients with impaired renal function.[8] |
| 4-17 | No Labeling | A 14-day drug-free interval.[8] |
| 18-20 | Demeclocycline 150 mg, twice daily | Second labeling period.[8] |
| 23-27 | Iliac Crest Bone Biopsy | Biopsy should be performed within this window.[8] |
Important Considerations:
-
Patients should be instructed to avoid dairy products and antacids containing calcium, magnesium, or aluminum at the same time as demeclocycline, as they can impair its absorption.[5][8]
-
Tetracyclines can cause photosensitivity, so patients should be advised to avoid direct sun exposure.[5]
Experimental Protocols
Iliac Crest Bone Biopsy Procedure
The iliac crest is the preferred site for bone biopsy due to its accessibility and low risk of complications.[1][4]
Materials:
-
Sterile drape and gloves
-
Povidone-iodine or chlorhexidine (B1668724) solution
-
1% Lidocaine for local anesthesia
-
Scalpel with a No. 11 blade
-
Trephine biopsy needle (e.g., Bordier trephine)
-
Bone wax
-
Sterile gauze and dressing
-
70% ethanol (B145695) for specimen fixation
Procedure:
-
Position the patient in the supine position.
-
Identify the biopsy site, typically 2 cm posterior to the anterior-superior iliac spine.[1]
-
Prepare the skin with an antiseptic solution and drape the area.
-
Anesthetize the skin, subcutaneous tissue, and periosteum with 1% lidocaine.
-
Make a small (0.5-1.0 cm) skin incision with the scalpel.
-
Bluntly dissect the underlying muscle and fascia to expose the iliac periosteum.
-
Use the trephine biopsy needle to obtain a core of bone. A core of at least 5 mm in length is preferred.[8]
-
After obtaining the biopsy, apply pressure to the site to control bleeding and then close the incision with sutures or sterile strips and apply a dressing.
Specimen Handling and Processing
Proper handling of the bone biopsy specimen is critical to preserve the tetracycline labels and the integrity of the bone tissue.
-
Immediately place the fresh biopsy specimen into a vial containing 70% ethanol.[8] Some protocols suggest an initial 24-hour fixation in 10% phosphate-buffered formalin followed by transfer to 70% ethanol.[1]
-
Crucially, do not use concentrated formalin as it can leach the tetracycline labels from the bone. [1]
-
The specimen should be stored and shipped at room temperature.
-
For histomorphometric analysis, the undecalcified bone specimen is typically embedded in a hard plastic medium like methyl methacrylate (B99206) (MMA).[3][9]
-
Thin sections (5-10 µm) are then cut using a specialized microtome.
-
Unstained sections are viewed under a fluorescence microscope to visualize the demeclocycline labels. Other sections can be stained with various histological stains (e.g., Goldner's trichrome, von Kossa) to assess cellular and structural details.
Data Analysis
Histomorphometric analysis involves the use of a microscope equipped with a camera and specialized software to quantify various parameters of bone structure and remodeling.
Table 3: Key Histomorphometric Parameters
| Parameter Category | Specific Parameters | Description |
| Structural Parameters | Bone Volume/Total Volume (BV/TV) | The fraction of the tissue volume that is occupied by mineralized bone. |
| Trabecular Thickness (Tb.Th) | The mean thickness of the trabeculae. | |
| Trabecular Number (Tb.N) | The number of trabeculae per unit length. | |
| Trabecular Separation (Tb.Sp) | The mean distance between trabeculae. | |
| Bone Formation Parameters | Mineralizing Surface/Bone Surface (MS/BS) | The percentage of bone surface that is actively mineralizing. |
| Mineral Apposition Rate (MAR) | The rate at which new bone is laid down on a mineralizing surface. | |
| Bone Formation Rate/Bone Surface (BFR/BS) | The amount of new bone formed per unit of bone surface per unit of time. | |
| Bone Resorption Parameters | Osteoclast Surface/Bone Surface (Oc.S/BS) | The percentage of bone surface covered by osteoclasts. |
| Eroded Surface/Bone Surface (ES/BS) | The percentage of bone surface showing evidence of prior osteoclast activity. |
Visualizations
Caption: Experimental workflow for iliac crest bone biopsy with demeclocycline labeling.
Caption: Demeclocycline incorporation during bone formation.
References
- 1. Technical Approach to Iliac Crest Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NKF KDOQI Guidelines [kidneyfoundation.cachefly.net]
- 3. Division of an Iliac Crest Bone Biopsy Specimen to Allow Histomorphometry, Immunohistochemical, Molecular Analysis, and Tissue Banking: Technical Aspect and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bone Biopsy: Background, Indications, Contraindications [emedicine.medscape.com]
- 5. TECHNIQUE OF ILIAC CREST BIOPSY | Oncohema Key [oncohemakey.com]
- 6. medicine.uky.edu [medicine.uky.edu]
- 7. Facebook [cancer.gov]
- 8. mayocliniclabs.com [mayocliniclabs.com]
- 9. researchgate.net [researchgate.net]
Demeclocycline Calcium: Application Notes and Protocols for Renal Water Reabsorption Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of demeclocycline (B601452) calcium in experimental studies of renal water reabsorption. This document details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed protocols for in vitro and in vivo experimental models.
Introduction
Demeclocycline, a tetracycline (B611298) antibiotic, is a valuable pharmacological tool for investigating the mechanisms of renal water reabsorption. Its primary application in this context is to induce a state of reversible nephrogenic diabetes insipidus (NDI), characterized by the kidney's inability to concentrate urine in response to antidiuretic hormone (ADH), also known as vasopressin.[1][2] This property makes it particularly useful for studying the pathophysiology of water balance disorders, such as the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH), and for exploring the molecular pathways governing water transport in the renal collecting ducts.[3][4]
Mechanism of Action
Demeclocycline's effect on renal water reabsorption stems from its interference with the vasopressin signaling cascade in the principal cells of the kidney's collecting ducts.[3][5] The binding of vasopressin to its V2 receptor (V2R) normally activates a Gs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6][7] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels, promoting their translocation from intracellular vesicles to the apical membrane. This increases water permeability and reabsorption.
Demeclocycline disrupts this pathway primarily by inhibiting the generation of cAMP.[3][5] Studies have shown that demeclocycline reduces the abundance of adenylyl cyclase isoforms 3, 5, and 6 in the renal inner medulla.[3][5] This leads to decreased cAMP levels, reduced AQP2 gene transcription and protein abundance, and consequently, impaired water reabsorption.[3][5] The effect is a dose-dependent and reversible induction of NDI.[1][2]
Signaling Pathway of Demeclocycline Action
Caption: Demeclocycline inhibits vasopressin-mediated water reabsorption.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of demeclocycline on renal water reabsorption.
Table 1: In Vivo Effects of Demeclocycline in an SIADH Rat Model
| Parameter | Control (SIADH) | Demeclocycline Treated (SIADH) | Reference |
| Urine Volume | Decreased | Increased | [3][5] |
| Urine Osmolality | Increased | Decreased | [3][5] |
| Serum Sodium | Hyponatremic | Normonatremic (Reverted) | [3][5] |
| AQP2 Abundance (Inner Medulla) | High | Reduced | [3][5] |
| Adenylate Cyclase 5/6 Abundance (Inner Medulla) | Normal | Reduced | [3][5] |
Table 2: In Vitro Effects of Demeclocycline in Mouse Cortical Collecting Duct (mpkCCD) Cells
| Parameter | dDAVP-Stimulated | dDAVP + Demeclocycline | Reference |
| AQP2 Abundance | Increased | Decreased | [3][5] |
| AQP2 Gene Transcription | Increased | Decreased | [3][5] |
| cAMP Generation | Increased | Decreased | [3][5] |
| Adenylate Cyclase 3 and 5/6 Abundance | Normal | Decreased | [3][5] |
Table 3: Clinical Effects of Demeclocycline in Humans
| Parameter | Typical Dosage | Onset of Action | Key Effects | Reference |
| Treatment of SIADH | 600 - 1200 mg/day | 2 - 5 days | Increased urine output, decreased urine osmolality, correction of hyponatremia.[4][8][9] | [4][8][9] |
| Induction of NDI | 600 - 1200 mg/day | ~5 days | Polyuria, inability to concentrate urine.[8] | [8] |
Experimental Protocols
In Vitro Model: Demeclocycline Treatment of Mouse Cortical Collecting Duct (mpkCCD) Cells
This protocol describes the use of a mouse cortical collecting duct (mpkCCD) cell line to study the effects of demeclocycline on vasopressin-stimulated AQP2 expression.
1. Cell Culture:
-
Culture mpkCCD cells on semi-permeable filters to allow for polarization and differentiation.
-
Maintain cells in appropriate culture medium supplemented with hormones to induce principal cell characteristics.
2. Experimental Treatment:
-
Once cells have formed a polarized monolayer, treat with the vasopressin analog dDAVP (deamino-8-D-arginine vasopressin) to stimulate AQP2 expression.
-
In parallel, treat a set of dDAVP-stimulated cells with varying concentrations of demeclocycline.
-
Include a control group with no dDAVP or demeclocycline treatment.
3. Analysis:
-
Western Blotting: Lyse the cells and perform western blotting to quantify the protein abundance of total AQP2, phosphorylated AQP2, and adenylyl cyclase isoforms.
-
Quantitative PCR (qPCR): Extract RNA and perform qPCR to measure the gene expression levels of AQP2.
-
cAMP Assay: Measure intracellular cAMP levels using a commercially available ELISA kit to determine the effect of demeclocycline on cAMP generation.
Caption: In vitro experimental workflow for studying demeclocycline effects.
In Vivo Model: Induction of SIADH in Rats and Treatment with Demeclocycline
This protocol describes the creation of a rat model of SIADH and subsequent treatment with demeclocycline to study its effects on renal water handling in vivo.
1. Induction of SIADH:
-
Implant osmotic minipumps subcutaneously in rats.
-
The minipumps will continuously deliver a supramaximal dose of dDAVP to induce a state of antidiuresis.
-
Provide a liquid diet to ensure adequate fluid intake and the development of hyponatremia.
2. Demeclocycline Treatment:
-
Once SIADH is established (confirmed by low serum sodium and high urine osmolality), administer demeclocycline to a subset of the SIADH rats. This can be done via oral gavage or by incorporating the drug into the liquid diet.
-
Maintain a control group of SIADH rats receiving a placebo.
3. Sample Collection and Analysis:
-
House rats in metabolic cages to allow for daily collection of urine for volume and osmolality measurements.
-
Collect blood samples periodically to measure serum sodium and creatinine (B1669602) levels.
-
At the end of the study, euthanize the animals and harvest the kidneys. Dissect the cortex, outer medulla, and inner medulla for protein and RNA analysis (Western blotting and qPCR for AQP2 and adenylyl cyclase isoforms).
Caption: In vivo experimental workflow for SIADH rat model.
Conclusion
Demeclocycline calcium is a potent and specific inhibitor of the vasopressin signaling pathway in the renal collecting duct. Its ability to induce a reversible nephrogenic diabetes insipidus makes it an invaluable tool for researchers studying renal water reabsorption, the pathophysiology of SIADH, and for the development of new therapeutic agents for water balance disorders. The protocols and data presented here provide a foundation for the effective use of demeclocycline in both in vitro and in vivo experimental settings.
References
- 1. acpjournals.org [acpjournals.org]
- 2. droracle.ai [droracle.ai]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Evidence for the use of demeclocycline in the treatment of hyponatraemia secondary to SIADH: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Demeclocycline attenuates hyponatremia by reducing aquaporin-2 expression in the renal inner medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Vasopressin–aquaporin-2 pathway: recent advances in understanding water balance disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Demeclocycline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Demeclocycline Calcium Concentration for Bone Histomorphometry
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of demeclocycline (B601452) calcium for bone histomorphometry. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is demeclocycline and why is it used for bone histomorphometry?
A1: Demeclocycline is a tetracycline (B611298) antibiotic that has the ability to bind to calcium at sites of active bone formation.[1][2] When administered to a living organism, it incorporates into newly mineralizing bone. Under ultraviolet (UV) light, the demeclocycline-labeled bone fluoresces, allowing for the dynamic assessment of bone formation rates.[3]
Q2: What is the general principle of double-labeling with demeclocycline?
A2: The double-labeling technique involves administering two separate courses of a fluorochrome like demeclocycline with a defined interval between them. This creates two distinct fluorescent lines in the bone. By measuring the distance between these two labels, researchers can calculate the mineral apposition rate (MAR), a key indicator of bone formation.
Q3: What are the recommended dosages of demeclocycline for bone labeling?
A3: Dosages vary depending on the species and route of administration. It is crucial to optimize the concentration for your specific experimental model to ensure clear labels without adverse effects. Refer to the tables below for recommended starting concentrations.
Q4: Are there any substances that can interfere with demeclocycline labeling?
A4: Yes, the absorption of tetracyclines, including demeclocycline, can be impaired by the co-administration of dairy products, antacids containing aluminum, calcium, or magnesium, and iron-containing preparations.[2][4] It is recommended to administer demeclocycline at least one hour before or two hours after meals or supplements containing these substances.[2]
Q5: Can demeclocycline affect bone formation at the doses used for labeling?
A5: While high doses of tetracyclines can influence bone metabolism, the concentrations typically used for bone labeling are considered to have minimal impact on bone formation rates.[5] However, it is always good practice to include appropriate control groups in your experimental design. One study noted that demeclocycline did not show evidence of osteoblast suppression.
Q6: How does the fluorescence of demeclocycline compare to other common bone labels?
A6: Demeclocycline produces a yellow-orange fluorescence.[3] Studies have shown that demeclocycline labels can be longer than those of oxytetracycline, which may be due to intrinsic properties of the compound.[6] When compared to calcein (B42510) (green fluorescence), the choice of fluorochrome can depend on the specific experimental needs and available filter sets for microscopy.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or Absent Fluorescent Labels | - Inadequate Dose: The concentration of demeclocycline was too low. - Poor Absorption: Interference from diet (e.g., calcium) or malabsorption by the animal. - Incorrect Timing of Biopsy: The biopsy was performed too soon or too late after the last label administration. - Low Bone Turnover: The experimental model has inherently low bone formation rates. - Degradation of Demeclocycline: The stock solution was not prepared or stored correctly. | - Dose-Response Study: Perform a pilot study with a range of demeclocycline concentrations to determine the optimal dose for your model. - Fasting: Fast animals for a few hours before and after oral administration of demeclocycline. Ensure drinking water does not contain high levels of interfering ions. - Adhere to Protocol: Follow the recommended labeling schedule and biopsy timing precisely. - Consider Model: Be aware of the expected bone turnover rate in your animal model. Younger, growing animals will have higher uptake. - Fresh Solutions: Prepare fresh demeclocycline solutions for each administration. Protect solutions from light.[7] |
| Diffuse Fluorescent Labels | - Excessive Dose: The concentration of demeclocycline was too high, leading to non-specific binding. - Prolonged Administration Period: The "on" period of labeling was too long. - Renal Impairment: Reduced kidney function can lead to higher circulating levels of demeclocycline. | - Optimize Dose: Reduce the concentration of demeclocycline. - Shorten Labeling Period: Use a shorter administration window (e.g., 1-2 days). - Adjust for Renal Function: If working with a model of kidney disease, consider reducing the demeclocycline dose.[4] |
| High Background Fluorescence | - Autofluorescence of Bone Tissue: Bone itself can have some natural fluorescence.[8] - Incomplete Clearing of Soft Tissue: Residual soft tissue on the bone section can contribute to background. - Improper Tissue Processing: Inadequate fixation or embedding can lead to artifacts. - Microscope Settings: Incorrect filter selection or exposure times. | - Use Appropriate Filters: Employ a fluorescence microscope with filter sets optimized for tetracycline visualization. - Meticulous Section Preparation: Ensure all soft tissue is removed from the bone surface during preparation. - Follow Processing Protocol: Adhere strictly to the undecalcified bone processing protocol. - Optimize Imaging Parameters: Adjust microscope settings to maximize the signal-to-noise ratio. |
| Inconsistent Labeling Between Animals | - Variability in Gavage/Injection Technique: Inconsistent administration of demeclocycline. - Individual Animal Variation: Differences in metabolism, absorption, or bone turnover rates. | - Standardize Administration: Ensure all personnel are proficient in the administration technique. - Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. |
Quantitative Data
Table 1: Recommended Starting Dosages for Demeclocycline Bone Labeling
| Species | Route of Administration | Recommended Starting Dosage | Reference(s) |
| Human (Adult) | Oral | 150 mg four times a day or 300 mg twice a day | [1] |
| Human (with renal impairment) | Oral | 150 mg twice a day | [4] |
| Human (Pediatric >8 years) | Oral | 7-13 mg/kg/day (divided into 2-4 doses) | [2] |
| Mouse | Intraperitoneal (IP) | 40 mg/kg | [9] |
| Mouse | Oral Gavage | 7-13 mg/kg/day (extrapolated from pediatric human dose) | [10] |
| Rat | Oral Gavage | 7-13 mg/kg/day (extrapolated from pediatric human dose) | [10] |
Table 2: Comparison of Demeclocycline with Other Common Fluorochromes
| Fluorochrome | Typical Fluorescence Color | Key Characteristics | Reference(s) |
| Demeclocycline | Yellow-Orange | - Longer label length compared to oxytetracycline. - Good for distinguishing from green fluorochromes. | [3][6] |
| Calcein | Green | - High fluorescence intensity. - Often used in combination with red fluorochromes. | [11][12][13] |
| Alizarin Red S | Red | - Commonly used in double or triple labeling protocols. | [14] |
| Oxytetracycline | Yellow | - Shorter label length compared to demeclocycline. | [6] |
Experimental Protocols
Protocol 1: Preparation and Administration of Demeclocycline
-
Preparation of Demeclocycline Solution:
-
Demeclocycline hydrochloride is soluble in water.[10] For oral gavage or injection, dissolve the required amount of demeclocycline in sterile, pyrogen-free water or saline to achieve the desired concentration.
-
It is recommended to prepare fresh solutions for each administration and protect them from light to prevent degradation.[7]
-
-
Administration:
-
Oral Gavage (Mice and Rats):
-
Accurately weigh the animal to calculate the correct dosage volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[10]
-
Use an appropriately sized gavage needle (e.g., 20-22 gauge for adult mice) with a flexible tube and a ball tip.[10]
-
Measure the correct insertion depth by holding the needle alongside the animal from the mouth to the last rib and marking the tube.
-
Restrain the animal firmly and gently insert the gavage needle into the esophagus.
-
Administer the demeclocycline solution slowly and smoothly.
-
-
Intraperitoneal (IP) Injection (Mice and Rats):
-
Restrain the animal appropriately.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Inject the demeclocycline solution.
-
-
Protocol 2: Double-Labeling Schedule and Tissue Collection
-
Labeling Schedule: A common double-labeling schedule is as follows:
-
Day 1-2: Administer the first dose of demeclocycline.
-
Day 3-12: No treatment (inter-label period). The length of this period can be adjusted based on the expected bone formation rate.
-
Day 13-14: Administer the second dose of demeclocycline.
-
Day 18-21: Euthanize the animal and collect bone samples. The timing of tissue collection is critical for clear label visualization.
-
-
Tissue Collection and Fixation:
-
Carefully dissect the bones of interest (e.g., femur, tibia, vertebrae).
-
Remove as much of the surrounding soft tissue as possible.
-
Fix the bones in 10% neutral buffered formalin for 24-48 hours at 4°C.[15]
-
Protocol 3: Undecalcified Bone Processing and Sectioning
-
Dehydration:
-
After fixation, wash the bones in running tap water.
-
Dehydrate the specimens through a graded series of ethanol (B145695) solutions (e.g., 70%, 80%, 90%, 100%), with each step lasting for at least 24 hours.[16] This process can take several days to a week.[16]
-
-
Clearing and Infiltration:
-
Clear the dehydrated bones in a clearing agent such as xylene or butanol.[15]
-
Infiltrate the cleared bones with a methyl methacrylate (B99206) (MMA)-based embedding medium. This process may take several days to a week to ensure complete infiltration.
-
-
Embedding:
-
Orient the infiltrated bones in the desired plane of sectioning within an embedding mold.
-
Fill the mold with fresh MMA embedding medium and allow it to polymerize.
-
-
Sectioning:
-
Use a heavy-duty microtome equipped with a tungsten carbide knife to cut undecalcified bone sections at a thickness of 5-10 µm.
-
Thicker sections (20-50 µm) can be prepared for brighter fluorescence but may have lower resolution.[17]
-
-
Mounting and Visualization:
-
Mount the sections on glass slides.
-
Visualize the fluorescent labels using a fluorescence microscope equipped with appropriate filters for tetracycline (Excitation: ~405 nm, Emission: ~525 nm).
-
Visualizations
Caption: Experimental workflow for demeclocycline bone histomorphometry.
Caption: Troubleshooting logic for common demeclocycline labeling issues.
Caption: Mechanism of demeclocycline incorporation into bone.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. medicine.uky.edu [medicine.uky.edu]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. Tetracycline labeling of bone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NKF KDOQI Guidelines [kidneyfoundation.cachefly.net]
- 7. Mechanisms of Staining with Demeclocycline and Doxycycline Root Canal Medicaments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improving Bone Health by Optimizing the Anabolic Action of Wnt Inhibitor Multitargeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell-based assays using calcein acetoxymethyl ester show variation in fluorescence with treatment conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcein accumulation as a fluorometric functional assay of the multidrug transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. Undecalcified Bone Preparation for Histology, Histomorphometry and Fluorochrome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Undecalcified Bone Preparation for Histology, Histomorphometry and Fluorochrome Analysis [jove.com]
Technical Support Center: Minimizing Demeclocycline-Induced Phototoxicity in Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice to manage and minimize Demeclocycline-induced phototoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Demeclocycline-induced phototoxicity?
Demeclocycline-induced phototoxicity is a non-immune, chemically-induced cellular damage that occurs when the drug absorbs light energy.[1] Demeclocycline is a "photoactive" compound, meaning that upon absorbing light, it undergoes molecular changes that lead to cellular toxicity.[1] The mechanism involves the drug absorbing photons, which elevates it to an excited state. This energy is then often transferred to molecular oxygen, creating reactive oxygen species (ROS) that can damage cellular structures like membranes and DNA.[1][2]
Q2: Which wavelengths of light are responsible for Demeclocycline phototoxicity?
The primary wavelength range responsible for inducing phototoxic reactions is Ultraviolet A (UVA), which spans from 320 to 400 nm.[1][3] Most drug-induced photosensitivity reactions are caused by this range.[1] While some experimental setups may use light sources that also emit a small amount of UVB, UVA is the critical component for activating Demeclocycline.[1] These reactions can even occur indoors as standard window glass does not filter out UVA.[1]
Q3: What is the underlying mechanism of Demeclocycline phototoxicity at the molecular level?
Upon absorbing UVA light, Demeclocycline becomes excited and can initiate two primary types of photosensitization reactions:
-
Type I Reaction: The excited drug can react directly with cellular substrates, like lipids or proteins, to produce free radicals. These radicals then react with oxygen to form ROS.
-
Type II Reaction: The excited drug can transfer its energy directly to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[2][4][5]
Both pathways result in the formation of ROS, such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (HO•), which cause oxidative stress and damage to cellular components, leading to cell death.[2][6] Studies have shown that singlet oxygen plays a significant role in the phototoxicity of tetracyclines.[4][5][7]
Q4: How can I minimize Demeclocycline-induced phototoxicity in my cell culture experiments?
Minimizing light exposure is the most critical step.[1] All procedures following the addition of Demeclocycline to the cell cultures should be performed under low-light or red-light conditions.[1] Culture plates should be shielded from ambient light using aluminum foil or opaque containers.[1] When light exposure is unavoidable for the experimental protocol, ensure it is controlled and consistent across all plates.[1] Additionally, consider the use of antioxidants, although specific studies on their efficacy for Demeclocycline phototoxicity require further investigation.[1]
Q5: Are there any chemical agents that can mitigate the phototoxic effects of Demeclocycline?
Theoretically, antioxidants could be beneficial since the damage mechanism involves reactive oxygen species (ROS).[1] Antioxidants that neutralize these species may reduce the overall phototoxic effect.[1] However, specific studies validating the efficacy of particular antioxidants for Demeclocycline phototoxicity in experimental settings are needed.[1] One study on the photodegradation of Demeclocycline hydrochloride in buffer solutions found that reduced glutathione (B108866) was an effective photostabilizer.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High cell death in dark control (-UVA) plates. | The concentration of Demeclocycline is high enough to cause direct cytotoxicity, independent of light.[1] | Perform a preliminary cytotoxicity test without light to determine the maximum non-cytotoxic concentration. Use this or lower concentrations for the phototoxicity assay.[1] |
| Inconsistent or no phototoxicity observed in irradiated (+UVA) plates. | 1. Insufficient Light Dose: The UVA dose was too low to induce a phototoxic reaction.[1] 2. Incorrect Wavelength: The light source is not emitting in the UVA spectrum (320-400 nm).[1] | 1. Calibrate your light source with a radiometer to ensure the correct dose is delivered (e.g., 5 J/cm² for the 3T3 NRU assay). Adjust the exposure time accordingly.[1][9] 2. Check the specifications and emission spectrum of your lamp and filters.[1] |
| High variability between replicate wells or plates. | 1. Uneven Light Exposure: Parts of the plate received a different light dose.[1] 2. Temperature Fluctuation: The light source generated heat, affecting cell viability.[1] | 1. Ensure the light source provides uniform irradiance across the entire plate.[1] 2. Use a heat-absorbing filter and ensure adequate ventilation to maintain a constant temperature during irradiation.[1] |
| Precipitation of Demeclocycline in culture medium. | The drug concentration exceeds its solubility limit in the experimental buffer or medium.[1] | Check the solubility of Demeclocycline in your specific medium. If necessary, use a co-solvent, ensuring the solvent itself is non-toxic and non-phototoxic at the final concentration.[1] |
Experimental Protocols
Key Experiment: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD 432)
This in vitro assay is a standardized method to assess the phototoxic potential of a substance.[9][10][11] It compares the cytotoxicity of a chemical in the presence and absence of a non-cytotoxic dose of UVA light.[10][11]
Methodology:
-
Cell Seeding: Seed Balb/c 3T3 fibroblasts into two 96-well plates at a density that will achieve 80-90% confluency after 24 hours.[1]
-
Incubation: Incubate the plates for 24 hours at 37°C with 5% CO₂.[1]
-
Preparation of Drug Solutions: Prepare a range of Demeclocycline concentrations in a suitable buffer or culture medium. Also, prepare a solvent control.[1]
-
Treatment: Remove the culture medium and wash the cells. Add the prepared Demeclocycline solutions and controls to the respective wells of both plates.[1]
-
Pre-incubation: Incubate both plates for 60 minutes at 37°C with 5% CO₂.[1]
-
Irradiation:
-
Post-Treatment: Remove the drug solutions from both plates, wash the cells with buffer, and add fresh culture medium.[1]
-
Post-Incubation: Incubate both plates for another 18-24 hours at 37°C with 5% CO₂.[1]
-
Viability Assay: Assess cell viability using the Neutral Red Uptake assay.
-
Data Analysis: Calculate the IC₅₀ values for both the -UVA and +UVA plates. Determine the Photo-Irritation Factor (PIF) by dividing the IC₅₀ (-UVA) by the IC₅₀ (+UVA). A PIF score ≥ 5 is indicative of phototoxic potential.[1]
Quantitative Data Summary
Table 1: Physicochemical Properties of Demeclocycline Hydrochloride
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₂Cl₂N₂O₈ | [12] |
| Molecular Weight | 501.3 g/mol | [12] |
| Appearance | Yellow to orange crystalline solid | [12] |
| Solubility (Water) | 16-20 mg/mL | [12] |
| Solubility (PBS, pH 7.2) | ~3.3 mg/mL | [12] |
| Solubility (DMSO) | ~100 mg/mL | [12] |
| Solubility (Methanol) | ~20 mg/mL | [12] |
Table 2: Comparative Phototoxicity of Tetracyclines in Human Volunteers
A double-blind, cross-over study was performed on 8 healthy human volunteers. Drugs were administered for 3 consecutive days, followed by UVA irradiation.
| Tetracycline (B611298) Derivative | Dosage | Number of Volunteers with Strong Reactions/Stinging Sensations | Conclusion | Reference(s) |
| Demeclocycline (DMCT) | 0.3 g x 2 | 0/8 | - | [13] |
| Doxycycline | 0.1 g x 2 | 4/8 | Most potent photosensitizer at the tested dosage. | [13] |
| Lymecycline | 0.6 g x 2 | 0/8 | - | [13] |
| Placebo | - | Not specified | - | [13] |
Note: While this data is from in vivo human studies, it provides a valuable reference for the relative phototoxic potential of different tetracyclines.
References
- 1. benchchem.com [benchchem.com]
- 2. Phototoxicity Evaluation of Pharmaceutical Substances with a Reactive Oxygen Species Assay Using Ultraviolet A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The phenomenon of phototoxicity and long-term risks of commonly prescribed and structurally diverse drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of tetracycline phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phototoxicity of lumidoxycycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Demeclocycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Phototoxicity | UKAAT [ukaat.org.uk]
- 10. criver.com [criver.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Double blind cross-over studies on phototoxicity to three tetracycline derivatives in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent Demeclocycline fluorescence in bone samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Demeclocycline fluorescence in bone samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during Demeclocycline labeling experiments.
Q1: Why is the Demeclocycline fluorescence in my bone samples weak or absent?
A1: Weak or absent fluorescence can stem from several factors throughout the experimental process, from administration to imaging. Consider the following potential causes:
-
Inadequate Drug Absorption: Oral administration of Demeclocycline can be hindered by the presence of calcium, iron, or magnesium. Ensure that the subject's diet does not include dairy products, calcium supplements, iron-containing medications, or antacids around the time of drug administration, as these can interfere with tetracycline (B611298) uptake.[1][2]
-
Incorrect Dosage or Administration Route: Verify that the administered dose is appropriate for the animal model and experimental goals. While oral administration is common, alternative routes like subcutaneous injection have been used in animal studies to ensure consistent dosage.[3]
-
Photodegradation: Demeclocycline is sensitive to light and can undergo photodegradation upon extended exposure to fluorescent lamps or sunlight.[4][5] Protect the drug solution and the labeled bone samples from light as much as possible.
-
Suboptimal pH: Demeclocycline is more stable in acidic conditions.[4] While the in vivo environment is tightly regulated, consider this for any in vitro handling of the compound.
-
Tissue Processing Issues:
-
Over-fixation: While thorough fixation is crucial, excessive fixation times can potentially mask the fluorescent signal.
-
Harsh Decalcification: The use of strong mineral acids (e.g., nitric acid, hydrochloric acid) for decalcification can damage cellular morphology and may quench the fluorescence.[6][7] If decalcification is necessary, consider using a gentler agent like EDTA, although this will significantly increase the processing time.[7][8] Whenever possible, using undecalcified bone sections is preferred for analyzing tetracycline labels.[3]
-
-
Non-viable Bone: Demeclocycline incorporates into areas of active bone formation and mineralization.[9][10] If the bone tissue is necrotic or has a very low remodeling rate, there will be little to no incorporation of the label, resulting in faint or absent fluorescence.[11][12]
-
Incorrect Microscope Settings: Ensure the fluorescence microscope is properly configured. Use the appropriate excitation and emission filters for Demeclocycline (see Q3), and adjust the exposure time and gain to optimize signal detection without reaching saturation.[13]
Q2: The fluorescence intensity is inconsistent across different samples from the same experimental group. What could be the cause?
A2: Inconsistent fluorescence within the same group often points to variability in experimental procedures. Key factors to investigate include:
-
Variable Drug Administration: If administered orally, variations in individual absorption rates can lead to different levels of Demeclocycline in the bloodstream and subsequently in the bone.[2] Ensure consistent administration protocols.
-
Inconsistent Tissue Processing: Differences in fixation time, decalcification methods, or section thickness can all contribute to variability in fluorescence intensity. Standardize these steps for all samples.
-
Uneven Sample Illumination: During imaging, ensure that the field of view is evenly illuminated. Use appropriate microscope settings and perform necessary calibrations.
-
Biological Variation: It is important to acknowledge that biological variability in bone metabolism and drug uptake exists even within a single experimental group.
Q3: What are the optimal excitation and emission wavelengths for imaging Demeclocycline fluorescence in bone?
A3: The fluorescence characteristics of tetracycline derivatives can be quite similar. For Demeclocycline incorporated into bone, the emission peak is approximately 529 nm .[3] A standard fluorescence microscope equipped with a filter set for green fluorescence (e.g., excitation around 450-490 nm) is generally suitable for visualizing Demeclocycline.[3]
Q4: Can I use Demeclocycline for double-labeling studies with another fluorochrome?
A4: Yes, Demeclocycline is frequently used in double-labeling protocols to measure the mineral apposition rate.[2] It can be paired with another tetracycline derivative. For instance, a common protocol involves administering tetracycline (which fluoresces yellow) followed by Demeclocycline (which fluoresces yellow-orange) with an interval of several days in between.[2] However, due to the small differences in their emission spectra, distinguishing between some tetracycline derivatives can be challenging with conventional microscopy.[3][14] One study found that chlortetracycline (B606653) could be reliably discriminated from other tetracyclines.[3]
Q5: My samples show high background fluorescence. How can I reduce it?
A5: High background can obscure the specific Demeclocycline signal. To mitigate this:
-
Proper Fixation and Rinsing: Ensure thorough fixation and adequate rinsing of the samples to remove any residual blood or other autofluorescent materials.
-
Use of Appropriate Mounting Medium: Select a mounting medium with low autofluorescence.
-
Image Processing: Use background subtraction techniques during image analysis. However, this should be done cautiously to avoid introducing artifacts.
-
Check for Autofluorescence: Before labeling, examine an unstained bone section from your model to assess the level of natural autofluorescence.
Experimental Protocols
Protocol 1: Demeclocycline Administration for Bone Labeling (Human Biopsy)
This protocol is a general guideline based on established clinical practices for bone histomorphometry.[1][15]
-
First Labeling Period (Days 1-3): Administer Demeclocycline hydrochloride at a dose of 150 mg four times a day. For patients with a glomerular filtration rate (GFR) below 30 mL/minute, the dose should be reduced to 150 mg twice a day.[1]
-
Inter-label Period (Days 4-17): No Demeclocycline is administered during this time.
-
Second Labeling Period (Days 18-20): Administer Demeclocycline hydrochloride at the same dosage as the first labeling period.[1]
-
Bone Biopsy: The bone biopsy is typically performed between days 23 and 27.[1]
Important Considerations:
-
Patients should avoid consuming dairy products, antacids, or supplements containing calcium, magnesium, or iron concurrently with the Demeclocycline doses, as these can impair absorption.[1][2]
Protocol 2: Bone Sample Preparation for Fluorescence Microscopy (Undecalcified)
This protocol is recommended to preserve the integrity of the fluorescent label.
-
Fixation: Immediately after collection, fix the bone biopsy in 70% ethanol (B145695).[1]
-
Dehydration: Dehydrate the sample through a graded series of ethanol solutions (e.g., 70%, 95%, 100%).
-
Embedding: Infiltrate and embed the dehydrated bone sample in a resin such as methylmethacrylate.
-
Sectioning: Use a heavy-duty microtome to cut undecalcified sections at a desired thickness (e.g., 5-10 µm).
-
Mounting: Mount the sections on glass slides and cover with a coverslip using a compatible mounting medium.
Quantitative Data Summary
| Parameter | Value/Range | Species/Context | Citation |
| Demeclocycline Dosage (Human) | 150 mg, 4 times/day (normal renal function) | Human | [15] |
| 150 mg, 2 times/day (eGFR < 30 mL/min) | Human | [1] | |
| 300 mg, 2-3 times/day | Human | [2] | |
| Demeclocycline Dosage (Rat) | 30 mg/kg bodyweight (subcutaneous) | Rat | [3] |
| Relative Fluorescence Intensity | 0.82 (relative to Tetracycline at 1.0) | In vivo (Rat) | [3] |
| Emission Peak Wavelength | ~529 nm | In vivo (Rat) | [3] |
| Double Labeling Schedule | 3 days on, 12 days off, 3 days on | Human | [15] |
| 2 days on, 8-15 days off, 4 days on | Human | [2] |
Visualizations
Caption: Workflow for Demeclocycline double labeling and sample analysis.
Caption: Troubleshooting guide for weak Demeclocycline fluorescence.
References
- 1. mayocliniclabs.com [mayocliniclabs.com]
- 2. medicine.uky.edu [medicine.uky.edu]
- 3. Characterization of eight different tetracyclines: advances in fluorescence bone labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Demeclocycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanisms of Staining with Demeclocycline and Doxycycline Root Canal Medicaments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decalcifying Tissue for Histological Processing - National Diagnostics [nationaldiagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent tetracycline bone labeling as an intraoperative tool to debride necrotic bone during septic hip revision: a preliminary case series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetracyclines and bone: unclear actions with potentially lasting effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A bone fluorescence technique increases the accuracy of hip replacement surgery [clinicbarcelona.org]
- 12. Tetracycline bone fluorescence: a valuable marker for osteonecrosis characterization and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microscope Camera Best Practices for Fluorescence Imaging | Olympus LS [evidentscientific.com]
- 14. Characterization of eight different tetracyclines: advances in fluorescence bone labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
Technical Support Center: Addressing Demeclocycline Calcium Solubility Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with demeclocycline (B601452) calcium in aqueous solutions.
Troubleshooting Guide
This guide addresses common problems observed during the preparation and handling of demeclocycline calcium solutions.
Problem: Precipitate forms immediately upon adding this compound to an aqueous buffer.
-
Question: Why is my this compound not dissolving in my aqueous buffer?
-
Answer: Demeclocycline, like other tetracyclines, can form insoluble complexes with divalent cations such as calcium.[1] The calcium salt of demeclocycline itself has very low predicted aqueous solubility.[2] This inherent low solubility is the most likely reason for the observed precipitation. The pH of your buffer also plays a crucial role; tetracyclines are more stable in acidic conditions and their solubility can be significantly affected by pH.[3]
-
-
Question: What can I do to dissolve the precipitate?
-
Answer:
-
pH Adjustment: Attempt to lower the pH of your solution. Demeclocycline is more stable and often more soluble in acidic conditions.[3] A target pH of around 4.5 has been noted as optimal for minimizing photodegradation of demeclocycline hydrochloride and may also improve solubility.[3]
-
Co-solvents: Consider the addition of a water-miscible organic co-solvent. For tetracycline (B611298) hydrochloride, stock solutions are often prepared in solvents like ethanol (B145695).[4][5] However, ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Complexation: Explore the use of cyclodextrins to form inclusion complexes, which can enhance the aqueous solubility of poorly soluble drugs.[6]
-
-
Problem: The solution is initially clear but becomes cloudy or forms a precipitate over time.
-
Question: My this compound solution was clear, but now it's cloudy. What is happening?
-
Answer: This could be due to several factors:
-
pH Shift: The pH of your solution may have changed over time, leading to decreased solubility.
-
Degradation: Demeclocycline is susceptible to degradation, especially when exposed to light and in non-acidic solutions.[3][7] Degradation products may be less soluble.
-
Temperature Effects: Changes in temperature can affect solubility. If the solution was prepared at a higher temperature, cooling to room temperature or refrigeration could cause the compound to precipitate.
-
-
-
Question: How can I prevent my solution from becoming cloudy over time?
-
Answer:
-
Maintain pH: Ensure your buffer has sufficient capacity to maintain a stable acidic pH.
-
Protect from Light: Store your solutions in amber vials or wrap them in aluminum foil to protect them from light-induced degradation.[3]
-
Fresh Preparation: Prepare solutions fresh whenever possible. It is not recommended to store aqueous solutions of tetracyclines for extended periods.[8] If storage is necessary, store at low temperatures, but be mindful of potential precipitation upon cooling.
-
-
Frequently Asked Questions (FAQs)
Solubility and Stability
-
What is the aqueous solubility of this compound?
-
How does pH affect the solubility and stability of demeclocycline?
-
Demeclocycline is more stable in acidic solutions.[3] Studies on demeclocycline hydrochloride show that photodegradation is lowest at a pH of 4.5.[3] While specific pH-solubility profiles for the calcium salt are not widely published, it is expected that solubility will be higher in acidic conditions compared to neutral or alkaline pH.
-
-
Can I prepare a stock solution of this compound in an organic solvent?
-
Yes, preparing a stock solution in an organic solvent is a common strategy for poorly water-soluble compounds. For tetracycline hydrochloride, solvents such as ethanol are often used.[4][5] You can then dilute the stock solution into your aqueous experimental medium, ensuring the final concentration of the organic solvent is low enough to not affect your experiment.
-
Enhancing Solubility
-
What methods can I use to increase the solubility of this compound?
-
Several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound:
-
pH Adjustment: Lowering the pH of the aqueous medium.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can significantly increase aqueous solubility.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier.
-
-
-
Are there any specific excipients that can help?
-
Cyclodextrins and their derivatives are commonly used to form inclusion complexes and improve solubility.[6] For solid dispersions, hydrophilic polymers are used as carriers.
-
Data Presentation
Table 1: Solubility of Demeclocycline and its Salts
| Compound | Solvent | Solubility | Reference |
| Demeclocycline | Water (21 °C) | ~1.52 mg/mL | [3] |
| Demeclocycline Hydrochloride | Water | 1 g in ~90 mL (~11.1 mg/mL) | [3] |
| Demeclocycline Hydrochloride | PBS (pH 7.2) | ~3.3 mg/mL | [8] |
| This compound | Water | Predicted: ~0.0229 mg/mL | [2] |
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin (B1172386) Complexation (Kneading Method)
This protocol describes a general procedure for preparing a this compound-cyclodextrin inclusion complex to enhance aqueous solubility.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Vacuum oven or desiccator
Procedure:
-
Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Accurately weigh the required amounts of this compound and the chosen cyclodextrin.
-
Place the cyclodextrin in the mortar and add a small amount of deionized water to form a paste.
-
Gradually add the this compound powder to the cyclodextrin paste.
-
Knead the mixture thoroughly with the pestle for 30-60 minutes. The mixture should remain a paste-like consistency. If it becomes too dry, add a few more drops of water.
-
Scrape the paste from the mortar and spread it as a thin layer on a glass dish.
-
Dry the paste in a vacuum oven at 40-50 °C until a constant weight is achieved, or alternatively, dry in a desiccator under vacuum.
-
The resulting dried complex can be crushed into a fine powder and stored in a tightly sealed container, protected from light.
-
To use, dissolve the prepared complex in the desired aqueous buffer and determine the concentration of dissolved this compound analytically (e.g., by HPLC).[9][10]
Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This protocol outlines a general method for creating a solid dispersion of this compound in a hydrophilic carrier to improve its dissolution rate.
Materials:
-
This compound
-
A hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
A suitable organic solvent (e.g., ethanol, methanol)
-
Rotary evaporator
-
Vacuum oven or desiccator
Procedure:
-
Choose a hydrophilic carrier and a common solvent in which both the this compound and the carrier are soluble.
-
Determine the desired weight ratio of this compound to the carrier (e.g., 1:1, 1:5, 1:10).
-
Accurately weigh the this compound and the hydrophilic carrier and dissolve them in the chosen organic solvent in a round-bottom flask.
-
Once completely dissolved, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C) until a solid film or mass is formed.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
The dried solid dispersion can be scraped, pulverized into a fine powder, and stored in a desiccator.
-
The dissolution rate of the prepared solid dispersion can then be compared to the pure drug in the desired aqueous medium.
Visualizations
References
- 1. Demeclocycline - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Demeclocycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protocols · Benchling [benchling.com]
- 5. abo.com.pl [abo.com.pl]
- 6. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Staining with Demeclocycline and Doxycycline Root Canal Medicaments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Quantitative analysis of demeclocycline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Dose-Dependent Side Effects of Demeclocycline in Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information for managing the dose-dependent side effects of Demeclocycline in experimental animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary dose-dependent side effects of Demeclocycline observed in animal studies?
The most prominent and well-documented dose-dependent side effect of Demeclocycline in animal models is Nephrogenic Diabetes Insipidus (NDI) .[1][2][3] This condition is characterized by polyuria (excessive urination), polydipsia (excessive thirst), and the excretion of dilute urine, and it is reversible upon discontinuation of the drug.
Other potential side effects, though less consistently characterized in a dose-dependent manner in available literature, include:
-
Photosensitivity: An increased sensitivity to light, particularly in the UVA spectrum, which can result in skin erythema (redness).
-
Gastrointestinal Disturbances: Such as nausea and diarrhea.[4][5][6]
-
Renal Azotemia: An elevation of Blood Urea Nitrogen (BUN), which can be indicative of impaired kidney function.
Troubleshooting Guide: Nephrogenic Diabetes Insipidus (NDI)
Q2: My animals are exhibiting excessive urination and water consumption after Demeclocycline administration. What is happening and what should I do?
This is a classic presentation of Demeclocycline-induced Nephrogenic Diabetes Insipidus (NDI).[1][2] The drug interferes with the action of antidiuretic hormone (ADH) in the kidneys, leading to an inability to concentrate urine.
Troubleshooting Steps:
-
Confirm NDI:
-
Measure 24-hour urine volume. A significant increase compared to baseline is expected.
-
Measure urine osmolality or specific gravity. A significant decrease indicates dilute urine.
-
Monitor water intake to confirm polydipsia.
-
-
Immediate Management:
-
Ensure Free Access to Water: Unrestricted access to drinking water is critical to prevent dehydration.
-
Monitor Hydration Status: Check for signs of dehydration such as skin tenting, sunken eyes, and lethargy.
-
Monitor Body Weight: A rapid decrease in body weight can indicate dehydration.
-
-
Dose Adjustment:
-
If the polyuria is severe and impacting the animal's welfare or the experimental outcomes, consider a dose reduction. NDI is a dose-dependent effect.
-
If the experiment allows, a temporary cessation of the drug will lead to the reversal of symptoms.
-
Quantitative Data on Demeclocycline-Induced NDI in Rats
| Animal Model | Dose of Demeclocycline | Observed Effects | Management/Outcome |
| Rat | 20 mg/kg/day (for 8 days) | Urine flow rate increased from ~15.1 ml/day to ~31.1 ml/day. | Reversible upon discontinuation of the drug. |
| SIADH Rat Model | Not specified | Increased urine volume and decreased urine osmolality. | Reverted hyponatremia.[1][2][7] |
Experimental Protocol: Induction and Monitoring of NDI in Rodents
This protocol provides a general framework. Specifics should be adapted to your experimental design and institutional guidelines (IACUC).
-
Acclimation: Acclimate animals to metabolic cages for at least 3 days before the start of the experiment to ensure accurate baseline measurements.
-
Baseline Data Collection: For 2-3 consecutive days before drug administration, record daily water intake, urine output, body weight, and collect urine for osmolality/specific gravity analysis.
-
Demeclocycline Administration: Administer Demeclocycline at the desired dose and route (e.g., oral gavage).
-
Daily Monitoring:
-
Continue to record water intake, urine output, and body weight daily.
-
Observe animals for any clinical signs of dehydration or distress.
-
Collect urine samples at predetermined intervals to measure osmolality/specific gravity.
-
Blood samples can be collected (e.g., at baseline and end of the study) to measure serum electrolytes and BUN.
-
-
Data Analysis: Compare the data collected during treatment to the baseline data to quantify the extent of NDI.
Troubleshooting Guide: Photosensitivity
Q3: How can I manage potential photosensitivity during my animal study?
Demeclocycline can cause phototoxicity when the animal is exposed to UVA light (320-400 nm).[8]
Management Strategies:
-
Control Lighting Conditions: House animals in a low-light environment or use lighting with filters that block UVA rays.
-
Modify Experimental Procedures: If procedures require bright light, perform them quickly and shield the animal from direct light exposure as much as possible.
-
Monitor for Skin Reactions: Regularly check the skin of the animals, especially in sparsely haired areas, for signs of erythema, edema, or other lesions.
Experimental Protocol: Assessing Phototoxicity in vivo
-
Animal Preparation: Use animals with shaved dorsal skin for clear observation. Allow the skin to recover from shaving for 24 hours.
-
Drug Administration: Administer Demeclocycline at the desired dose.
-
Light Exposure: After a set time post-administration (e.g., 1-2 hours), irradiate a defined area of the shaved skin with a UVA light source. A non-irradiated area on the same animal can serve as a control.
-
Observation and Scoring: Observe the irradiated and non-irradiated skin at regular intervals (e.g., 24, 48, and 72 hours) for signs of erythema and edema. The reactions can be scored on a standardized scale (e.g., 0 = no reaction, 4 = severe reaction).
Visualizing Key Pathways and Workflows
Signaling Pathway of Demeclocycline-Induced NDI
References
- 1. Demeclocycline attenuates hyponatremia by reducing aquaporin-2 expression in the renal inner medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Demeclocycline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What are the side effects of Demeclocycline Hydrochloride? [synapse.patsnap.com]
- 5. Demeclocycline: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Demeclocycline (Declomycin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Autofluorescence with Demeclocycline Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Demeclocycline as a fluorescent label while mitigating the interference of autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in fluorescence microscopy?
A1: Autofluorescence is the natural fluorescence emitted by biological structures such as mitochondria, lysosomes, collagen, and elastin (B1584352) when they are excited by light.[1] This intrinsic fluorescence can be problematic as it can obscure the specific signal from your intended fluorescent label (in this case, Demeclocycline), leading to high background noise and difficulty in distinguishing the true signal.[1][2]
Q2: What are the common sources of autofluorescence in biological samples?
A2: Common sources of autofluorescence include:
-
Endogenous Molecules: Naturally fluorescent molecules within cells and tissues, such as NADH, flavins, collagen, elastin, and lipofuscin.[3][4]
-
Fixation Methods: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence by reacting with amines in the tissue to form fluorescent products.[2][5]
-
Red Blood Cells: The heme group in red blood cells is a significant source of autofluorescence.[2]
-
Culture Media and Reagents: Some components in cell culture media, like phenol (B47542) red and riboflavin, can contribute to background fluorescence.[6]
Q3: What are the fluorescent properties of Demeclocycline?
A3: Demeclocycline is a tetracycline (B611298) antibiotic that possesses intrinsic fluorescent properties.[7] When used for bone labeling, its fluorescence emission peak is around 529 nm.[8] It is important to consider its spectral properties in relation to the autofluorescence of your sample.
Q4: How can I determine if the background in my images is from autofluorescence or another issue?
A4: To determine the source of high background, you should always include a crucial control: an unstained sample. Prepare a sample that goes through all the same processing steps (fixation, permeabilization, etc.) but is not labeled with Demeclocycline. If you observe significant fluorescence in this unstained control, autofluorescence is the likely culprit.[9]
Troubleshooting Guides
Issue 1: High Background Fluorescence Obscuring Demeclocycline Signal
High background fluorescence is a common issue that can be addressed through several methods. The choice of method will depend on the source of the autofluorescence and the nature of your sample.
Step 1: Identify the Source of Autofluorescence
-
Unstained Control: As mentioned in the FAQs, an unstained control is essential to confirm that the background is due to autofluorescence.[9]
-
Spectral Analysis: If your microscope has spectral imaging capabilities, you can analyze the emission spectrum of the background fluorescence and compare it to known spectra of common autofluorescent molecules.
Step 2: Implement an Autofluorescence Reduction Strategy
There are three main strategies to reduce autofluorescence: chemical quenching, photobleaching, and spectral separation.
-
Chemical Quenching: This involves using chemical reagents to reduce or eliminate the fluorescence of endogenous molecules.
-
Photobleaching: This technique involves intentionally exposing the sample to high-intensity light to destroy the autofluorescent molecules before labeling with Demeclocycline.[1][5][13]
-
Spectral Separation: If the emission spectrum of Demeclocycline is sufficiently distinct from the autofluorescence spectrum, you can use appropriate filter sets or spectral imaging to separate the two signals.[3]
Issue 2: Weak or No Demeclocycline Signal
If you are experiencing a weak or absent signal from your Demeclocycline labeling, consider the following troubleshooting steps.
-
Optimize Demeclocycline Concentration: The concentration of Demeclocycline may be too low. Perform a titration experiment to determine the optimal concentration for your specific cell or tissue type.
-
Check Reagent Preparation and Storage: Ensure that your Demeclocycline hydrochloride stock solution is prepared correctly and stored properly to maintain its efficacy.[14][15][16]
-
Verify Cellular Uptake: Demeclocycline is lipophilic and should readily pass through cell membranes.[17] However, for certain cell types or experimental conditions, uptake may be limited.
-
Imaging Settings: Ensure your microscope's excitation and emission filters are appropriate for Demeclocycline's spectral properties. Increase the exposure time or laser power, but be mindful of inducing phototoxicity or photobleaching your signal.
Quantitative Data Summary
The following table summarizes the approximate peak emission wavelengths of Demeclocycline and common endogenous fluorophores to aid in experimental design and troubleshooting.
| Fluorophore | Peak Emission Wavelength (approx.) |
| Demeclocycline | 529 nm [8] |
| Collagen | 390 - 460 nm[18][19] |
| Elastin | 410 - 520 nm[20] |
| NADH | 450 - 470 nm[19][20] |
| Lipofuscin | 540 - 650 nm[20] |
Experimental Protocols
Protocol 1: General Protocol for Demeclocycline Labeling of Cultured Cells
This is a hypothetical protocol based on general small molecule fluorescent labeling principles. Optimization will be required for specific cell types and applications.
-
Cell Preparation:
-
Culture cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Wash cells twice with phosphate-buffered saline (PBS).
-
-
Fixation (Optional, for fixed-cell imaging):
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional, for intracellular targets):
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Demeclocycline Labeling:
-
Prepare a working solution of Demeclocycline hydrochloride in PBS or appropriate cell culture medium. A starting concentration of 1-10 µM is recommended for initial experiments.
-
Incubate cells with the Demeclocycline solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash cells three times with PBS for 5 minutes each to remove unbound Demeclocycline.
-
-
Mounting and Imaging:
-
Mount coverslips with an anti-fade mounting medium.
-
Image using a fluorescence microscope with appropriate filter sets for Demeclocycline (e.g., excitation around 405 nm, emission around 530 nm).
-
Protocol 2: Sudan Black B Treatment for Autofluorescence Quenching
-
After fixation and permeabilization, rinse the sample with PBS.
-
Prepare a 0.1% Sudan Black B solution in 70% ethanol.[6]
-
Incubate the sample in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.[6]
-
Wash the sample extensively with PBS to remove excess Sudan Black B.
-
Proceed with the Demeclocycline labeling protocol.
Protocol 3: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
-
After fixation with an aldehyde-based fixative, wash the sample thoroughly with PBS.
-
Prepare a fresh solution of 0.1% sodium borohydride in PBS.[11]
-
Incubate the sample in the sodium borohydride solution for 10-15 minutes at room temperature.[9]
-
Wash the sample three times with PBS for 5 minutes each.
-
Proceed with the Demeclocycline labeling protocol.
Protocol 4: Photobleaching for Autofluorescence Reduction
-
Before labeling with Demeclocycline, expose your sample to a high-intensity light source (e.g., from a mercury arc lamp or LED) using a broad-spectrum filter.[1][13]
-
The duration of photobleaching will need to be optimized for your specific sample type and microscope setup, but can range from several minutes to over an hour.[5]
-
Monitor the reduction in autofluorescence periodically.
-
Once the autofluorescence has been sufficiently reduced, proceed with the Demeclocycline labeling protocol.
Visualizations
Caption: Experimental workflow for Demeclocycline labeling with optional autofluorescence reduction steps.
Caption: Decision tree for troubleshooting high background fluorescence in Demeclocycline labeling experiments.
References
- 1. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. biotium.com [biotium.com]
- 4. biotium.com [biotium.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Autofluorescence Quenching | Visikol [visikol.com]
- 7. Using fluorescence microscopy to shed light on the mechanisms of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of eight different tetracyclines: advances in fluorescence bone labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cambridge.org [cambridge.org]
- 12. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. toku-e.com [toku-e.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Demeclocycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. jms.ump.edu.pl [jms.ump.edu.pl]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Stability of Demeclocycline Calcium Solutions for Long-Term Experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of demeclocycline (B601452) calcium solutions for long-term experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of demeclocycline calcium solutions?
A1: The stability of demeclocycline, a member of the tetracycline (B611298) class of antibiotics, is primarily influenced by several factors:
-
pH: Demeclocycline is more stable in acidic conditions.[1] Alkaline conditions can lead to the formation of inactive isotetracycline (B1142230) derivatives.
-
Temperature: Higher temperatures accelerate the degradation of demeclocycline. For short-term storage, refrigeration is recommended, while long-term storage often requires freezing.
-
Light: Exposure to light, particularly UV and fluorescent light, can cause photodegradation.[1] Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.
-
Oxidation: Demeclocycline is susceptible to oxidation. The presence of atmospheric oxygen can contribute to its degradation.
-
Presence of Metal Cations: Tetracyclines, including demeclocycline, can form stable complexes with multivalent cations such as calcium, magnesium, and aluminum.[2] This can affect their solubility and bioavailability.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The choice of solvent can impact the stability of demeclocycline solutions. While demeclocycline hydrochloride is soluble in water, the solubility of this compound in water is not explicitly detailed in the provided results. For related tetracyclines like doxycycline (B596269), various solvent systems have been evaluated to enhance stability. The inclusion of ethanol (B145695) along with propylene (B89431) glycol as a main excipient has been found to be beneficial for doxycycline hyclate formulations. It is crucial to consult the manufacturer's instructions for the specific this compound product you are using. For experimental purposes, sterile water, methanol (B129727), or a buffer with an acidic pH are often used.
Q3: How should I store my this compound solutions for short-term and long-term experiments?
A3: For short-term use (up to 48 hours), solutions should be stored at 4°C and protected from light.[3] For long-term storage, it is generally recommended to store stock solutions at -20°C or below. As a solid, demeclocycline is stable for at least four years at -20°C.[3]
Q4: What are the common degradation products of demeclocycline?
A4: Demeclocycline can degrade into several products, including:
-
Epimers: Such as 4-epidemeclocycline.
-
Dehydration products: Like anhydrodemeclocycline.
-
Oxidative species: Including N-oxide derivatives.
-
Isotetracycline derivatives: Formed under alkaline conditions.
Q5: Can I use a color change in my demeclocycline solution as an indicator of degradation?
A5: Yes, a visible change in color, such as darkening, can indicate degradation of the demeclocycline solution.[3] It is advisable to discard any solution that shows a noticeable color change.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Demeclocycline solution has degraded. | 1. Prepare fresh solutions for each experiment. 2. Verify storage conditions (temperature and light protection). 3. Perform a stability check of your solution using a validated analytical method like HPLC. |
| Precipitate forms in the solution | Poor solubility or interaction with other components in the medium. | 1. Ensure the solvent is appropriate for this compound. 2. Check for the presence of high concentrations of divalent cations in your media, which can cause precipitation. 3. Consider adjusting the pH of the solution to a more acidic range to improve solubility and stability. |
| Loss of antibacterial activity | Degradation of demeclocycline to inactive forms. | 1. Confirm that the solution has been prepared and stored correctly. 2. Avoid exposure to high temperatures and light. 3. Prepare solutions fresh before use, especially for critical experiments. |
Data on Demeclocycline Stability
The following table summarizes available data on the stability of demeclocycline under various conditions. Note that specific quantitative data for this compound is limited, and some data is extrapolated from studies on demeclocycline hydrochloride or other tetracyclines.
| Condition | Matrix | Temperature | Duration | Observed Loss | Reference |
| Storage | Raw Milk | 4°C | 48 hours | No loss observed | [3] |
| Storage | Raw Milk | 4°C | 72 hours | 4% to 13% | [3] |
| Storage | Raw Milk | 25°C | 24 hours | No loss observed | [3] |
| Storage | Raw Milk | 25°C | 48 hours | 0% to 18% | [3] |
| Photodegradation | Buffer Solutions | Ambient | Not specified | Follows first-order kinetics; more stable at acidic pH. | [1] |
Experimental Protocols
Protocol for Stability Testing of this compound Solutions using HPLC
This protocol outlines a general procedure for conducting forced degradation studies to develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Objective: To determine the stability of a this compound solution under various stress conditions and to develop an HPLC method capable of separating the parent drug from its degradation products.
Materials:
-
This compound
-
HPLC grade water, acetonitrile (B52724), and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
pH meter
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in an appropriate solvent (e.g., methanol or a suitable buffer) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period.
-
Thermal Degradation: Heat an aliquot of the stock solution at an elevated temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or fluorescent light) for a specified period. Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase for tetracycline analysis is a gradient mixture of an acidic buffer (e.g., 0.01 M oxalic acid) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient program should be optimized to achieve good separation of demeclocycline and its degradation products.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of demeclocycline (typically around 270-280 nm).
-
Injection Volume: 20 µL.
-
-
Inject the stressed samples and a control (unstressed) sample into the HPLC system.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Identify the peak corresponding to demeclocycline and any new peaks that represent degradation products.
-
Calculate the percentage degradation of demeclocycline in each stressed condition.
-
The method is considered stability-indicating if it can resolve the demeclocycline peak from all degradation product peaks.
-
Visualizations
Demeclocycline Mechanism of Action
Demeclocycline, like other tetracycline antibiotics, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. This prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain.
Caption: Demeclocycline's inhibition of bacterial protein synthesis.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound solutions.
Caption: Workflow for demeclocycline stability assessment.
Troubleshooting Logic for Solution Instability
This diagram provides a logical approach to troubleshooting issues related to the instability of demeclocycline solutions.
Caption: Troubleshooting guide for demeclocycline solution instability.
References
adjusting Demeclocycline dosage to avoid over-suppression of bone remodeling
Technical Support Center: Demeclocycline and Bone Remodeling
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing Demeclocycline in experiments while monitoring and mitigating its effects on bone remodeling. The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols to help adjust dosages and avoid the over-suppression of bone turnover.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Demeclocycline in bone research?
A1: In bone research, Demeclocycline is primarily used as a fluorescent bone-labeling agent for dynamic bone histomorphometry.[1][2] As a tetracycline (B611298) derivative, it chelates calcium and gets incorporated into areas of active bone formation.[1] When viewed under ultraviolet light, it fluoresces, allowing researchers to measure the rate of new bone growth and study the effects of various treatments on bone health.[2]
Q2: How does Demeclocycline mechanistically affect bone remodeling?
A2: Demeclocycline, like other tetracyclines, can influence bone remodeling through non-antimicrobial mechanisms. It has been shown to inhibit matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of the collagen matrix of bone during resorption.[3] This inhibition of bone resorption can be coupled with an enhancement of bone formation.[3] Studies suggest tetracyclines may promote osteoblast differentiation through the Wnt/β-catenin signaling pathway while inhibiting osteoclast differentiation by affecting the NF-κB and MAPK signaling pathways.[4]
Q3: What are the signs of over-suppression of bone remodeling in an experimental setting?
A3: Over-suppression of bone remodeling, also known as adynamic bone, is characterized by a significant reduction in both bone formation and bone resorption activities. Experimentally, this would be observed as a substantial decrease in the levels of both formation and resorption bone turnover markers (BTMs) compared to baseline. This state can impair the skeleton's ability to repair microdamage and respond to mechanical stress.
Q4: How can I monitor the impact of Demeclocycline on bone remodeling?
A4: The most effective method is to measure bone turnover markers (BTMs) in serum or urine.[5] These markers are by-products of bone formation and resorption and provide a dynamic assessment of skeletal activity.[6] Monitoring BTMs allows for earlier detection of changes compared to bone mineral density (BMD) measurements.[5][7]
Q5: How should I interpret the changes observed in bone turnover marker levels?
A5: Changes in BTMs indicate a shift in the balance of bone remodeling. A significant decrease (e.g., >30-50%) in resorption markers like serum CTX or urinary NTX suggests the treatment is effectively reducing bone breakdown.[7] A concurrent, drastic drop in formation markers like P1NP or BSAP below the normal physiological range may indicate suppression of bone formation. The goal is often to reduce excessive resorption without completely halting necessary bone turnover.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Significant Drop in Both Formation & Resorption Markers | The experimental dose of Demeclocycline may be too high, leading to over-suppression of bone remodeling. | Conduct a dose-response study to identify the minimum effective concentration for bone labeling with the least impact on remodeling. Consider titrating the dose downwards in subsequent experiments and continue to monitor BTMs closely. |
| Highly Variable or Inconsistent BTM Results | 1. Improper sample collection procedures. 2. High inter-assay variability. | 1. Strictly adhere to a standardized sample collection protocol. For resorption markers like CTX, use fasting, early morning samples to minimize diurnal variation.[8] 2. Analyze baseline and follow-up samples from the same subject in the same assay run to reduce variability. Ensure the chosen assay has a low coefficient of variation.[8] |
| No significant change in BTMs despite treatment. | 1. The administered dose of Demeclocycline is too low to exert a biological effect on bone turnover. 2. The time point for measurement is too early to detect a change. | 1. Verify the dosage and administration protocol. Consider a higher dose cohort if no effect is observed. 2. Antiresorptive effects can be seen within a few months. Ensure follow-up measurements are appropriately timed (e.g., baseline, 3 months, 6 months).[7] |
Data Presentation
Table 1: Key Bone Turnover Markers for Monitoring
| Marker | Type | Sample | Rationale for Monitoring |
| CTX (C-terminal telopeptide of type I collagen) | Resorption | Serum, Urine | A primary product of bone collagen breakdown; highly sensitive to changes in bone resorption.[6][7] |
| NTX (N-terminal telopeptide of type I collagen) | Resorption | Urine | Another specific marker for bone resorption, useful for monitoring antiresorptive effects.[7] |
| P1NP (Procollagen type I N-terminal propeptide) | Formation | Serum | Reflects the rate of new type I collagen synthesis by osteoblasts; a sensitive marker of bone formation.[6] |
| BSAP (Bone-specific alkaline phosphatase) | Formation | Serum | An enzyme expressed on the surface of osteoblasts, indicating their activity and bone formation rate.[3] |
| Osteocalcin | Formation/Turnover | Serum | A protein produced by osteoblasts involved in bone mineralization; reflects overall bone turnover.[3] |
Table 2: Example Interpretation of BTM Changes
| Scenario | Resorption Marker (CTX) | Formation Marker (P1NP) | Interpretation & Action |
| Baseline | 0.45 ng/mL | 50 µg/L | Pre-treatment physiological state. |
| Desired Effect | ↓ to 0.25 ng/mL (-44%) | ~ Stable or slight ↓ (45 µg/L) | Effective reduction in resorption with minimal impact on formation. Continue with current dosage. |
| Over-suppression | ↓ to 0.10 ng/mL (-78%) | ↓ to 15 µg/L (-70%) | Excessive suppression of both resorption and formation. Risk of adynamic bone. Reduce Demeclocycline dosage. |
| No Effect | ~ Stable (0.43 ng/mL) | ~ Stable (52 µg/L) | Dosage may be insufficient to impact bone remodeling. Re-evaluate experimental goals and dosage. |
Experimental Protocols
Protocol 1: Monitoring Serum Bone Turnover Markers (BTMs)
-
Objective: To quantitatively assess the rate of bone formation and resorption in response to Demeclocycline treatment by measuring serum concentrations of P1NP and CTX.
-
Methodology:
-
Subject Preparation: Subjects (animal or human) should be fasted overnight (at least 8 hours) prior to blood collection, as food intake can decrease resorption markers.[8]
-
Sample Collection: Collect blood samples via standard procedures into a serum separator tube. All samples should be collected at the same time of day (preferably early morning, 7-10 AM) to minimize diurnal variation, especially for CTX.[8]
-
Timepoints: Collect a baseline sample before initiating Demeclocycline treatment. Collect subsequent samples at regular intervals (e.g., 3 and 6 months) to monitor changes over time.[7]
-
Sample Processing: Allow blood to clot at room temperature for 30-60 minutes. Centrifuge at 1,500 x g for 15 minutes. Aliquot the resulting serum into cryovials.
-
Storage: Immediately freeze serum aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
Analysis: Analyze serum CTX and P1NP concentrations using commercially available automated immunoassays (e.g., ELISA, electrochemiluminescence).[6] To minimize inter-assay variability, analyze baseline and follow-up samples from the same subject in the same batch.
-
Data Interpretation: Calculate the percentage change from baseline for each marker. A change greater than the assay's least significant change (LSC), typically around 25-30%, is considered statistically significant.[8]
-
Protocol 2: In Vitro Osteoclast Resorption Pit Assay
-
Objective: To assess the direct effect of varying concentrations of Demeclocycline on the resorptive activity of osteoclasts.
-
Methodology:
-
Cell Culture: Culture osteoclast precursors (e.g., RAW 264.7 cells or bone marrow macrophages) in appropriate media. Differentiate them into mature osteoclasts using receptor activator of nuclear factor-κB ligand (RANKL) and macrophage colony-stimulating factor (M-CSF).[9]
-
Plate Preparation: Seed mature osteoclasts onto bone-mimicking substrates, such as calcium phosphate-coated plates or devitalized bone slices, in a 96-well format.[10]
-
Treatment: Once osteoclasts are attached and multinucleated, replace the medium with fresh medium containing a range of Demeclocycline concentrations (e.g., 0, 1, 5, 10, 25 µM). Include a vehicle control.
-
Incubation: Culture the cells for an appropriate period to allow for resorption (e.g., 48-72 hours).
-
Quantification:
-
Fluorescence-based assay: If using fluorescein-labeled calcium phosphate (B84403) plates, collect the conditioned medium and measure the fluorescence intensity, which is proportional to the amount of resorbed substrate.[11][12]
-
Pit Staining: If using bone slices, remove the cells by sonication. Stain the slices with Toluidine Blue to visualize the resorption pits.[10]
-
-
Analysis: Capture images of the stained pits using light microscopy. Quantify the total resorbed area per slice using image analysis software (e.g., ImageJ). Compare the resorbed area across the different Demeclocycline concentrations to determine the dose-dependent inhibitory effect.
-
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Using Tetracyclines to Treat Osteoporotic/Osteopenic Bone Loss: From the Basic Science Laboratory to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ccjm.org [ccjm.org]
- 6. The Treatment and Monitoring of Osteoporosis using Bone Turnover Markers | Published in Orthopedic Reviews [orthopedicreviews.openmedicalpublishing.org]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Clinical Use of Bone Turnover Markers to Monitor Pharmacologic Fracture Prevention Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based resorption assays for bone graft substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bone Resorption Assay [bio-protocol.org]
- 11. Bone Resorption Assay from Cosmo Bio USA [bio-connect.nl]
- 12. cosmobiousa.com [cosmobiousa.com]
Technical Support Center: Improving Mineral Apposition Rate (MAR) Calculations with Demeclocycline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you improve the accuracy of your mineral apposition rate (MAR) calculations when using demeclocycline (B601452) as a bone fluorochrome label.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of demeclocycline for bone labeling in animal studies?
A1: The optimal dosage can vary depending on the animal model. For rodents, a general starting point can be extrapolated from the pediatric human dose, which is 7-13 mg/kg per day, often administered in divided doses. However, it is crucial to perform dose-response studies to determine the most effective dosage for your specific experimental model and research objectives.
Q2: How should demeclocycline be administered for optimal bone labeling?
A2: Demeclocycline hydrochloride is water-soluble and can be administered via oral gavage. It's important to ensure that the animal's diet, water, and bedding do not contain high levels of divalent and trivalent cations like calcium, magnesium, aluminum, and iron, as these can chelate with demeclocycline and reduce its absorption.[1][2] To minimize this interaction, administer demeclocycline at least one hour before or two hours after feeding.[1][3]
Q3: What is the ideal time interval between demeclocycline injections for double labeling?
A3: The interval between labels is critical for accurate MAR calculation. For many rodent studies, an interval of 7 to 14 days is common. However, the optimal timing can depend on the age of the animal and the specific bone being studied. The goal is to have a long enough interval to allow for measurable bone formation but not so long that the initial label becomes difficult to detect or bone remodeling complicates the measurement.
Q4: Can demeclocycline be used with other fluorochromes for polychrome labeling?
A4: Yes, demeclocycline can be used in conjunction with other tetracycline (B611298) derivatives and other fluorochromes like calcein (B42510) and alizarin (B75676) red. Each tetracycline derivative has a characteristic fluorescence spectrum, though the differences can be small.[4] Careful selection of filters on your fluorescence microscope is essential to distinguish between the different labels effectively.
Troubleshooting Guides
Issue 1: Faint or Diffuse Demeclocycline Labels
Potential Cause 1: Insufficient Dosage or Poor Absorption
-
Solution: Ensure the dosage is appropriate for the animal model. Review administration technique to confirm the full dose is being delivered. Check the diet and water for high levels of cations that could interfere with absorption.[1][2] Consider a longer duration of administration, as some studies suggest that longer periods of tetracycline administration lead to brighter fluorescence.[5]
Potential Cause 2: Photodegradation (Photobleaching)
-
Solution: Demeclocycline is sensitive to light and can undergo photodegradation upon exposure to fluorescent lamps and UV light.[6][7] During sample preparation and storage, protect all solutions and embedded tissues from light by using opaque containers.[4][8] When performing fluorescence microscopy, minimize the exposure time of the sample to the excitation light. The use of antifade reagents in the mounting medium can also help to reduce photobleaching.[9]
Potential Cause 3: Incorrect Tissue Processing
-
Solution: Ensure that the undecalcified bone processing protocol is followed meticulously. Inadequate dehydration or infiltration of the embedding medium can lead to poor section quality and diffuse labeling. The thickness of the bone section is also important; thicker sections (20-50 µm) can produce brighter fluorescence.[8][10]
Issue 2: High Background Autofluorescence
Potential Cause 1: Endogenous Fluorophores
-
Solution: Bone tissue itself can exhibit autofluorescence, which can interfere with the detection of the demeclocycline label. To reduce this, you can try pre-bleaching the sections with a high-intensity light source before imaging.[11] Alternatively, chemical reagents like sodium borohydride (B1222165) or Sudan Black B can be used to quench autofluorescence.[12][13] Using microscope filters optimized for the specific excitation and emission wavelengths of demeclocycline can also help to separate its signal from the background.[11]
Potential Cause 2: Fixation-Induced Autofluorescence
-
Solution: Formalin fixation can sometimes increase autofluorescence.[13] If this is a significant issue, consider alternative fixation methods. Perfusing the animal with PBS prior to fixation can help to remove red blood cells, which are a source of autofluorescence.[13]
Issue 3: Difficulty in Measuring the Inter-label Distance
Potential Cause 1: Poorly Defined Labels
-
Solution: This often relates back to the issues of faint or diffuse labels. Optimizing the demeclocycline dosage, administration, and tissue processing should result in sharper, more clearly defined fluorescent bands.
Potential Cause 2: Inconsistent Measurement Technique
-
Solution: Use a standardized method for measuring the distance between the two fluorescent labels. Measurements should be taken at multiple points along the labeled surface and averaged to ensure accuracy. Image analysis software like ImageJ can be used to precisely measure the perpendicular distance between the mid-points of the two labels.[14]
Quantitative Data Summary
| Parameter | Animal Model | Demeclocycline Dosage | Administration Route | Labeling Interval | Reference |
| Dosage | Human (Pediatric) | 7-13 mg/kg/day (in divided doses) | Oral | N/A | [1] |
| Dosage | Human (Adult with renal impairment) | 150 mg twice daily | Oral | 14 days | [8] |
| Dosage | Human (CKD) | Should not exceed 10 mg/kg/day | Oral | 10-20 days | [15] |
| Administration | Rodents | Extrapolated from pediatric human dose | Oral Gavage | 7-14 days (typical) | [1] |
Experimental Protocols
Protocol 1: Demeclocycline Administration via Oral Gavage in Mice
-
Preparation:
-
Accurately weigh the mouse to calculate the correct dosage volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[16]
-
Prepare the demeclocycline solution in sterile water or saline.
-
Select a 20-22 gauge gavage needle with a flexible tube and a ball tip.
-
Measure the correct insertion depth by holding the needle alongside the mouse from the corner of the mouth to the last rib and marking the tube.
-
-
Procedure:
-
Firmly restrain the mouse by the scruff of the neck.
-
Gently insert the gavage needle into the diastema and advance it along the roof of the mouth towards the esophagus.
-
If resistance is felt, withdraw and reinsert.
-
Once the needle reaches the pre-measured depth, administer the solution slowly and steadily.[1]
-
Withdraw the needle gently and return the mouse to its cage.
-
Repeat the procedure for the second label after the desired time interval.
-
Protocol 2: Undecalcified Bone Sample Preparation for Fluorescence Microscopy
-
Fixation:
-
Immediately after euthanasia, dissect the bone of interest and remove surrounding soft tissue.
-
Fix the bone in 10% neutral buffered formalin for 24-48 hours. For larger specimens, fixation may take 1-2 weeks.[4][8]
-
To protect the fluorochromes, keep the samples in opaque containers, shielded from light.[4][8]
-
-
Dehydration and Clearing:
-
Wash the fixed bone in running water and then transfer to 70% ethanol (B145695).[4]
-
Dehydrate the specimen through a series of graded ethanol solutions (e.g., 70%, 80%, 95%, 100%), with each step lasting for at least 24 hours for small bones. For larger specimens, a week in each solution is recommended.[4]
-
Clear the dehydrated bone in a clearing agent such as xylene or butanol for 1-7 days.[4]
-
-
Embedding:
-
Infiltrate the cleared bone with a methacrylate-based resin (e.g., methyl methacrylate (B99206) or Technovit 7100).[4][8] This is an irreversible step.
-
Place the infiltrated bone in a mold with the desired orientation and embed in the resin. Ensure the density of the resin matches that of the bone.[4]
-
Allow the resin to polymerize according to the manufacturer's instructions, keeping it shielded from light.[4]
-
-
Sectioning:
Protocol 3: Image Analysis for MAR Calculation using ImageJ
-
Image Acquisition:
-
Using a fluorescence microscope equipped with the appropriate filters for demeclocycline, capture images of the double-labeled bone sections.
-
Include a scale bar in each image for calibration.
-
-
ImageJ Setup:
-
Measurement:
-
Use the "Straight Line" tool to draw a line perpendicular to and between the two fluorescent labels.
-
Go to "Analyze" > "Measure" (or press Ctrl+M) to record the length of the line in calibrated units (e.g., micrometers).[19]
-
Repeat this measurement at multiple points along the bone surface to obtain an average inter-label distance.
-
-
MAR Calculation:
-
Calculate the Mineral Apposition Rate (MAR) using the following formula: MAR (µm/day) = Average Inter-label Distance (µm) / Time Interval between Labels (days)
-
Visualizations
Caption: Experimental workflow for MAR calculation.
Caption: Troubleshooting logic for MAR analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. best.barnsleyccg.nhs.uk [best.barnsleyccg.nhs.uk]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Fluorescent tetracycline bone labeling as an intraoperative tool to debride necrotic bone during septic hip revision: a preliminary case series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Staining with Demeclocycline and Doxycycline Root Canal Medicaments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetracyclines: light-activated antibiotics? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Undecalcified Bone Preparation for Histology, Histomorphometry and Fluorochrome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: Undecalcified Bone Preparation for Histology, Histomorphometry and Fluorochrome Analysis [jove.com]
- 11. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 14. mdpi.com [mdpi.com]
- 15. NKF KDOQI Guidelines [kidneyfoundation.cachefly.net]
- 16. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 17. Analyze Menu [imagej.net]
- 18. youtube.com [youtube.com]
- 19. southampton.ac.uk [southampton.ac.uk]
Technical Support Center: Controlling for Off-Target Effects of Demeclocycline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to control for the effects of Demeclocycline on non-target cellular processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary non-target effects of Demeclocycline that I should be aware of in my cell-based experiments?
A1: Beyond its well-known antibacterial activity of inhibiting protein synthesis by binding to the 30S ribosomal subunit, Demeclocycline, like other tetracyclines, can exert several off-target effects that may confound experimental results.[1] The most commonly reported non-target effects include:
-
Mitochondrial Dysfunction: Due to the evolutionary similarity between bacterial and mitochondrial ribosomes, Demeclocycline can inhibit mitochondrial protein synthesis.[2] This can lead to impaired cellular respiration, a shift towards glycolytic metabolism, and mitonuclear protein imbalance.[2]
-
Inhibition of Matrix Metalloproteinases (MMPs): Demeclocycline can inhibit the activity of MMPs, a family of enzymes responsible for extracellular matrix degradation. This is a critical consideration in studies involving cancer metastasis, angiogenesis, and tissue remodeling.
-
Alteration of Gene Expression: Particularly relevant when using tetracycline-inducible (Tet-On/Tet-Off) systems, the inducing agent itself (a tetracycline (B611298) derivative) can cause widespread changes in gene expression, independent of the gene of interest.
-
Inhibition of NF-κB Signaling: Demeclocycline and other tetracyclines have been shown to inhibit the NF-κB signaling pathway, which plays a central role in inflammation, immunity, and cell survival.
Q2: I am using a Tet-inducible system. How can I be sure my observations are due to my gene of interest and not an off-target effect of the inducer?
A2: This is a critical consideration. The tetracycline analog used as an inducer (often Doxycycline (B596269), a close relative of Demeclocycline) can have biological effects on its own. To distinguish between the effects of your transgene and the inducer, you should include the following controls in your experimental design:
-
"Inducer-Only" Control: Treat your parental cell line (the one without the Tet-inducible construct) with the same concentration of Demeclocycline for the same duration as your experimental group. Any changes observed in this group can be attributed to the off-target effects of the drug.
-
"Uninduced" Control: Culture your Tet-inducible cell line without Demeclocycline. This serves as a baseline for the expression of your gene of interest and the basal cellular state.
-
Use of an Inactive Analog: If possible, use a tetracycline analog that binds to the Tet-Repressor (TetR) but lacks other biological activities (like antibiotic or anti-MMP effects) as a negative control. Anhydrotetracycline (B590944) (aTC) is one such analog.[3]
Q3: Are there any tetracycline analogs that lack antibiotic activity that I can use as a negative control?
A3: Yes, several chemically modified tetracyclines (CMTs) have been developed that lack antibacterial properties. These can be excellent negative controls to distinguish between antibiotic and non-antibiotic effects. Some examples include:
-
CMT-3 (COL-3): A non-antibiotic tetracycline analog that retains potent anti-inflammatory and anti-MMP activities.[4][5]
-
Anhydrotetracycline (aTC): An analog that can induce Tet-systems but has poor affinity for bacterial ribosomes, making it a useful control for distinguishing Tet-induction from antibiotic effects.[3]
Q4: How can I determine if Demeclocycline is causing mitochondrial dysfunction in my cells?
A4: Several assays can be used to assess mitochondrial function. A multi-parametric approach is often the most informative. Key assays include:
-
High-Resolution Respirometry: This technique directly measures cellular oxygen consumption rates (OCR), providing a detailed analysis of the function of the electron transport chain complexes. A decrease in OCR upon Demeclocycline treatment is indicative of mitochondrial inhibition.
-
Mitochondrial Membrane Potential (ΔΨm) Measurement: A decrease in ΔΨm is an early indicator of mitochondrial dysfunction. Fluorescent dyes like JC-1 or TMRE can be used with flow cytometry or fluorescence microscopy to quantify changes in ΔΨm.
-
Mitochondrial Reactive Oxygen Species (ROS) Measurement: Mitochondrial dysfunction can lead to increased production of ROS. Probes like MitoSOX™ Red can be used to specifically detect mitochondrial superoxide (B77818) levels.
Troubleshooting Guides
Issue 1: Unexpected Changes in Cellular Metabolism (e.g., increased lactate (B86563) production)
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Demeclocycline-induced mitochondrial dysfunction | 1. Confirm mitochondrial inhibition: Perform a Seahorse XF Analyzer assay or use an oxygen-sensing probe to measure the oxygen consumption rate (OCR). A decrease in OCR alongside an increase in the extracellular acidification rate (ECAR) suggests a shift to glycolysis. 2. Assess mitochondrial membrane potential: Use a fluorescent probe like TMRE or JC-1 to quantify changes in mitochondrial membrane potential. A decrease indicates mitochondrial depolarization. 3. Measure mitochondrial ROS: Use a mitochondrial-specific ROS indicator like MitoSOX™ Red to determine if there is an increase in oxidative stress. | Protocol: Assessment of Mitochondrial Respiration (See Detailed Protocols section) |
| Off-target effects on metabolic gene expression | 1. Perform transcriptomic analysis (RNA-seq or qPCR array): Compare the gene expression profiles of untreated cells, cells treated with Demeclocycline, and cells treated with an inactive tetracycline analog. 2. Validate changes in protein levels: Use western blotting to confirm changes in the expression of key metabolic enzymes identified in the transcriptomic analysis. | Protocol: Quantitative Real-Time PCR (qPCR) for Metabolic Gene Expression (See Detailed Protocols section) |
Issue 2: Discrepancies in Results When Using a Tet-Inducible System
| Potential Cause | Troubleshooting Step | Experimental Workflow |
| "Leaky" expression from the Tet-promoter | 1. Titrate the Demeclocycline concentration: Determine the minimal concentration of Demeclocycline required for robust induction of your gene of interest to minimize off-target effects. 2. Use a tighter Tet-system: Consider using a third-generation Tet-On 3G system, which is designed for lower basal expression. | Diagram: Troubleshooting Tet-Inducible Systems (See Visualizations section) |
| Confounding effects of Demeclocycline | 1. Include a "Demeclocycline-only" control: Treat the parental cell line (lacking the Tet-construct) with Demeclocycline. 2. Use a non-antibiotic inducer: If the antibiotic effect is a concern, consider using anhydrotetracycline (aTC) as the inducer. 3. Perform washout experiments: To determine if the observed phenotype is reversible upon removal of Demeclocycline. | Protocol: Demeclocycline Washout in Cell Culture (See Detailed Protocols section) |
Quantitative Data Summary
Table 1: Comparative Inhibitory Potency of Tetracyclines against MMP-9
| Drug | IC50 for MMP-9 Inhibition (µM) | 95% Confidence Interval (µM) |
| Minocycline | 10.7 | 7.9 - 14.5 |
| Tetracycline | 40.0 | 28.4 - 56.1 |
| Doxycycline | 608.0 | 439.0 - 841.0 |
Data suggests that Minocycline is a significantly more potent inhibitor of MMP-9 than Doxycycline in vitro. Data for Demeclocycline's direct MMP-9 inhibition is limited in direct comparative studies, but it is expected to have MMP inhibitory properties as a member of the tetracycline class.[6]
Table 2: Comparative Cytotoxicity of Doxycycline and a Non-Antibiotic Analog (COL-3) in Cancer Cell Lines
| Cell Line | Doxycycline IC50 (µM) | COL-3 IC50 (µM) |
| A549 (Lung Adenocarcinoma) | >50 | 1.2 |
| COLO357 (Pancreatic Adenocarcinoma) | 35 | 2.9 |
| HT29 (Colon Adenocarcinoma) | 45 | 1.1 |
This data highlights that the non-antibiotic tetracycline analog COL-3 can be significantly more cytotoxic than Doxycycline. This underscores the importance of selecting appropriate controls and understanding that non-antibiotic analogs are not necessarily inert.[4]
Detailed Experimental Protocols
Protocol: Assessment of Mitochondrial Respiration using High-Resolution Respirometry
-
Cell Preparation:
-
Culture cells to the desired confluency in standard culture medium.
-
Treat cells with Demeclocycline at various concentrations for the desired duration. Include a vehicle-only control.
-
-
Cell Permeabilization:
-
Harvest cells by trypsinization and wash with mitochondrial respiration medium (e.g., MiR05).
-
Resuspend cells in respiration medium containing a permeabilizing agent (e.g., digitonin) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
-
Respirometry Measurement:
-
Transfer the permeabilized cell suspension to the chambers of a high-resolution respirometer (e.g., Oroboros O2k).
-
Follow a substrate-uncoupler-inhibitor titration (SUIT) protocol to assess the function of different parts of the electron transport chain. A typical SUIT protocol might include the sequential addition of:
-
Pyruvate, Malate, and Glutamate: To assess Complex I-linked respiration.
-
ADP: To measure oxidative phosphorylation capacity.
-
Succinate: To assess Complex II-linked respiration.
-
CCCP or FCCP: To uncouple respiration and determine the maximum capacity of the electron transport system.
-
Rotenone: To inhibit Complex I.
-
Antimycin A: To inhibit Complex III.
-
-
-
Data Analysis:
-
Analyze the oxygen consumption rates at each step of the SUIT protocol. Compare the rates between Demeclocycline-treated and control cells to identify specific defects in mitochondrial respiration.
-
Protocol: Demeclocycline Washout in Cell Culture
-
Initial Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with Demeclocycline at the desired concentration for the specified duration.
-
-
Washout Procedure:
-
Aspirate the Demeclocycline-containing medium from the culture vessel.
-
Gently wash the cell monolayer twice with a pre-warmed, sterile phosphate-buffered saline (PBS) or serum-free medium.
-
After the final wash, add fresh, pre-warmed complete culture medium without Demeclocycline.
-
-
Post-Washout Incubation and Analysis:
-
Return the cells to the incubator.
-
At various time points post-washout, perform the desired assays (e.g., cell viability, gene expression analysis, metabolic assays) to determine if the effects of Demeclocycline are reversible.
-
Include a control group that is continuously exposed to Demeclocycline for the entire duration of the experiment.
-
Mandatory Visualizations
Caption: Demeclocycline's inhibitory effects on the NF-κB signaling pathway.
Caption: Experimental workflow for controlling off-target effects in Tet-inducible systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondria as oncotarget: a comparison between the tetracycline analogs doxycycline and COL-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondria as oncotarget: a comparison between the tetracycline analogs doxycycline and COL-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
challenges in distinguishing between different tetracycline labels in bone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with distinguishing between different tetracycline (B611298) labels in bone histomorphometry.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving multiple tetracycline labels.
Question: Why are my tetracycline labels faint or difficult to see?
Answer: Faint or undetectable fluorescent labels can result from several factors:
-
Inadequate Dosage: The administered dose of the tetracycline derivative may have been too low for the specific animal model or patient. Certain derivatives, like chlortetracycline (B606653) and doxycycline, are known to have weaker fluorescence signals and may require higher doses compared to others.[1]
-
Poor Incorporation: Factors that interfere with tetracycline absorption and incorporation into the bone can lead to weak labeling. For instance, simultaneous ingestion of dairy products can chelate tetracycline and reduce its bioavailability.[2]
-
Tissue Processing Issues:
-
Exposure to Light: Tetracycline fluorophores are light-sensitive. Bone samples should be protected from light as much as possible during fixation and processing to prevent photobleaching.
-
Inadequate Fixation/Embedding: Proper fixation (e.g., in 70% ethanol) and embedding in a suitable medium like methyl methacrylate (B99206) are crucial. Incomplete infiltration can compromise the quality of the sections and the fluorescence.
-
Section Thickness: While thinner sections are ideal for high-resolution microscopy, very thin sections (<5 µm) may not contain enough fluorophore for a strong signal with conventional microscopy. Thicker sections (20-50 µm) often produce brighter fluorescence.
-
-
Low Bone Turnover: In animals or patients with low bone turnover, or those being treated with anti-resorptive agents (e.g., bisphosphonates), the rate of new bone formation is reduced. Consequently, less tetracycline is incorporated, leading to faint or absent labels.
Question: My two different tetracycline labels appear to be the same color. How can I distinguish them?
Answer: This is a common and significant challenge because the fluorescence emission spectra of different tetracycline derivatives are very similar and can overlap substantially.[1][3]
-
Problem: The human eye is often unable to resolve the subtle differences in emission wavelengths between various tetracycline labels.[1][3] In fact, even a single tetracycline derivative can appear as different shades or colors depending on the local chemical environment and the maturity of the bone matrix.[1]
-
Solution 1: Choice of Tetracyclines: For double-labeling studies relying on conventional fluorescence microscopy, the choice of labels is critical.
-
Recommended Combination: Use Chlortetracycline in combination with another tetracycline derivative. Chlortetracycline has a distinct enough emission spectrum that it can be more reliably discriminated from other tetracyclines.[1][3]
-
Consider Demeclocycline: Demeclocycline has been noted to produce a longer fluorescent label compared to oxytetracycline (B609801), a property that might be exploited for differentiation, though this may also introduce quantification artifacts.[4][5]
-
-
Solution 2: Advanced Imaging Techniques:
-
Spectral Imaging and Linear Unmixing: This is the most robust method for distinguishing spectrally similar fluorophores. A spectral microscope captures the entire emission spectrum from each point in the image (a "lambda stack"). By defining the characteristic spectrum of each tetracycline from single-labeled regions, software can then "unmix" the overlapping signals and assign them to their respective sources, displaying each label in a distinct pseudo-color.[4][6]
-
Confocal Laser Scanning Microscopy (CLSM): CLSM can improve signal-to-noise ratio and, when equipped with spectral detectors, can perform linear unmixing similar to dedicated spectral imaging systems.[1][3]
-
Question: The fluorescent labels in my bone sections appear diffuse and lack sharp definition. What could be the cause?
Answer: The sharpness of tetracycline labels is crucial for accurate measurement of the mineral apposition rate (MAR). Diffuse labels can be caused by:
-
Labeling Schedule: A prolonged administration period for a single label can result in a thicker, more diffuse band. Single-dose or short (e.g., 2-3 day) administration periods are generally recommended to produce sharp labels.[7]
-
Pharmacokinetics: The specific pharmacokinetics of the tetracycline derivative can influence the sharpness of the label. A compound that is cleared more slowly from circulation may result in a less defined label.
-
High Dosage: Excessively high doses can lead to a broader incorporation zone.
-
Sectioning Angle: If the bone section is not perfectly perpendicular to the plane of bone formation, the label can appear artificially wide and diffuse.
Frequently Asked Questions (FAQs)
Q1: Can the tetracycline administered for labeling affect bone remodeling and confound experimental results?
A1: This is a critical consideration. Tetracyclines are not merely passive markers; they are biologically active molecules. Studies have shown that tetracyclines can have dose-dependent effects on bone cells.[3] They may inhibit the activity of osteoclasts (cells that resorb bone) and, at certain concentrations, enhance the activity of osteoblasts (cells that form bone).[8][9] However, one study demonstrated that oxytetracycline used at typical labeling doses (3 to 24 mg/kg) had no discernible effect on the bone apposition rate in rats.[10] Another study found that a one-time injection of tetracycline did not alter bone formation indices in their specific model.[11]
Q2: What is the best combination of tetracycline derivatives for a double-labeling experiment?
A2: For studies relying on conventional fluorescence microscopy, combining Chlortetracycline with any other tetracycline (e.g., Tetracycline HCl, Demeclocycline) is recommended. Chlortetracycline's fluorescence spectrum is the most distinct among the commonly used derivatives, making it the most reliably distinguishable label.[1][3] If using advanced spectral imaging, the choice is less critical as the software can differentiate even very similar spectra.
Q3: Are there alternatives to tetracyclines for in vivo bone labeling in humans?
A3: No, for human applications, tetracycline and its derivatives are the only approved fluorochromes for in vivo bone labeling.[1][3] Other fluorochromes like calcein, alizarin (B75676) red, and xylenol orange are widely used in animal research but are not approved for administration to humans for this purpose.
Q4: What are the typical excitation and emission wavelengths for tetracycline labels?
A4: Tetracyclines chelated to calcium in bone generally excite with blue light and emit in the green-yellow range. While specific excitation maxima for each derivative bound to bone are not well-documented, an excitation wavelength in the range of 400-440 nm is effective.[5] For confocal microscopy, a 458 nm laser line has been shown to provide optimal excitation for all tetracyclines.[4] The emission maxima are better characterized and show slight variations between derivatives (see Table 2).
Q5: What is a standard protocol for double tetracycline labeling?
A5: A widely accepted protocol, particularly in human studies, is the 3-14-3-4 schedule. This involves:
-
First Label: Administer the first tetracycline derivative for 3 days.
-
Inter-label Period: A 14-day period with no label administration.
-
Second Label: Administer the second tetracycline derivative for 3 days.
-
Biopsy: Collect the bone biopsy 4 to 7 days after the last day of the second label administration. Dosages and specific timings can be adapted for different animal models.
Data Presentation
Table 1: Recommended Tetracycline Dosages and Standard Labeling Schedule
| Parameter | Human | Rat (Example) |
|---|---|---|
| Labeling Schedule | 3 days on, 14 days off, 3 days on | 3 days on, 10-12 days off, 3 days on |
| Tetracycline HCl Dose | 250 mg, 4 times a day | 30 mg/kg, subcutaneous |
| Demeclocycline Dose | 150 mg, 2 times a day (if GFR < 30) | 30 mg/kg, subcutaneous |
| Chlortetracycline Dose | Not typically specified for humans | 60 mg/kg, subcutaneous[1] |
| Doxycycline Dose | 100 mg, 2 times a day | 60 mg/kg, subcutaneous[1] |
| Biopsy Timing | 4-7 days after second label | 3-5 days after second label |
Note: Dosages and schedules should be optimized for the specific study, species, and age. Human dosage information is adapted from clinical protocols.[2] Rat dosages are from experimental studies.[1]
Table 2: Fluorescence Properties of Tetracycline Derivatives in Bone
| Tetracycline Derivative | Peak Emission Wavelength (nm) | Relative Fluorescence Intensity | Distinguishability |
|---|---|---|---|
| Chlortetracycline | 510 nm | 0.24 | Good (Reliably discriminable)[1] |
| Methacycline | 525 nm | 0.55 | Poor |
| Rolitetracycline | 527 nm | 0.34 | Poor |
| Doxycycline | 527 nm | 0.24 | Poor |
| Tetracycline | 529 nm | 1.00 (Brightest) | Poor |
| Oxytetracycline | 530 nm | 0.59 | Poor |
| Demeclocycline | 533 nm | 0.82 | Poor |
Data sourced from Pautke et al. (2010).[1] All derivatives were excited using a broadband blue light source. Relative intensity is normalized to Tetracycline.
Experimental Protocols
Protocol 1: Double Tetracycline Labeling and Sample Preparation
-
Animal Acclimation: Acclimate animals to housing conditions according to institutional guidelines.
-
First Label Administration: Administer the first tetracycline derivative (e.g., Demeclocycline at 30 mg/kg) via subcutaneous or intraperitoneal injection for 3 consecutive days.
-
Inter-label Period: Leave the animals for a 12-day period without any label administration to allow for sufficient separation between the two labels.
-
Second Label Administration: Administer the second, distinguishable tetracycline derivative (e.g., Chlortetracycline at 60 mg/kg) for 3 consecutive days.
-
Sample Collection: Euthanize the animals 3-4 days after the final injection and dissect the bones of interest (e.g., tibiae, femurs, vertebrae).
-
Fixation: Immediately fix the bone samples in 70% ethanol (B145695). Change the ethanol after 24 hours. Store samples in 70% ethanol at 4°C, protected from light. Do not use formalin if fluorescence is the primary readout, as it can increase background autofluorescence.
-
Dehydration & Embedding: Dehydrate the samples through a graded series of ethanol (e.g., 80%, 95%, 100%, 100%) and then embed in methyl methacrylate or a similar hard-grade resin. This process is typically slow, taking several days to weeks to ensure complete infiltration.
-
Sectioning: Once the resin has polymerized, cut undecalcified sections using a microtome equipped with a heavy-duty tungsten carbide knife or a diamond-bladed saw. For fluorescence analysis, sections of 7-10 µm are common, though thicker ground sections (20-50 µm) can also be used for enhanced signal.
-
Mounting: Mount the sections on glass slides and allow them to dry completely. The sections can be viewed unstained for fluorescence microscopy.
Protocol 2: Spectral Imaging and Linear Unmixing
-
Microscope Setup: Use an epifluorescence microscope equipped with a spectral imaging system (e.g., containing a Sagnac-type interferometer or similar technology) and appropriate software (e.g., SpectraView).
-
Excitation: Use a broadband blue light excitation source (e.g., DAPI/FITC/TRITC filter set) that covers the excitation spectra of all administered tetracyclines.
-
Acquire Reference Spectra:
-
Locate an area on a control slide (or a region on the experimental slide) that contains only the first tetracycline label.
-
Acquire a "lambda stack" of this region. The software will generate an emission spectrum characteristic of that label. Save this to a spectral library.
-
Repeat this process for the second tetracycline label, finding a region where only it is present. Save this second spectrum to the library.
-
It is also advisable to acquire a spectrum from an unlabeled region of the bone to define the background autofluorescence.
-
-
Acquire Image of Interest: Move to the experimental region of interest where both labels are present and potentially overlapping. Acquire a full lambda stack of this region.
-
Perform Linear Unmixing:
-
Open the linear unmixing tool in the software.
-
Load the acquired lambda stack of the region of interest.
-
Select the reference spectra for the two tetracyclines (and optionally, the background) from your spectral library.
-
The software algorithm will then calculate the contribution of each reference spectrum to the total fluorescence at each pixel.
-
The output will be a set of separated images, one for each tetracycline label, which can be displayed in distinct pseudo-colors (e.g., label 1 in green, label 2 in red) for unambiguous visualization and quantification.[4]
-
Mandatory Visualizations
Caption: A typical experimental workflow for double tetracycline labeling in bone.
Caption: A decision tree for troubleshooting common tetracycline labeling problems.
Caption: Distinguishing overlapping tetracycline signals via spectral unmixing.
References
- 1. Characterization of eight different tetracyclines: advances in fluorescence bone labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of eight different tetracyclines: advances in fluorescence bone labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectral-imaging.com [spectral-imaging.com]
- 7. Fluorescent tetracycline bone labeling as an intraoperative tool to debride necrotic bone during septic hip revision: a preliminary case series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using Tetracyclines to Treat Osteoporotic/Osteopenic Bone Loss: From the Basic Science Laboratory to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetracycline Analogs Inhibit Osteoclast Differentiation by Suppressing MMP-9-Mediated Histone H3 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence of tetracyclines in bone. Absorption maximum, hydration shell and polarization effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection by Fluorescence of Oxytetracycline bound to Bone | Semantic Scholar [semanticscholar.org]
Technical Support Center: Ensuring Consistent Uptake of Orally Administered Demeclocycline in Animal Models
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to ensure the consistent and effective oral administration of Demeclocycline in animal models. The information is structured to address common challenges and provide practical solutions through troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the oral administration of Demeclocycline, leading to inconsistent uptake and experimental variability.
| Issue | Potential Cause | Recommended Solution |
| Low or Variable Bioavailability | Chelation with Cations: Demeclocycline readily forms insoluble complexes with divalent and trivalent cations such as calcium, magnesium, aluminum, and iron, significantly reducing its absorption.[1][2][3][4][5] | Ensure animal diet, water, and bedding have low levels of these cations. Administer Demeclocycline at least one hour before or two hours after feeding.[1][2][6] |
| Interaction with Food/Dairy: The presence of food, especially dairy products, in the gastrointestinal tract can interfere with the absorption of Demeclocycline.[2][6][7] | Animals should be fasted before oral administration. A common practice is overnight fasting for rats and dogs, and a 6-hour fast for mice.[1] Food can be provided 2 hours post-administration. | |
| Incorrect Vehicle/Formulation: The solubility and stability of Demeclocycline can be affected by the choice of vehicle. | Demeclocycline hydrochloride is soluble in water.[1] For oral gavage, prepare a fresh aqueous solution in water or saline. If a stock solution in an organic solvent like DMSO is used, ensure the final concentration in the dosing solution is low to avoid physiological effects.[1] | |
| Regurgitation or Incorrect Dosing | Improper Gavage Technique: Incorrect insertion of the gavage needle can cause injury, stress, or regurgitation of the administered dose. | Use an appropriately sized gavage needle with a flexible tube and a ball tip. Measure the correct insertion depth (from the mouth to the last rib) and mark the tube. Restrain the animal firmly but gently to ensure proper administration.[1] |
| Excessive Dosing Volume: The volume of the administered solution may exceed the animal's capacity, leading to reflux. | Adhere to recommended maximum volumes for oral gavage. For mice, a general guideline is 10 ml/kg.[1] | |
| Inconsistent Results Across a Cohort | Variability in Animal Health/Genetics: Underlying health issues or genetic differences within a cohort can affect drug metabolism and absorption. | Ensure all animals are healthy and sourced from a reputable supplier. Allow for an acclimatization period before the start of the experiment. Consider the potential for genetic variations to influence drug bioavailability. |
| Inconsistent Dosing Times: The timing of administration relative to the animal's light/dark cycle and feeding schedule can influence gastrointestinal motility and pH. | Standardize the time of day for drug administration for all animals in the study. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for Demeclocycline in rodent studies?
A1: The most common and precise method for administering Demeclocycline in rodent studies is oral gavage.[1] This technique ensures that a specific dose is delivered directly into the stomach. Alternative methods like administration in drinking water or formulated in feed can be challenging due to potential stability issues and difficulty in ensuring accurate dosing for each animal.[8]
Q2: What is a typical oral dosage range for Demeclocycline in mice and rats?
A2: Specific dosages will vary depending on the experimental model and the therapeutic goal. However, a general starting point for oral administration in rodents can be extrapolated from the pediatric human dose, which is 7-13 mg/kg daily, given in divided doses.[1][6] It is critical to conduct dose-response studies to determine the optimal dosage for your specific research application.
Q3: How should Demeclocycline be prepared for oral administration?
A3: Demeclocycline hydrochloride is soluble in water and can also be dissolved in organic solvents like DMSO.[1] For oral gavage, it is recommended to prepare a fresh solution in an aqueous vehicle such as sterile water or saline. The solubility of Demeclocycline in PBS (pH 7.2) is approximately 3.3 mg/ml.[8] It is not recommended to store aqueous solutions for more than one day to ensure stability.[1]
Q4: What are the key pharmacokinetic parameters of Demeclocycline?
A4: The oral bioavailability of Demeclocycline is generally reported to be between 60-80%.[3][9] In humans, the time to reach peak plasma concentration (Tmax) is approximately 4 hours, and the half-life (t1/2) ranges from 10 to 17 hours.[3][6][8][10] Specific pharmacokinetic data for Demeclocycline in common rodent models is limited in publicly available literature.[8] Therefore, researchers should consider conducting pilot pharmacokinetic studies for their specific animal model.
Q5: What are the known mechanisms of action for Demeclocycline?
A5: Demeclocycline has two primary mechanisms of action. As a tetracycline (B611298) antibiotic, it inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][3] This action is bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria directly.[1] Additionally, Demeclocycline is used to treat the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) by inhibiting the action of antidiuretic hormone (ADH) in the kidneys, which leads to increased water excretion.[1][3]
Quantitative Data Summary
Due to the limited availability of specific oral pharmacokinetic data for Demeclocycline in common rodent models, the following tables include human data for reference and data for other tetracyclines in animal models to provide context. It is strongly recommended to perform pilot pharmacokinetic studies in your specific animal model.
Table 1: Pharmacokinetic Parameters of Demeclocycline (Human Data)
| Parameter | Value | Reference(s) |
| Oral Bioavailability | 60-80% | [3][9] |
| Time to Peak (Tmax) | ~4 hours | [3][6][10] |
| Half-life (t1/2) | 10-17 hours | [8][9] |
| Protein Binding | 41-50% | [8][9] |
Table 2: Pharmacokinetic Parameters of Other Tetracyclines in Animal Models (for Context)
| Compound | Animal Model | Dose | Cmax (µg/mL) | Tmax (hours) | Oral Bioavailability (%) | Reference |
| Doxycycline | Rabbit | 5 mg/kg | 0.58 ± 0.15 | 3.40 ± 0.96 | Not Reported | [2] |
| Omadacycline | Rat | 90 mg/kg | 0.125 (blood) | 1-7 | Not Reported | [7] |
| Novel Ketolide | Mouse | Not Specified | Not Reported | Not Reported | ≥85 | [1] |
Experimental Protocols
Protocol 1: Preparation of Demeclocycline Solution for Oral Gavage
-
Calculate the required amount of Demeclocycline: Based on the desired dose (mg/kg) and the weight of the animals, calculate the total amount of Demeclocycline hydrochloride needed.
-
Choose a vehicle: For most applications, sterile water or a 0.9% saline solution is a suitable vehicle.
-
Dissolve the Demeclocycline: Weigh the calculated amount of Demeclocycline hydrochloride powder and dissolve it in the chosen vehicle. Gentle vortexing or sonication can aid in dissolution.
-
Adjust the final volume: Add the vehicle to reach the final desired concentration, ensuring the dosing volume will be appropriate for the animal model (e.g., not exceeding 10 ml/kg for mice).
-
Prepare fresh daily: Aqueous solutions of Demeclocycline should be prepared fresh each day to ensure stability and potency.[1]
Protocol 2: Oral Gavage Administration in Mice
-
Animal Preparation: Fast the mice for approximately 6 hours before dosing to ensure an empty stomach. Weigh each mouse to accurately calculate the required dose volume.
-
Prepare the Gavage Needle: Select an appropriately sized gavage needle (typically 20-22 gauge for adult mice) with a flexible tube and a ball tip to prevent injury.
-
Measure Insertion Depth: Measure the distance from the tip of the mouse's nose to the last rib and mark this length on the gavage needle. This ensures the needle will reach the stomach.
-
Restrain the Animal: Firmly but gently restrain the mouse by the scruff of the neck to immobilize its head and straighten the neck and back.
-
Administer the Dose: Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus to the pre-marked depth. Administer the Demeclocycline solution slowly and steadily.
-
Withdraw the Needle: Carefully withdraw the needle in a single, smooth motion.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress. Provide access to food approximately 2 hours after dosing.
Visualizations
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. mdpi.com [mdpi.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. Demeclocycline - Wikipedia [en.wikipedia.org]
- 8. DEMECLOCYCLINE HYDROCHLORIDE Tablets, USP (Film Coated) [dailymed.nlm.nih.gov]
- 9. Demeclocycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
protocol refinement for reducing variability in Demeclocycline-induced SIADH models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Demeclocycline in animal models of the Syndrome of Inappropriate Antidiuretic Hormone (SIADH). The information is tailored to address common sources of variability and provide actionable solutions to refine experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Demeclocycline in a model of SIADH?
A1: Demeclocycline induces a state of nephrogenic diabetes insipidus, effectively countering the effects of excess antidiuretic hormone (ADH or vasopressin).[1] It works primarily by inhibiting the vasopressin-induced signaling cascade in the renal collecting duct principal cells. Specifically, it has been shown to decrease the abundance of adenylate cyclase 3 and 5/6, which leads to reduced intracellular cyclic AMP (cAMP) generation.[2][3][4][5] This reduction in cAMP signaling ultimately decreases the transcription and abundance of aquaporin-2 (AQP2) water channels in the inner medulla of the kidney.[2][3][4][5] Fewer AQP2 channels in the apical membrane of the collecting duct cells lead to decreased water reabsorption from the urine, resulting in increased urine output (aquaresis) and a rise in serum sodium levels.[2][3][4][5]
Q2: We are not observing the expected level of hyponatremia in our dDAVP-induced SIADH model. What could be the issue?
A2: Failure to achieve the desired level of hyponatremia in a dDAVP (desmopressin)-induced SIADH model can stem from several factors:
-
Inadequate dDAVP Dose or Delivery: Ensure the dDAVP dosage is sufficient and the delivery method (e.g., osmotic minipump) is functioning correctly and providing a continuous infusion.
-
Diet Composition: The composition of the liquid diet is critical. A diet with excessively high sodium or protein content can counteract the dilutional effect of water retention. Conversely, a diet too low in electrolytes can lead to negative sodium and potassium balance, confounding the model.[6]
-
Animal Strain and Sex: Different rodent strains can exhibit varying sensitivity to vasopressin analogs. It's important to use a consistent strain, and be aware that sex differences in response to dDAVP and the development of hyponatremia have been reported.[7]
-
Water Intake: While a liquid diet is often used to ensure fluid intake, ad libitum access to additional water sources can dilute the effect of dDAVP. Ensure that the liquid diet is the sole source of hydration.
Q3: There is high variability in the response to Demeclocycline treatment across our animals. What are the potential sources of this variability?
A3: High variability in the response to Demeclocycline is a common challenge and can be attributed to several factors:
-
Animal Handling and Stress: Stress from handling and experimental procedures can significantly impact hormonal regulation and water balance. Implementing consistent and gentle handling techniques, as well as allowing for adequate acclimatization periods, can reduce stress-induced variability.
-
Environmental Conditions: Temperature and humidity within the animal housing can influence water intake and loss.[6] Maintaining a stable and controlled environment is crucial for minimizing inter-animal variations.
-
Dietary Interactions: Demeclocycline is a tetracycline (B611298) antibiotic, and its absorption can be impaired by divalent cations such as calcium and magnesium present in the diet. Ensure a consistent diet with known composition across all experimental groups.
-
Pharmacokinetics: Individual differences in drug absorption, metabolism, and excretion can lead to variable plasma concentrations of Demeclocycline.
-
Severity of Hyponatremia: The baseline level of hyponatremia can influence the magnitude of the response to Demeclocycline. Animals with more severe hyponatremia may show a more pronounced response.
Q4: What are the best practices for monitoring the hydration status of rodents in our SIADH model?
A4: Consistent and accurate monitoring of hydration status is essential. Key parameters to monitor include:
-
Body Weight: Daily body weight measurements are a fundamental indicator of fluid balance. A sudden drop in weight can indicate dehydration.
-
Urine Output and Osmolality: The use of metabolic cages allows for the collection of urine to measure 24-hour urine volume and osmolality. These are direct indicators of the renal response to both SIADH induction and Demeclocycline treatment.
-
Serum Sodium and Osmolality: Regular blood sampling for the analysis of serum sodium and osmolality provides a direct measure of the systemic effects of the experimental manipulations.
-
Clinical Signs: Observe animals for clinical signs of dehydration, such as reduced skin turgor, sunken eyes, and lethargy.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Induction of Hyponatremia | 1. dDAVP Delivery Failure: Osmotic minipump malfunction or incorrect implantation. 2. Dietary Inconsistency: Variation in the preparation or consumption of the liquid diet. 3. Animal Stress: High levels of stress can affect water and electrolyte balance. | 1. Verify the correct placement and function of osmotic minipumps. Consider a pilot study to confirm consistent dDAVP delivery. 2. Standardize the liquid diet preparation protocol. Monitor daily food/fluid intake for each animal to ensure consistent consumption. 3. Acclimate animals to handling and experimental procedures. Minimize noise and disturbances in the animal facility. |
| High Variability in Demeclocycline Response | 1. Inconsistent Drug Administration: Inaccurate oral gavage technique or variable absorption. 2. Environmental Fluctuations: Changes in room temperature or humidity. 3. Dietary Interference: Divalent cations in the diet chelating with Demeclocycline. | 1. Ensure all personnel are proficient in oral gavage techniques to deliver a consistent dose. Consider administering Demeclocycline at the same time each day. 2. Maintain a stable microenvironment for the animals with controlled temperature and humidity. 3. Use a purified, defined diet with known mineral content to avoid interference with Demeclocycline absorption. |
| Animals Showing Signs of Distress or Morbidity | 1. Severe Hyponatremia: Rapid or profound drops in serum sodium can lead to neurological symptoms. 2. Dehydration: Excessive water loss following Demeclocycline treatment. 3. Demeclocycline Toxicity: High doses can lead to nephrotoxicity. | 1. Monitor serum sodium levels closely, especially during the induction phase. If severe hyponatremia develops, consider adjusting the dDAVP dose or liquid diet composition. 2. Monitor for signs of dehydration (weight loss, decreased skin turgor). Ensure animals have access to the liquid diet to replenish fluids. 3. Use the minimum effective dose of Demeclocycline. Monitor renal function parameters (e.g., BUN, creatinine) if toxicity is suspected. |
Data Presentation
Table 1: Effect of Demeclocycline on Key Parameters in a Rat Model of dDAVP-Induced Hyponatremia
| Parameter | Control (dDAVP-induced SIADH) | Demeclocycline Treated | Reference |
| Plasma Sodium (mmol/L) | 123 ± 2 | 135 ± 2 | [8] |
| Plasma Osmolality (mOsm/kg H₂O) | 258 ± 4 | 283 ± 4 | [8] |
| Urine Volume (mL/24h) | 29 ± 2 | 51 ± 6 | [8] |
| Urine Osmolality (mOsm/kg H₂O) | 511 ± 66 | 268 ± 33 | [8] |
Table 2: Molecular Changes in the Kidney of a Rat Model of SIADH Treated with Demeclocycline
| Protein | Abundance (Inner Medulla) | Abundance (Cortex and Outer Medulla) | Reference |
| Aquaporin-2 (AQP2) | Reduced | Increased | [2] |
| Adenylate Cyclase 5/6 | Reduced | Increased | [2] |
Experimental Protocols
Protocol for Induction of SIADH and Demeclocycline Treatment in Rats
This protocol is adapted from Kortenoeven et al. (2013).[2]
1. Animal Model:
-
Male Sprague-Dawley rats (or other suitable strain).
-
House individually in metabolic cages to allow for accurate measurement of food and water intake, and urine and feces output.
2. Acclimatization:
-
Allow animals to acclimate to the metabolic cages and a powdered chow diet for several days before the experiment begins.
3. SIADH Induction:
-
Anesthetize the rats and subcutaneously implant an osmotic minipump for the continuous delivery of dDAVP (a vasopressin V2 receptor agonist).
-
Switch the diet from powdered chow to a liquid diet to ensure consistent fluid intake.
-
Monitor the development of hyponatremia over several days by measuring serum sodium levels.
4. Demeclocycline Treatment:
-
Once a stable and desired level of hyponatremia is achieved, begin daily administration of Demeclocycline via oral gavage.
-
The control group should receive the vehicle (e.g., saline) via oral gavage.
-
Continue treatment for the desired duration of the experiment.
5. Monitoring and Sample Collection:
-
Record body weight, food/fluid intake, and urine output daily.
-
Collect blood samples at specified time points to measure serum sodium, osmolality, and other relevant parameters.
-
At the end of the experiment, euthanize the animals and collect kidney tissue for molecular analysis (e.g., immunoblotting for AQP2 and adenylate cyclase).
Mandatory Visualizations
Caption: Demeclocycline's mechanism in SIADH.
Caption: Experimental workflow for SIADH models.
References
- 1. An experimental model of syndrome of inappropriate antidiuretic hormone secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physiology and pathophysiology of the vasopressin-regulated renal water reabsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Hyponatremia induced by vasopressin or desmopressin in female and male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Demeclocycline vs. Other Tetracyclines for Sequential Bone Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorochrome for sequential bone labeling is critical for accurate assessment of bone dynamics. This guide provides an objective comparison of demeclocycline (B601452) with other tetracycline (B611298) derivatives, supported by experimental data, to aid in this selection process.
Tetracycline and its derivatives are the only fluorochromes approved for in vivo bone labeling in humans, making them indispensable tools in bone histomorphometry.[1] These molecules chelate with calcium ions and incorporate into the bone mineral matrix at sites of active mineralization.[2][3] This property allows for the visualization of bone formation over time through the sequential administration of different tetracycline labels. This guide focuses on the comparative performance of demeclocycline against other commonly used tetracyclines.
Comparative Performance of Tetracyclines
The choice of tetracycline can significantly impact the quality and interpretation of bone labeling studies. Key performance indicators include fluorescence intensity, spectral properties for distinguishability in double-labeling protocols, and potential effects on bone formation.
A key consideration is the intrinsic fluorescence of each tetracycline derivative when incorporated into bone. One study that characterized eight different tetracyclines found that tetracycline itself exhibited the brightest fluorescence.[1][2] Conversely, chlortetracycline (B606653) and doxycycline (B596269) showed weaker fluorescence signals, necessitating higher doses for effective labeling.[1]
For sequential labeling, the ability to distinguish between two different labels is paramount. While slight color differences between tetracycline and demeclocycline labels have been observed using conventional microscopy, spectral analysis reveals a very small difference in their peak emission wavelengths, making reliable discrimination challenging without advanced imaging modalities.[1] Chlortetracycline, however, can be reliably discriminated from other tetracyclines, making it a suitable partner for double labeling.[1]
An important finding is that demeclocycline may produce a longer fluorescent label compared to oxytetracycline (B609801) and tetracycline HCl.[4][5] This difference in label length, which may be due to intrinsic properties of the compounds, could lead to an overestimation of the mineralizing surface (MS/BS) if not accounted for, potentially affecting the interpretation of bone formation rates.[4]
| Tetracycline Derivative | Relative Fluorescence Intensity (Compared to Tetracycline) | Peak Emission Wavelength (nm) in Undecalcified Bone | Key Considerations |
| Tetracycline | Brightest | ~529 | Recommended for single subcutaneous or intravenous administration due to high fluorescence.[1] |
| Demeclocycline | Data not explicitly quantified in comparative study | ~535 | May produce longer labels than oxytetracycline and tetracycline HCl.[4][5] Can be used for double labeling with tetracycline, but discrimination may require spectral imaging.[1][6] |
| Oxytetracycline | Data not explicitly quantified in comparative study | Not specified in comparative study | Demeclocycline labels are longer than oxytetracycline labels.[5] |
| Chlortetracycline | Weaker | Not specified in comparative study | Can be reliably discriminated from other tetracyclines, making it suitable for double labeling.[1] Requires a higher dose for sufficient fluorescence.[1] |
| Doxycycline | Weaker | Not specified in comparative study | Requires a higher dose for sufficient fluorescence.[1] |
| Minocycline | No fluorescence in vivo | Not applicable in vivo | Not suitable for in vivo bone labeling.[1][3] |
Experimental Protocols
Accurate and reproducible bone labeling relies on standardized experimental protocols. Below are examples of protocols for both human and animal studies.
Human Sequential Bone Labeling Protocol
This protocol is a standard method used in clinical research for obtaining bone biopsies for histomorphometry.
-
First Labeling Period: Administer demeclocycline hydrochloride at a dose of 150 mg, four times per day for 3 consecutive days.[5] For patients with an estimated glomerular filtration rate (eGFR) of less than 30 mL/minute, the dose is adjusted to 150 mg twice a day.[7]
-
Inter-label Period: A 12-day period with no tetracycline administration follows the first labeling period.[5]
-
Second Labeling Period: Administer a second tetracycline, for example, tetracycline hydrochloride, at a dose of 250 mg four times a day for 3 consecutive days.[7] For patients with an eGFR less than 30 mL/minute, demeclocycline at 150 mg twice a day can be used for the second label as well.[7]
-
Biopsy: An iliac crest bone biopsy is typically performed 3 to 7 days after the completion of the second labeling period.[8]
Note: It is crucial to avoid the consumption of dairy products at the same time as the tetracycline, as they can interfere with its uptake.[7]
Animal (Rat) Sequential Bone Labeling Protocol
This protocol is adapted from a study characterizing various tetracycline derivatives in growing rats.
-
Administration: Administer tetracyclines subcutaneously to ensure predictable uptake and bioavailability.[1]
-
Dosage: A standard dose of 30 mg/kg bodyweight is used for most tetracyclines.[1] For tetracyclines with weaker fluorescence, such as chlortetracycline and doxycycline, a higher dose of 60 mg/kg bodyweight is recommended.[1]
-
Sequential Labeling: Administer the different tetracycline derivatives at 3-day intervals.[1]
-
Tissue Collection: Sacrifice the animals 3 days after the final tetracycline administration.[1]
-
Tissue Processing:
-
Harvest the femora and fix them in methanol (B129727) for 4 days at 4°C.[1]
-
Dehydrate the specimens in acetone (B3395972) for 2 days.[1]
-
Embed the specimens in methylmethacrylate.[1]
-
Cut 100-μm-thick undecalcified sections using a saw microtome for analysis.[1]
-
Mechanism of Tetracycline Uptake in Bone
The fundamental mechanism of tetracycline labeling in bone involves the chelation of tetracycline molecules with calcium ions at the mineralization front of newly forming bone.[2] This process leads to the stable incorporation of the fluorescent tetracycline into the hydroxyapatite (B223615) crystals of the bone matrix. The localization of the fluorescence is therefore specific to areas of active bone formation at the time of administration.
Experimental Workflow for Sequential Bone Labeling
The following diagram illustrates the typical workflow for a sequential bone labeling experiment, from the administration of the tetracyclines to the final analysis of the bone tissue.
References
- 1. Characterization of eight different tetracyclines: advances in fluorescence bone labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetracyclines and bone: unclear actions with potentially lasting effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Difference in label length between demethylchlortetracycline and oxytetracycline: implications for the interpretation of bone histomorphometric data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medicine.uky.edu [medicine.uky.edu]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. NKF KDOQI Guidelines [kidneyfoundation.cachefly.net]
A Comparative Guide to Nephrogenic Diabetes Insipidus Research Models: A Validation of Demeclocycline-Induced NDI
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used research models for Nephrogenic Diabetes Insipidus (NDI), with a focus on validating the Demeclocycline-induced model. We present objective comparisons of its performance against key alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in model selection for preclinical research.
Introduction to Nephrogenic Diabetes Insipidus (NDI) Research Models
Nephrogenic Diabetes Insipidus is a condition characterized by the inability of the kidneys to concentrate urine, despite normal or elevated levels of the antidiuretic hormone vasopressin (AVP). This leads to the excretion of large volumes of dilute urine (polyuria) and a compensatory increase in thirst (polydipsia). Research into the pathophysiology and treatment of NDI relies on robust animal and cellular models that accurately recapitulate the human condition.
-
Pharmacologically-induced models: These models utilize drugs that interfere with the vasopressin signaling pathway in the kidney. The most common agents are Demeclocycline and Lithium.
-
Genetic models: These involve the genetic modification of animals, typically mice, to knockout or alter genes crucial for urine concentration, such as the vasopressin V2 receptor (AVPR2) or the aquaporin-2 (AQP2) water channel.
-
In vitro models: These utilize cultured kidney cells, such as mouse cortical collecting duct (mpkCCD) cells, to study the cellular and molecular mechanisms of NDI in a controlled environment.
This guide will focus on the comparative validation of the Demeclocycline-induced NDI model against Lithium-induced and genetic models.
Mechanism of Action: Interference with Vasopressin Signaling
The ability of the kidney to concentrate urine is primarily regulated by the hormone vasopressin. Vasopressin binds to the V2 receptor (AVPR2) on the basolateral membrane of principal cells in the kidney's collecting ducts. This binding initiates a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane, allowing for water reabsorption.
Demeclocycline and Lithium both induce NDI by disrupting this critical pathway, albeit through slightly different mechanisms.
Demeclocycline primarily acts by inhibiting adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) production.[1] This reduction in cAMP impairs the downstream signaling necessary for AQP2 transcription and translocation to the cell membrane.[1]
Lithium also interferes with cAMP production, but its effects are more complex and may involve inhibition of glycogen (B147801) synthase kinase 3 (GSK3), which can influence AQP2 regulation.[2]
The following diagram illustrates the vasopressin signaling pathway and the points of interference for Demeclocycline and Lithium.
Comparison of NDI Research Models
Phenotypic Comparison
| Model | Animal | Urine Output (ml/24h) | Urine Osmolality (mOsm/kg H₂O) | Water Intake (ml/24h) | Key Features |
| Control | Rat | ~20-30 | ~2000-3000 | ~25-35 | Normal renal function |
| Demeclocycline-induced | Rat | Increased | Decreased | Increased | Reversible, dose-dependent NDI.[3] Data on specific quantitative changes in rodent models is limited in readily available literature. |
| Lithium-induced | Rat | 168 ± 45 | 287 ± 19 | 206 ± 41 | Robust and widely studied model of acquired NDI.[4] |
| AVPR2 Knockout | Mouse | Not viable in adults | - | - | Neonatal lethality in males.[5] |
| AQP2 Knockout | Mouse | 0.96 ± 0.11 ml/g BW | 170 ± 19 | Markedly increased | Severe NDI phenotype, viable to adulthood.[6] |
| AQP2 (F204V mutation) | Mouse | Markedly increased | ~161 | Markedly increased | Viable model of congenital NDI.[5] |
Note: Values are approximate and can vary based on the specific strain, diet, and experimental conditions.
Molecular Marker Comparison
| Model | AQP2 Expression | AQP2 Localization | Other Notable Changes |
| Demeclocycline-induced | Decreased gene transcription and protein abundance.[1] | Reduced apical membrane insertion. | Decreased cAMP generation.[1] |
| Lithium-induced | Significantly downregulated at mRNA and protein levels.[7] | Impaired trafficking to the apical membrane. | Can also affect other renal transporters and induce histological changes with chronic use.[2] |
| Genetic (AVPR2/AQP2 KO) | Absent or non-functional protein. | N/A | Provides a model for congenital NDI. |
Experimental Protocols
Demeclocycline-Induced NDI in Rats (General Protocol)
This protocol is a general guideline and may require optimization.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Demeclocycline hydrochloride
-
Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)
-
Metabolic cages for urine and water intake measurement
-
Osmometer
Procedure:
-
Acclimatization: House rats in individual metabolic cages for at least 3 days to acclimatize. Provide ad libitum access to standard chow and water.
-
Baseline Measurement: Record daily water intake, urine output, and collect urine for osmolality measurement for 2-3 consecutive days to establish baseline values.
-
Demeclocycline Administration: Prepare a fresh solution or suspension of Demeclocycline. A typical dose to induce NDI is in the range of 25-50 mg/kg body weight, administered daily via oral gavage. The exact dose and duration will need to be determined empirically to achieve the desired level of polyuria.
-
Monitoring: Continue to monitor daily water intake, urine output, and urine osmolality. The onset of NDI is typically observed within a few days of starting treatment.[8]
-
Confirmation of NDI: NDI is confirmed by a significant increase in urine volume and a corresponding decrease in urine osmolality compared to baseline values.
-
Reversibility (Optional): To confirm the reversibility of the model, cease Demeclocycline administration and continue monitoring until renal parameters return to baseline.
Experimental Workflow:
Lithium-Induced NDI in Rats
A commonly used method involves incorporating Lithium chloride into the rodent chow.
Procedure:
-
Diet Preparation: Mix Lithium chloride into standard rodent chow at a concentration of 40-60 mmol/kg.
-
Administration: Provide the Lithium-containing diet to the rats ad libitum.
-
Monitoring: The development of polyuria and polydipsia is typically observed within 7-14 days.[4] Monitor as described for the Demeclocycline model.
Validation and Comparison of Models
Demeclocycline-Induced NDI Model:
-
Advantages: The NDI induced by Demeclocycline is dose-dependent and reversible, which can be advantageous for studies investigating therapeutic interventions.[3] The mechanism of action is relatively specific to the vasopressin-cAMP axis.
-
Limitations: There is a relative lack of extensive, publicly available quantitative data from rodent models compared to the Lithium-induced model. The induction of NDI may be less robust or consistent than with Lithium.
-
Validation: This model is validated by its ability to induce a polyuric state that is responsive to the withdrawal of the drug. The molecular validation involves demonstrating the expected decrease in AQP2 expression and cAMP levels.
Lithium-Induced NDI Model:
-
Advantages: This is a well-established and highly characterized model that reliably produces a severe NDI phenotype.[4] A large body of literature is available for comparison.
-
Limitations: Chronic lithium administration can lead to renal toxicity and histological changes, which may confound the interpretation of results in some studies.[2] The NDI can be irreversible with prolonged treatment.
Genetic NDI Models:
-
Advantages: These models provide a representation of congenital NDI and are invaluable for studying the fundamental roles of specific genes in water balance.
-
Limitations: Some genetic models, such as the global AVPR2 knockout, have a lethal phenotype in early life, limiting their use in adult animals.[5] They do not model acquired forms of NDI.
Conclusion and Recommendations
The Demeclocycline-induced NDI model serves as a valuable research tool, particularly for studies requiring a reversible and dose-dependent phenotype. Its mechanism of action, centered on the inhibition of the vasopressin-cAMP signaling pathway, makes it a suitable model for investigating interventions that target this axis.
For researchers initiating studies on acquired NDI, the Lithium-induced model remains the most robust and well-documented option. However, for studies focused on the efficacy and reversal of therapeutic agents, the Demeclocycline-induced model offers distinct advantages. Genetic models are indispensable for research into the congenital forms of NDI.
The selection of the most appropriate NDI model is contingent on the specific aims of the research. This guide provides the necessary comparative data and foundational protocols to make an informed decision. Further optimization of the Demeclocycline administration protocol is recommended to establish more detailed quantitative benchmarks for this valuable research tool.
References
- 1. Demeclocycline attenuates hyponatremia by reducing aquaporin-2 expression in the renal inner medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. pnas.org [pnas.org]
- 5. Diabetes Insipidus in Mice with a Mutation in Aquaporin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Severe urinary concentrating defect in renal collecting duct-selective AQP2 conditional-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of lithium-induced nephrogenic diabetes insipidus is dissociated from adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Demeclocycline in the treatment of the syndrome of inappropriate antidiuretic hormone release: with measurement of plasma ADH - PMC [pmc.ncbi.nlm.nih.gov]
Demeclocycline Cross-Reactivity in Tetracycline Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Demeclocycline in various immunoassays designed for the detection of other tetracycline (B611298) antibiotics. Understanding the degree of cross-reactivity is crucial for the accurate quantification of specific tetracyclines in research and pharmaceutical development, as co-reactivity with structurally similar compounds like Demeclocycline can lead to inaccurate measurements. This document summarizes available experimental data, outlines typical experimental protocols, and provides visual representations of immunoassay principles and workflows.
Data Presentation: Cross-Reactivity of Demeclocycline
The following table summarizes the reported cross-reactivity percentages of Demeclocycline in immunoassays developed for other tetracycline analogues. The data has been compiled from various studies, and it is important to note that the results may vary depending on the specific antibody, assay format, and experimental conditions used.
| Target Analyte (Immunoassay For) | Immunoassay Type | Antibody Type | Demeclocycline Cross-Reactivity (%) | Reference |
| Tetracycline | Monoclonal | Mouse | 13.9% | [1] |
| Doxycycline (B596269) | Monoclonal | Not Specified | 47% - 102% | [2] |
| Tetracycline | Polyclonal | Rabbit | Negligible | [3] |
Note: "Negligible" indicates that the cross-reactivity was not significant enough to be quantified in the referenced study. The wide range for the doxycycline immunoassay suggests that different experimental setups within the same study yielded varying degrees of cross-reactivity.
Experimental Protocols
The data presented in this guide is derived from studies employing competitive immunoassay formats. Below are generalized protocols for conducting such an assay to determine tetracycline concentrations and assess cross-reactivity.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is a common method for quantifying tetracyclines in various samples.
Principle: Free tetracycline in the sample competes with a tetracycline-enzyme conjugate for a limited number of binding sites on a specific antibody coated onto a microplate well. The amount of bound enzyme conjugate is inversely proportional to the concentration of tetracycline in the sample.
Materials:
-
Microtiter plate pre-coated with a specific anti-tetracycline antibody.
-
Tetracycline standards of known concentrations.
-
Tetracycline-horseradish peroxidase (HRP) conjugate.
-
Sample diluent.
-
Wash buffer (e.g., PBS with Tween 20).
-
Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).
-
Stop solution (e.g., sulfuric acid).
-
Microplate reader.
Procedure:
-
Sample Preparation: Dilute samples to the appropriate concentration range with the sample diluent.
-
Competitive Reaction: Add a defined volume of tetracycline standards or samples to the antibody-coated wells, followed by the tetracycline-HRP conjugate.
-
Incubation: Incubate the plate for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 37°C) to allow for competitive binding.
-
Washing: Wash the plate multiple times with the wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the TMB substrate solution to each well. The HRP enzyme will catalyze a color change.
-
Incubation: Incubate for a short period (e.g., 15 minutes) in the dark for color development.
-
Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction. This will typically change the color from blue to yellow.
-
Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance values against the known concentrations of the tetracycline standards. Determine the concentration of tetracycline in the samples by interpolating their absorbance values on the standard curve.
Cross-Reactivity Assessment
To determine the cross-reactivity of Demeclocycline, it is treated as a sample in the immunoassay for another tetracycline.
Procedure:
-
Prepare a series of dilutions of Demeclocycline.
-
Run the competitive ELISA as described above, using the Demeclocycline dilutions in place of the target tetracycline standards.
-
Calculate the concentration of Demeclocycline that causes a 50% inhibition of the maximum signal (IC50).
-
Calculate the cross-reactivity using the following formula: Cross-Reactivity (%) = (IC50 of Target Tetracycline / IC50 of Demeclocycline) x 100
Visualizations
The following diagrams illustrate the principles and workflows described in this guide.
Caption: Principle of a competitive immunoassay for tetracycline detection.
Caption: Workflow for assessing the cross-reactivity of Demeclocycline.
References
- 1. Tetracycline Antibodies & Antigens - Creative Diagnostics [creative-diagnostics.com]
- 2. Production of monoclonal antibody against doxycycline for immunoassay of seven tetracyclines in bovine muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and application of a radioimmunoassay for tetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
Demeclocycline Versus Lithium: A Comparative Analysis for the Treatment of Hyponatremia
A comprehensive review of the efficacy, mechanisms of action, and safety profiles of demeclocycline (B601452) and lithium in the management of hyponatremia, tailored for researchers, scientists, and drug development professionals.
Hyponatremia, a prevalent electrolyte imbalance characterized by low sodium concentration in the blood, presents a significant clinical challenge. When conservative management like fluid restriction proves insufficient, pharmacological intervention becomes necessary. Historically, demeclocycline and lithium have been two therapeutic options employed to manage hyponatremia, particularly that associated with the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH). This guide provides a detailed comparative analysis of these two agents, focusing on their clinical efficacy, underlying mechanisms of action, and safety profiles, supported by experimental data.
At a Glance: Demeclocycline vs. Lithium for Hyponatremia
| Feature | Demeclocycline | Lithium |
| Primary Indication | Off-label for SIADH-induced hyponatremia | Primarily for bipolar disorder; off-label for hyponatremia |
| Efficacy | Generally considered superior to lithium.[1][2][3] | Less effective than demeclocycline; inconsistent response.[1][2] |
| Mechanism of Action | Induces nephrogenic diabetes insipidus by inhibiting adenylate cyclase and reducing aquaporin-2 (AQP2) expression in the renal collecting ducts.[4] | Induces nephrogenic diabetes insipidus by inhibiting adenylate cyclase; also involves glycogen (B147801) synthase kinase 3 (GSK3) pathways.[5][6][7] |
| Onset of Action | Several days.[1] | Approximately 2 days, but effect may not be sustained.[1] |
| Key Side Effects | Nephrotoxicity, photosensitivity, gastrointestinal distress.[8][9] | Narrow therapeutic index; potential for renal toxicity, central nervous system effects, thyroid dysfunction.[1][10] |
Clinical Efficacy: A Head-to-Head Comparison
A pivotal comparative study evaluated the therapeutic effects of demeclocycline and lithium in patients with chronic SIADH.[2] The findings of this study, summarized in the table below, demonstrated a clear superiority of demeclocycline over lithium.
| Parameter | Pre-treatment | Demeclocycline (600-1200 mg/day) | Lithium Carbonate (900 mg/day) |
| Number of Patients | 10 | 10 | 3 |
| Mean Serum Sodium (mEq/L) | 122 ± 1.1 | 139 ± 1.1 | No significant change |
| Mean Urine Osmolality (mOsm/kg) | 744 ± 59 | Decreased | No significant change |
| Clinical Outcome | Hyponatremic despite water restriction | Restoration of normal serum sodium within 5-14 days, allowing for unrestricted water intake. | Ineffective in correcting hyponatremia; two of the three patients experienced adverse central nervous system symptoms.[1][2] |
Mechanisms of Action: Interfering with the Vasopressin Pathway
Both demeclocycline and lithium exert their effects on hyponatremia by inducing a state of nephrogenic diabetes insipidus, effectively counteracting the excessive water retention driven by antidiuretic hormone (ADH), also known as vasopressin.[1] They achieve this by disrupting the vasopressin signaling cascade in the renal collecting duct principal cells, albeit through partially distinct mechanisms.
Demeclocycline's Mechanism of Action
Demeclocycline's primary mechanism involves the inhibition of the vasopressin type 2 receptor (V2R) signaling pathway.[4] As illustrated in the diagram below, vasopressin binding to the V2R normally activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which promotes the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells, increasing water reabsorption. Demeclocycline interferes with this process by reducing the abundance of adenylyl cyclase 3 and 5/6, thereby decreasing cAMP generation and subsequent AQP2 gene transcription and protein expression.[4] This reduction in functional AQP2 channels at the cell surface leads to decreased water permeability and increased free water excretion, thus correcting the hyponatremia.
Lithium's Mechanism of Action
Lithium also interferes with the vasopressin signaling pathway, primarily by inhibiting adenylyl cyclase and thereby reducing cAMP production.[5][10] However, the mechanism of lithium-induced nephrogenic diabetes insipidus is more complex and appears to involve other signaling pathways. Notably, lithium is a known inhibitor of glycogen synthase kinase 3 (GSK3).[11][12][13] While the precise interplay between GSK3 inhibition and vasopressin signaling in the kidney is still under investigation, it is thought to contribute to the overall reduction in AQP2 expression and function.[6] Some studies suggest that lithium's effect may be mediated through activation of inhibitory G proteins (Gi), which would further suppress adenylyl cyclase activity.[5]
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the analysis of demeclocycline and lithium's effects on hyponatremia.
Induction of SIADH in a Rat Model
A common experimental model to study SIADH involves the continuous subcutaneous infusion of arginine vasopressin (AVP) or its synthetic analog, desmopressin (B549326) (DDAVP), in rats.[14]
Workflow for SIADH Induction:
Quantification of Aquaporin-2 (AQP2) Expression by Western Blotting
Western blotting is a standard technique used to detect and quantify the amount of a specific protein, such as AQP2, in a tissue sample.
General Protocol for AQP2 Western Blotting:
-
Tissue Homogenization: Kidney tissue, specifically the inner medulla, is dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Quantification: The total protein concentration in the homogenate is determined using a colorimetric assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for AQP2.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted from the reaction is captured on X-ray film or with a digital imaging system.
-
Analysis: The intensity of the bands corresponding to AQP2 is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Measurement of Cyclic AMP (cAMP) Levels
Enzyme-linked immunosorbent assays (ELISAs) or enzyme immunoassays (EIAs) are commonly used to quantify intracellular cAMP levels. These are typically competitive immunoassays.
General Protocol for cAMP Immunoassay:
-
Cell Culture and Treatment: Renal collecting duct cells are cultured and treated with the compounds of interest (e.g., vasopressin, demeclocycline, lithium).
-
Cell Lysis: The cells are lysed to release intracellular components, including cAMP.
-
Competitive Binding: The cell lysate is added to a microplate pre-coated with an anti-cAMP antibody. A known amount of enzyme-labeled cAMP is also added to the wells. The cAMP from the sample and the enzyme-labeled cAMP compete for binding to the limited number of antibody sites.
-
Washing: The plate is washed to remove any unbound cAMP and enzyme-labeled cAMP.
-
Substrate Addition: A substrate for the enzyme is added to the wells, resulting in a color change.
-
Absorbance Measurement: The absorbance of the color is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of cAMP in the original sample.
-
Quantification: The concentration of cAMP in the samples is determined by comparing their absorbance values to a standard curve generated with known concentrations of cAMP.
Safety and Side Effect Profile
A critical consideration in the choice between demeclocycline and lithium is their respective safety profiles. Lithium has a notoriously narrow therapeutic index, meaning the range between therapeutic and toxic doses is small, necessitating close monitoring of serum levels.
Common Side Effects:
-
Demeclocycline:
-
Nephrotoxicity: Can cause a dose-dependent increase in blood urea (B33335) nitrogen (BUN) and creatinine.[8]
-
Photosensitivity: Increased sensitivity to sunlight, potentially leading to severe sunburn.[8]
-
Gastrointestinal Disturbances: Nausea, vomiting, and diarrhea are common.[8]
-
Dental and Bone Effects: As a tetracycline, it can cause discoloration of teeth and affect bone development in children.
-
-
Lithium:
-
Renal Effects: Besides nephrogenic diabetes insipidus, long-term use can lead to chronic kidney disease.
-
Central Nervous System Effects: Confusion, disorientation, tremors, and ataxia can occur, particularly at higher concentrations.[1]
-
Thyroid Dysfunction: Can cause both hypothyroidism and hyperthyroidism.
-
Cardiovascular Effects: Can lead to arrhythmias and other cardiac issues.
-
The 1978 comparative study highlighted the superior safety profile of demeclocycline, with two out of the three patients treated with lithium experiencing adverse central nervous system symptoms, leading to the discontinuation of that arm of the study.[1][2]
Conclusion
Based on the available evidence, demeclocycline is a more effective and better-tolerated treatment for hyponatremia, particularly in the context of SIADH, when compared to lithium. Its mechanism of action, primarily through the inhibition of the vasopressin-cAMP-AQP2 pathway, is well-defined. While lithium also targets this pathway, its efficacy is less consistent, and its narrow therapeutic index and potential for significant multi-organ toxicity make it a less favorable option for this indication. For researchers and drug development professionals, understanding these differences is crucial for the development of novel and safer therapies for hyponatremia. The vasopressin-AQP2 axis remains a key target for future drug discovery efforts in the management of water balance disorders.
References
- 1. medscape.com [medscape.com]
- 2. scilit.com [scilit.com]
- 3. Superiority of demeclocycline over lithium in the treatment of chronic syndrome of inappropriate secretion of antidiuretic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Cellular mechanism of lithium-induced nephrogenic diabetes insipidus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.mdedge.com [cdn.mdedge.com]
- 8. acibademhealthpoint.com [acibademhealthpoint.com]
- 9. researchgate.net [researchgate.net]
- 10. The pharmacologic management of the syndrome of inappropriate secretion of antidiuretic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antidiabetic and vasoprotective activity of lithium: Role of glycogen synthase kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. An experimental model of syndrome of inappropriate antidiuretic hormone secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Fluorescent Intensity of Demeclocycline and Chlortetracycline
For Immediate Publication
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorescent properties of Demeclocycline and Chlortetracycline, two prominent members of the tetracycline (B611298) class of antibiotics. A thorough understanding of their relative fluorescent intensities is crucial for applications in biomedical research, including fluorescence microscopy, drug delivery studies, and assays involving fluorescent probes. This document summarizes key experimental data, outlines detailed protocols for comparative analysis, and presents a visual workflow to aid in experimental design.
Quantitative Comparison of Fluorescent Intensity
Experimental data from in vivo studies have demonstrated a significant difference in the fluorescent brightness of Demeclocycline and Chlortetracycline. When normalized to the fluorescence intensity of Tetracycline (the brightest in the studied group), Demeclocycline exhibits a substantially stronger fluorescent signal than Chlortetracycline.[1]
The relative fluorescence intensities, as determined by spectral image analysis of bone sections from rats administered with the compounds, are presented in the table below.[1]
| Compound | Relative Fluorescent Intensity |
| Tetracycline (Reference) | 1.00 |
| Demeclocycline | 0.82 |
| Chlortetracycline | 0.24 |
Table 1: Relative fluorescent intensity of Demeclocycline and Chlortetracycline compared to Tetracycline. Data sourced from Pautke et al. (2010).[1]
Experimental Protocols
To enable researchers to conduct their own comparative studies, two detailed experimental protocols are provided below: an in vivo method adapted from published research and a general in vitro method for fundamental characterization.
In Vivo Bone Labeling and Fluorescence Analysis
This protocol is based on the methodology described by Pautke et al. (2010) for the characterization of tetracycline derivatives as fluorescent bone labels.[1]
1. Animal Model and Administration:
- Species: Growing Wistar rats.
- Administration: Subcutaneous injection of Demeclocycline or Chlortetracycline.
- Dosage: A standard dose of 30 mg/kg bodyweight is administered. For compounds with weaker fluorescence like Chlortetracycline, a higher dose of 60 mg/kg may be necessary to obtain a sufficiently bright signal.[1]
2. Sample Preparation:
- Following a predetermined period for compound incorporation into bone, animals are euthanized.
- Femurs are harvested and fixed in 4% paraformaldehyde.
- Samples are dehydrated in a graded series of ethanol (B145695) and embedded in a suitable resin (e.g., methyl methacrylate).
- Undecalcified bone sections are prepared using a microtome.
3. Fluorescence Microscopy and Spectral Imaging:
- Microscope: A fluorescence microscope equipped for spectral analysis (e.g., with a Sagnac type interferometer).
- Excitation: Use a broad-spectrum excitation source covering the 450-490 nm range, typical for tetracyclines.
- Emission: The complete emission spectrum for each compound should be assessed, typically in the range of 350–830 nm.[2]
- Image Analysis:
- Acquire a "lambda stack" (a series of images at different emission wavelengths).
- Use spectral analysis software (e.g., SpectraView) to quantify the fluorescence.
- The intensity of the maximum peak wavelength is used to determine the relative brightness of each compound.[1] The peak emission for Chlortetracycline has been identified around 510 nm in such systems.[2]
In Vitro Relative Fluorescence Intensity Measurement
This protocol provides a generalized method for comparing the intrinsic fluorescence of Demeclocycline and Chlortetracycline in a solution, suitable for a standard spectrofluorometer.
1. Preparation of Stock and Working Solutions:
- Solvent: Choose a suitable solvent. Given that tetracyclines' fluorescence can be solvent-dependent, a common choice is methanol (B129727) or a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
- Stock Solutions: Prepare concentrated stock solutions (e.g., 1 mg/mL) of Demeclocycline and Chlortetracycline in the chosen solvent.
- Working Solutions: Prepare a series of dilutions from the stock solutions to create working solutions of identical molar concentrations for both compounds. To avoid inner filter effects, ensure the absorbance of the solutions at the excitation wavelength is below 0.1.
2. Spectrofluorometer Setup and Measurement:
- Instrument: A calibrated spectrofluorometer.
- Excitation/Emission Scan: For each compound, perform an excitation scan to determine the optimal excitation wavelength (λex) and an emission scan at the optimal λex to determine the peak emission wavelength (λem). For Chlortetracycline, typical values are around λex = 390 nm and λem = 512 nm.[3] A similar range can be expected for Demeclocycline.
- Fluorescence Measurement:
- Set the spectrofluorometer to the determined optimal λex for each compound (or use a common excitation wavelength if overlap is sufficient).
- Measure the fluorescence intensity at the peak λem for each of the identically concentrated working solutions.
- Record the integrated fluorescence intensity (area under the emission curve) for a more robust comparison.
3. Data Analysis:
- For each concentration, calculate the ratio of the fluorescence intensity of Demeclocycline to that of Chlortetracycline.
- This ratio provides a quantitative measure of their relative fluorescent brightness under the specified in vitro conditions.
Visualized Experimental Workflow
The following diagram illustrates the key steps for a comparative analysis of Demeclocycline and Chlortetracycline fluorescence.
Caption: Workflow for in vitro comparison of fluorescent intensity.
This guide provides a foundational understanding and practical framework for evaluating the fluorescent properties of Demeclocycline and Chlortetracycline. The provided data and protocols are intended to assist researchers in selecting the appropriate tetracycline derivative for their fluorescence-based studies and in designing rigorous comparative experiments.
References
assessing the superiority of Demeclocycline over fluid restriction in SIADH studies
An evidence-based comparison for researchers and drug development professionals in the management of the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH).
The management of euvolemic hyponatremia in SIADH presents a clinical challenge, with fluid restriction serving as the cornerstone of first-line therapy. However, its effectiveness can be limited by patient adherence and the severity of the underlying condition.[1] Demeclocycline (B601452), a tetracycline (B611298) antibiotic, has long been utilized as a second-line agent, valued for its ability to induce nephrogenic diabetes insipidus.[2] This guide provides a comprehensive comparison of these two treatment modalities, synthesizing available experimental data to inform clinical research and drug development.
At a Glance: Key Efficacy and Safety Data
Table 1: Efficacy of Demeclocycline in SIADH (Observational Data)
| Study | Number of Patients | Baseline Serum Sodium (mean ± SD or range) | Post-treatment Serum Sodium (mean ± SD or range) | Time to Response |
| De Troyer et al. (1977) | 7 | 120.4 ± 2.4 mmol/L | 135.7 ± 4.2 mmol/L | Not Reported |
| Forrest et al. (1978) | 10 | 122 mmol/L (mean) | 139 mmol/L (mean) | 5-14 days |
Source: Summarized from a systematic review by Miell et al. (2015).[3][4]
Table 2: Efficacy of Fluid Restriction in SIADH (Randomized Controlled Trial Data)
| Treatment Arm | Number of Patients | Baseline Serum Sodium (median, IQR) | Change in Serum Sodium at Day 4 (median, IQR) | Change in Serum Sodium at Day 30 (median, IQR) |
| Fluid Restriction | 23 | 127 mmol/L (126-129) | +3 mmol/L (2-4) | +4 mmol/L (2-6) |
| No Treatment | 23 | 128 mmol/L (126-129) | +1 mmol/L (0-3) | +1 mmol/L (0-1) |
Source: Garrahy et al. (2020).[1][5]
Table 3: Adverse Events Associated with Demeclocycline in SIADH (Observational Data)
| Adverse Event | Number of Patients Reported | Study(ies) |
| Azotemia | 9 | De Troyer et al. (1977) |
| Renal Function Impairment | 2 | De Troyer et al. (1977) |
| Nausea | 1 | De Troyer et al. (1977) |
| Photosensitivity | Frequently Reported | General clinical experience[6] |
| Nephrotoxicity | Reported | General clinical experience[6] |
Source: Summarized from a systematic review by Miell et al. (2015).[3][4]
Unraveling the Mechanisms: A Tale of Two Pathways
Fluid restriction and demeclocycline employ fundamentally different mechanisms to achieve the same goal: increasing free water excretion to correct hyponatremia.
Fluid Restriction: A Physiological Approach
Fluid restriction directly addresses the pathophysiology of SIADH by limiting the primary substrate for water retention. By reducing free water intake, the body is forced to excrete more solute-free water than it ingests, leading to a gradual increase in serum sodium concentration.
Demeclocycline: A Pharmacological Intervention
Demeclocycline acts on the principal cells of the renal collecting ducts, downstream of the vasopressin V2 receptor. It interferes with the intracellular signaling cascade initiated by vasopressin (ADH), ultimately reducing the insertion of aquaporin-2 (AQP2) water channels into the apical membrane. This leads to a state of nephrogenic diabetes insipidus, characterized by the excretion of a large volume of dilute urine.
Experimental Protocols: A Closer Look at the Methodology
Detailed experimental protocols are essential for the critical appraisal of clinical studies. Below are summaries of the methodologies employed in key studies of demeclocycline and fluid restriction.
Demeclocycline Administration Protocol (Based on Observational Studies)
-
Patient Population: Patients with a confirmed diagnosis of SIADH, characterized by euvolemic hyponatremia (serum sodium < 130-135 mEq/L), inappropriately concentrated urine (urine osmolality > 100 mOsm/kg), and elevated urine sodium (>20-40 mEq/L), with normal renal, adrenal, and thyroid function.[7][8][9]
-
Intervention: Demeclocycline administered orally at doses ranging from 600 to 1200 mg per day, often in divided doses.[3]
-
Monitoring: Regular monitoring of serum sodium, renal function (BUN and creatinine), and fluid status.[10]
-
Outcome Measures: Primary outcomes typically included the change in serum sodium concentration from baseline. Secondary outcomes often included time to correction of hyponatremia and the incidence of adverse events.
Fluid Restriction Protocol (Based on a Randomized Controlled Trial)
-
Patient Population: Patients with chronic asymptomatic SIAD were randomized.[5]
-
Intervention: Patients in the intervention group were instructed to limit their total daily fluid intake to 1 liter. The control group received no specific hyponatremia treatment.[11]
-
Monitoring: Patients were evaluated at baseline and on days 4, 11, 18, and 30.[11]
-
Outcome Measures: The primary endpoints were the change in plasma sodium concentration at day 4 and day 30.[5]
Discussion and Future Directions
The available evidence suggests that both fluid restriction and demeclocycline can be effective in raising serum sodium levels in patients with SIADH. Fluid restriction is the established first-line therapy due to its physiological basis and lack of pharmacological side effects.[1] However, its success is highly dependent on patient compliance and may be insufficient in cases of severe or refractory SIADH.[1]
Demeclocycline offers a pharmacological alternative for patients who fail or cannot tolerate fluid restriction.[3] Observational data indicate its efficacy in correcting hyponatremia, though its onset of action can be delayed, and it carries a risk of adverse effects, most notably nephrotoxicity and photosensitivity.[3][6]
The lack of high-quality, head-to-head randomized controlled trials directly comparing demeclocycline and fluid restriction is a significant gap in the literature.[4] Such studies are crucial to definitively establish the relative efficacy and safety of these two interventions and to identify patient subgroups who may benefit most from one approach over the other. Future research should also focus on the impact of these treatments on patient-reported outcomes and quality of life. For drug development professionals, the limitations of current therapies highlight the ongoing need for novel agents with improved efficacy, safety, and tolerability profiles for the management of SIADH.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term Use of Demeclocycline for the Treatment of Chronic Hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for the use of demeclocycline in the treatment of hyponatraemia secondary to SIADH: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Current and future treatment options in SIADH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syndrome of Inappropriate Antidiuretic Hormone Secretion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. RACGP - The suspect – SIADH [racgp.org.au]
- 9. droracle.ai [droracle.ai]
- 10. medscape.com [medscape.com]
- 11. Fluid restriction for SIADH has to work. Doesn't it? — NephJC [nephjc.com]
Demeclocycline Hydrochloride vs. Demeclocycline Calcium: A Comparative Guide for Researchers
An essential guide for researchers, scientists, and drug development professionals, this document provides a detailed comparison of Demeclocycline (B601452) hydrochloride and Demeclocycline calcium. This guide synthesizes available data on their chemical properties, mechanisms of action, and applications in research, highlighting the current landscape of scientific understanding and identifying areas with limited comparative data.
Demeclocycline, a tetracycline (B611298) antibiotic, is a valuable tool in research, not only for its antimicrobial properties but also for its off-label application in studying and managing conditions like the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) secretion. It is available in different salt forms, primarily as the hydrochloride and, to a lesser extent, the calcium salt. The choice of salt form can influence a compound's physicochemical properties, such as solubility and stability, which in turn can impact its performance in experimental protocols.
This guide provides a comparative overview of Demeclocycline hydrochloride and this compound to aid researchers in selecting the appropriate compound for their studies. It is important to note that while extensive data exists for the hydrochloride salt, direct comparative studies with the calcium salt are scarce in publicly available literature.
Physicochemical Properties
The hydrochloride salt of Demeclocycline is the most commonly used form in pharmaceutical preparations and research, largely due to its favorable solubility and stability characteristics.[1] While specific quantitative data for this compound is limited, general principles of salt chemistry can offer some insights. Hydrochloride salts of basic drugs are generally more water-soluble than their corresponding calcium salts.
| Property | Demeclocycline Hydrochloride | This compound | References |
| Molecular Formula | C₂₁H₂₁ClN₂O₈ · HCl | C₄₂H₄₀Cl₂CaN₄O₁₆ | [1][2] |
| Molecular Weight | 501.3 g/mol | 967.77 g/mol | [1][2] |
| Appearance | Yellow to orange solid | Not specified in available literature | [1] |
| Solubility in Water | Soluble | Predicted to be sparingly soluble | [1] |
| Storage Conditions | -20°C | Dry, dark, and at 0 - 4°C for short term or -20°C for long term | [1][2] |
Mechanism of Action
Both Demeclocycline hydrochloride and this compound are expected to exert their biological effects through the same active moiety, Demeclocycline. The primary mechanisms of action are:
-
Antibacterial Action: Like other tetracyclines, Demeclocycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, and possibly the 50S subunit.[1][3] This prevents the attachment of aminoacyl-tRNA to the ribosome, thereby halting peptide chain elongation and exhibiting a bacteriostatic effect.[3]
-
Inhibition of Antidiuretic Hormone (ADH): Demeclocycline is widely used in research to study its effects on water reabsorption in the kidneys. It inhibits the action of ADH (vasopressin) on the renal tubules, leading to a state of nephrogenic diabetes insipidus.[3][4][5] This effect is mediated by interference with the intracellular signaling cascade following ADH binding to its V2 receptor, specifically by inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) generation.[3][4] This leads to a decrease in the expression and translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, thus reducing water reabsorption.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ADH signaling pathway affected by Demeclocycline and a general experimental workflow for investigating its mechanism of action.
Supporting Experimental Data
The absorption of tetracyclines, including Demeclocycline, is known to be impaired by the presence of multivalent cations such as calcium.[3][8][9] Therefore, it is plausible that the bioavailability of this compound might be lower than that of the hydrochloride salt, as the presence of calcium in the salt form itself could hinder absorption. However, without direct experimental evidence, this remains a theoretical consideration.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the literature for studying the effects of Demeclocycline, primarily using the hydrochloride form. These protocols can be adapted for comparative studies with the calcium salt.
In Vitro Study: Effect of Demeclocycline on cAMP Levels and AQP2 Expression in Renal Cells
Objective: To determine the effect of Demeclocycline hydrochloride and this compound on ADH-induced cAMP production and AQP2 expression in a renal collecting duct cell line.
Cell Line: Mouse cortical collecting duct (mpkCCD) cells.
Methodology:
-
Cell Culture: Culture mpkCCD cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and appropriate growth factors until they form a confluent monolayer.[10]
-
Treatment: Pre-incubate the cells with varying concentrations of Demeclocycline hydrochloride or this compound for a specified period (e.g., 24-48 hours).[10]
-
Stimulation: Stimulate the cells with a V2 receptor agonist, such as deamino-8-D-arginine vasopressin (dDAVP), for a short duration (e.g., 30 minutes) for cAMP measurement or a longer duration (e.g., 24 hours) for AQP2 expression analysis.[10]
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit according to the manufacturer's instructions.[10]
-
Western Blotting for AQP2: Lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for AQP2, followed by a secondary antibody. Visualize and quantify the protein bands.[10]
-
Quantitative PCR (qPCR) for AQP2 mRNA: Extract total RNA from the cells, reverse transcribe it to cDNA, and perform qPCR using primers specific for the AQP2 gene to determine its mRNA expression levels.[10]
In Vivo Study: Effect of Demeclocycline on a Rat Model of SIADH
Objective: To compare the in vivo efficacy of Demeclocycline hydrochloride and this compound in a rat model of SIADH.
Animal Model: Induce SIADH in rats by continuous infusion of dDAVP.
Methodology:
-
Animal Grouping: Divide the rats into control and treatment groups (Demeclocycline hydrochloride and this compound).
-
Drug Administration: Administer the respective Demeclocycline salts orally or via an appropriate route at a predetermined dosage.
-
Metabolic Cage Studies: House the rats in metabolic cages to collect urine and monitor water intake.
-
Measurements: At regular intervals, measure urine volume, urine osmolality, and plasma sodium concentrations.
-
Tissue Collection: At the end of the study, euthanize the animals and collect the kidneys for further analysis.
-
Immunohistochemistry: Prepare kidney sections and perform immunohistochemical staining for AQP2 to assess its expression and localization in the collecting ducts.
Conclusion
Demeclocycline hydrochloride is the predominantly studied and utilized salt form of Demeclocycline in both clinical and research settings. Its physicochemical properties and biological effects are well-documented. In contrast, there is a significant lack of publicly available data directly comparing Demeclocycline hydrochloride with this compound.
For researchers, the choice between these two salts will likely be dictated by availability and the specific requirements of the experimental design. Given its established solubility and the wealth of existing data, Demeclocycline hydrochloride is the more practical choice for most applications. If this compound is to be used, preliminary studies to determine its solubility and stability under the specific experimental conditions are highly recommended.
Future research should aim to directly compare the physicochemical and pharmacokinetic properties of Demeclocycline hydrochloride and this compound to provide a clearer understanding of any potential differences in their performance and to guide the selection of the most appropriate salt form for future studies.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. Demeclocycline - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Demeclocycline Mnemonic for USMLE [pixorize.com]
- 6. benchchem.com [benchchem.com]
- 7. Demeclocycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Demeclocycline Hydrochloride Tablets [dailymed.nlm.nih.gov]
- 9. Declomycin (demeclocycline) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. benchchem.com [benchchem.com]
Demeclocycline vs. Doxycycline: A Comparative Analysis of Phototoxic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phototoxic potential of two tetracycline (B611298) antibiotics, demeclocycline (B601452) and doxycycline (B596269). The information presented is based on available experimental data from in vitro and in vivo studies, intended to assist researchers in understanding the relative risks and mechanisms of phototoxicity associated with these compounds.
Executive Summary
Both demeclocycline and doxycycline are known to induce phototoxic reactions, a non-immunological response to light exposure following drug administration. The underlying mechanism involves the absorption of ultraviolet A (UVA) radiation by the drug molecules, leading to the generation of reactive oxygen species (ROS) that cause cellular damage. While both drugs exhibit phototoxicity, experimental evidence presents a nuanced and sometimes conflicting picture of their relative potency. In vitro studies suggest that demeclocycline may have a higher capacity for generating singlet oxygen, a key ROS. Conversely, some in vivo studies in humans have indicated that doxycycline may be a more potent photosensitizer at therapeutic doses. This guide synthesizes the available data to provide a comprehensive overview.
Quantitative Data Comparison
The following table summarizes quantitative data from various studies. It is important to note that these results are from different experimental setups and should be interpreted with caution. A direct head-to-head comparison under identical conditions is limited in the current literature.
| Parameter | Demeclocycline | Doxycycline | Experimental Model | Reference |
| In Vitro ROS Generation | ||||
| Singlet Oxygen Quantum Yield | 0.08 | Not Reported in this study | Spectroscopic analysis in solution | [1] |
| Superoxide (B77818) Generation | + | ++ | Photoillumination and cytochrome c reduction | |
| In Vitro Cytotoxicity | ||||
| Photohemolysis | 88% hemolysis (at 50 µg/mL, 72 J/cm² UVA) | 85% hemolysis (at 50 µg/mL, 72 J/cm² UVA) | Human Red Blood Cells | [2] |
| In Vivo Human Studies | ||||
| Phototoxic Reactions (Erythema & Stinging) | 0 out of 8 subjects | 4 out of 8 subjects | Healthy volunteers (DMCT: 600mg/day; DOXY: 200mg/day) | [3][4] |
| Phototoxic Reactions (Exaggerated Sunburn) | 9 out of 10 subjects | 2 out of 10 subjects | Healthy volunteers (DMCT: 600mg/day; DOXY: 200mg/day) | [5] |
DMCT: Demeclocycline; DOXY: Doxycycline "+" indicates superoxide generation, with "++" indicating a greater rate.
Mechanism of Phototoxicity and Signaling Pathways
The phototoxicity of tetracyclines is initiated by the absorption of UVA radiation (320-400 nm) by the drug molecule. This leads to the formation of an excited state, which can then transfer energy to molecular oxygen, generating highly reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide anion (O₂⁻). These ROS can cause significant cellular damage through lipid peroxidation, protein oxidation, and DNA damage, ultimately leading to cell death via apoptosis or necrosis.
The downstream signaling pathways activated by this oxidative stress in keratinocytes involve the mitogen-activated protein kinase (MAPK) cascades, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). Activation of p38 and JNK pathways is generally associated with pro-apoptotic signals, while the ERK pathway is often linked to cell survival. The apoptotic cascade is further mediated by the activation of caspases, such as caspase-3 and caspase-9.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of phototoxicity studies.
In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)
This is a standardized in vitro assay to assess the phototoxic potential of a substance.
-
Cell Culture: Balb/c 3T3 fibroblasts are cultured to 80-90% confluency in 96-well plates for 24 hours.
-
Treatment: Cells are washed and incubated with a range of concentrations of the test substance (demeclocycline or doxycycline) for 60 minutes. Two sets of plates are prepared for each drug.
-
Irradiation: One set of plates is exposed to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while the other set is kept in the dark as a control.
-
Post-incubation: Both sets of plates are incubated for another 18-24 hours.
-
Viability Assessment: Cell viability is determined using the Neutral Red uptake assay. The dye is extracted, and the absorbance is measured spectrophotometrically.
-
Data Analysis: The half-maximal inhibitory concentrations (IC50) are calculated for both the irradiated (+UVA) and non-irradiated (-UVA) conditions. The Photo-Irritation Factor (PIF) is then calculated as the ratio of IC50 (-UVA) to IC50 (+UVA). A PIF value ≥ 5 is indicative of phototoxic potential.[3][6][7]
In Vitro Photohemolysis Assay
This assay measures the lysis of red blood cells as an indicator of membrane damage.
-
Preparation of Red Blood Cells (RBCs): Fresh human red blood cells are washed multiple times with a saline buffer (e.g., PBS) via centrifugation until the supernatant is clear. The RBCs are then resuspended to a final concentration of 2-5%.
-
Treatment: The RBC suspension is mixed with various concentrations of demeclocycline or doxycycline in test tubes.
-
Irradiation: The tubes are exposed to a specific dose of UVA radiation (e.g., 72 J/cm²). Control tubes are kept in the dark.
-
Hemolysis Measurement: After irradiation, the tubes are centrifuged to pellet intact RBCs. The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at 540 nm. A 100% lysis control (RBCs in distilled water) is used for normalization.
-
Data Analysis: The percentage of hemolysis is calculated for each condition relative to the 100% lysis control.[2]
Discussion and Conclusion
The phototoxic potential of demeclocycline and doxycycline is a significant consideration in their clinical use and development. The available data suggests that both compounds are capable of inducing phototoxicity through a mechanism involving UVA-induced ROS generation.
In vitro evidence from photohemolysis assays indicates a comparable level of membrane damage caused by both drugs under specific experimental conditions.[2] However, studies on ROS generation suggest potential differences in the specific reactive species produced, with demeclocycline showing a higher quantum yield for singlet oxygen.[1]
In vivo studies in human volunteers have yielded conflicting results. One study reported doxycycline to be a more potent photosensitizer based on the incidence of erythema and stinging sensations at the tested dosages.[3][4] Conversely, another study observed a higher frequency of phototoxic reactions, characterized as exaggerated sunburn, in subjects taking demeclocycline.[5] These discrepancies may be attributable to differences in study design, including the light source, dosage, and the specific endpoints measured.
References
- 1. Isoform-specific optical activation of kinase function reveals p38-ERK signaling crosstalk - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. Photosensitivity studies with demethylchlortetracycline and doxycycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Double blind cross-over studies on phototoxicity to three tetracycline derivatives in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in phototoxic potency should be considered when tetracyclines are prescribed during summer-time. A study on doxycycline and lymecycline in human volunteers, using an objective method for recording erythema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of alternative test methods to evaluate phototoxicity of ophthalmic agents by using Statens Seruminstitut Rabbit Cornea cell lines and 3D human reconstituted cornea models | PLOS One [journals.plos.org]
- 7. Exploration of alternative test methods to evaluate phototoxicity of ophthalmic agents by using Statens Seruminstitut Rabbit Cornea cell lines and 3D human reconstituted cornea models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Animal Models of Demeclocycline-Induced Phototoxicity
For researchers and drug development professionals, understanding and selecting the appropriate models to study drug-induced phototoxicity is critical for preclinical safety assessment. Demeclocycline (B601452), a tetracycline (B611298) antibiotic, is a well-documented phototoxic agent, making it a relevant case study for validating and comparing animal models of this adverse drug reaction. This guide provides an objective comparison of models used to evaluate demeclocycline-induced phototoxicity, with supporting data and detailed experimental protocols.
Mechanism of Tetracycline-Induced Phototoxicity
Tetracyclines, including demeclocycline, induce phototoxicity through a non-immune, chemical reaction. The process is initiated when the drug absorbs photons from ultraviolet A (UVA) radiation (320-400 nm), causing it to enter an excited state. This energy is then transferred to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen.[1][2] These highly reactive molecules cause damage to cellular components like lipids, proteins, and DNA, leading to inflammation and cell death, which manifests clinically as an exaggerated sunburn reaction.[1][3]
Mechanism of Demeclocycline-Induced Phototoxicity.
Comparative Analysis of Tetracycline Phototoxicity
While demeclocycline is known for its high phototoxic potential, direct comparative studies in animal models with other tetracyclines are limited. However, data from human volunteer studies and mouse models provide valuable insights into the relative phototoxicity of different tetracycline derivatives.
Human Volunteer Study Data
A double-blind, cross-over study in human volunteers provides a direct comparison of the phototoxic effects of demeclocycline (DMCT), doxycycline (B596269), and lymecycline.[4]
| Drug | Daily Dose | Light Source | Number of Subjects with Strong Reactions |
| Demeclocycline (DMCT) | 0.6 g (0.3 g x 2) | Fluorescent tubes (mainly UVA) | 0 out of 8 |
| Doxycycline | 0.2 g (0.1 g x 2) | Fluorescent tubes (mainly UVA) | 4 out of 8 |
| Lymecycline | 1.2 g (0.6 g x 2) | Fluorescent tubes (mainly UVA) | 0 out of 8 |
| Placebo | N/A | Fluorescent tubes (mainly UVA) | Not specified |
| Data from a double-blind cross-over study in 8 healthy human volunteers.[4] |
In this particular study, doxycycline appeared to be the most potent photosensitizer at the dosages tested.[4] It is important to note that other studies have reported demeclocycline to be one of the most phototoxic tetracyclines.[3] The discrepancy may be due to differences in experimental conditions, including the light source and the specific endpoints measured.
Animal Model Study Data
A study in mice evaluated the phototoxic potential of several tetracyclines, with the minimum effective dose required to elicit a phototoxic response reported.
| Drug | Route of Administration | Minimum Effective Dose (mg/kg) for Phototoxicity |
| Demeclocycline | Intraperitoneal | 100 |
| Demeclocycline | Oral | >100 (not active at this dose) |
| Doxycycline | Intraperitoneal | 50 |
| Doxycycline | Oral | 50 |
| Lymecycline | Intraperitoneal | >50 (phototoxic response observed) |
| Data from a study in mice.[5] |
These findings in mice suggest that doxycycline is a potent phototoxic agent, both intraperitoneally and orally.[5] Demeclocycline also showed phototoxicity when administered intraperitoneally.[5]
Experimental Protocols for In Vivo Phototoxicity Studies
The following is a generalized protocol for evaluating drug-induced phototoxicity in a rodent model, based on methodologies used in studies with Sprague-Dawley rats.[6]
Animal Model and Husbandry
-
Species: Sprague-Dawley rats (or other suitable rodent model)
-
Acclimation: Animals should be acclimated for at least 5 days prior to the experiment.
-
Housing: Maintained in a controlled environment with a 12-hour light/dark cycle.
Experimental Workflow
Workflow for an In Vivo Phototoxicity Study.
Detailed Methodology
-
Drug Preparation and Administration:
-
Prepare a solution or suspension of the test article (e.g., demeclocycline) and comparator drugs in a suitable vehicle.
-
Administer the drugs to the animals, typically via oral gavage. The timing of administration relative to irradiation should be based on the drug's pharmacokinetic profile (Tmax).
-
-
Animal Preparation:
-
Shortly before irradiation, anesthetize the animals.
-
Remove the hair from a section of the dorsal skin to ensure uniform light exposure.
-
-
Irradiation:
-
Use a light source that emits primarily in the UVA range (320-400 nm).
-
The dose of UVA radiation should be sufficient to elicit a phototoxic response without causing significant erythema on its own. A commonly used dose is 10 J/cm².[6]
-
A control group of animals should receive the drug but not be exposed to UVA light. Another control group should receive the vehicle and be irradiated.
-
-
Observation and Scoring:
-
Observe the irradiated skin for signs of phototoxicity (erythema and edema) at 24, 48, and 72 hours post-irradiation.
-
Score the skin reactions using a standardized system, such as the Draize scoring system.[6]
-
| Score | Erythema and Eschar Formation | Edema Formation |
| 0 | No erythema | No edema |
| 1 | Very slight erythema (barely perceptible) | Very slight edema (barely perceptible) |
| 2 | Well-defined erythema | Slight edema (edges of area well-defined by definite raising) |
| 3 | Moderate to severe erythema | Moderate edema (raised approximately 1 mm) |
| 4 | Severe erythema (beet redness) to slight eschar formation (injuries in depth) | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
| Adapted from the Draize scoring system.[6] |
-
Histopathology (Optional):
-
For a more detailed assessment, skin biopsies can be collected at the end of the observation period for histopathological examination. This can reveal microscopic changes such as necrosis and inflammation.[6]
-
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetracyclines and photosensitive skin reactions: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Double blind cross-over studies on phototoxicity to three tetracycline derivatives in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicaljournalssweden.se [medicaljournalssweden.se]
- 6. Evaluation of the skin phototoxicity of systemically administered pharmaceuticals in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Tetracycline Derivatives in Bone Tissue: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the distribution and concentration of antibiotics in specific tissues is paramount for designing effective therapeutic strategies. This guide provides a comparative analysis of the pharmacokinetics of three key tetracycline (B611298) derivatives in bone tissue: doxycycline (B596269), minocycline (B592863), and tigecycline (B611373). The information is compiled from various experimental studies to aid in the objective evaluation of these compounds for bone-related infections and other skeletal conditions.
Tetracyclines are a class of broad-spectrum antibiotics known for their affinity for bone tissue, a characteristic that has significant implications for treating bone infections and has been explored for its potential in bone regeneration.[1][2][3] The effectiveness of these drugs in bone is largely dependent on their ability to penetrate and accumulate at the site of action. This guide synthesizes available pharmacokinetic data to compare how doxycycline, minocycline, and tigecycline perform in this regard.
Quantitative Pharmacokinetic Data in Bone
The following table summarizes key pharmacokinetic parameters of doxycycline, minocycline, and tigecycline in bone tissue, compiled from various studies. It is important to note that experimental conditions, subject species, and analytical methods vary between studies, which can influence the results.
| Pharmacokinetic Parameter | Doxycycline | Minocycline | Tigecycline |
| Bone Concentration | 0.05-0.6 µg/g[4] | Data in humans is limited; higher lipophilicity suggests good bone penetration.[5][6] In horses, bone marrow concentration was 1.15 µg/g at 3 hours post-administration.[7] | Cmax: 2,262 ng/g[8] |
| Bone to Serum/Plasma Ratio | 0.06 - 0.75[3] | In horses, the bone marrow to plasma ratio was 1.34 at 3 hours post-administration.[7] | 4.77 (calculated using AUCτ)[8] |
| Area Under the Curve (AUC) in Bone | Not explicitly reported in reviewed human studies. | Not explicitly reported in reviewed human studies. | AUCτ: 11,465 ng·h/g[8] |
| General Oral Bioavailability | 90% to 100%[5] | 90% to 100%[5] | Low oral bioavailability; administered intravenously.[9] |
| Lipophilicity | 5 times more lipophilic than tetracycline.[5] | 5 times more lipophilic than doxycycline.[5][6] | N/A (Administered IV) |
Experimental Protocols
The data presented in this guide are derived from studies employing various methodologies to quantify tetracycline concentrations in bone. Below are summaries of the key experimental protocols used.
Quantification of Tigecycline in Human Bone
A study to reassess tigecycline bone concentrations utilized a robust assay with a stabilizing agent.[8]
-
Subjects and Dosing: Healthy volunteers undergoing elective orthopedic surgery received three intravenous doses of tigecycline (a 100-mg initial dose followed by two 50-mg doses).[8]
-
Sample Collection: A single bone sample was collected from each subject at 1, 2, 4, 6, 8, or 12 hours after the third dose. Blood samples were collected at multiple time points.[8]
-
Analytical Method: Tigecycline concentrations in serum and bone were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9] Bone samples were homogenized in a strong acidic-methanol extraction solvent containing a stabilizing agent before analysis.[9]
-
Pharmacokinetic Analysis: Noncompartmental analysis was used to determine pharmacokinetic parameters such as Cmax and AUC.[8]
Quantification of Doxycycline in Human Bone
One of the earliest studies measuring doxycycline in human bone employed the following protocol:
-
Subjects and Dosing: 25 patients undergoing orthopedic surgery received a single 200 mg dose of doxycycline via intravenous infusion 2-6 hours before the operation.[4]
-
Sample Collection: Bone samples were obtained during surgery.[4]
-
Analytical Method: The antibacterial activity in bone, as a measure of concentration, was determined using an agar (B569324) diffusion method.[4]
Quantification of Minocycline in Animal Tissues
A study in horses provides insight into minocycline's tissue distribution:
-
Subjects and Dosing: Healthy mares received a single intravenous injection of minocycline hydrochloride (2.2 mg/kg).[7]
-
Sample Collection: Tissue samples, including bone marrow, were collected at 0.5 and 3 hours after drug administration.[7]
-
Sample Preparation: Tissue samples were blotted dry, and all samples were frozen at –40°C pending analysis.[7]
-
Analytical Method: High-performance liquid chromatography (HPLC) was used to determine minocycline concentrations.
Tetracyclines and Bone Cell Signaling
Beyond their antimicrobial properties, tetracyclines have been shown to influence bone metabolism by modulating key signaling pathways involved in osteogenesis (bone formation).[5][10] This has led to research into their potential for treating conditions like osteoporosis and aiding in bone repair.
References
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. Determination of Pharmacokinetic and Pharmacokinetic-Pharmacodynamic Parameters of Doxycycline against Edwardsiella ictaluri in Yellow Catfish (Pelteobagrus fulvidraco) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral tetracyclines for bone and joint infections: what do we know? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The detection of doxycycline activity in human bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashp.org [ashp.org]
- 6. Minocycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Reassessment of tigecycline bone concentrations in volunteers undergoing elective orthopedic procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tigecycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Doxycycline induces bone repair and changes in Wnt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the reversibility of Demeclocycline's effects compared to other ADH antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the reversibility of the ADH antagonist effects of Demeclocycline (B601452) compared to other vasopressin receptor antagonists, namely the "vaptans": Tolvaptan, Conivaptan, and Lixivaptan. This document is intended to be an objective resource, supported by experimental data and detailed methodologies, to inform research and drug development efforts in the field of ADH antagonism.
Introduction to ADH Antagonists
Antidiuretic hormone (ADH), also known as vasopressin, is a key regulator of water homeostasis. It acts primarily on the V2 receptors in the renal collecting ducts, promoting water reabsorption. ADH antagonists are therapeutic agents that counteract the effects of ADH, leading to aquaresis (the excretion of electrolyte-free water). These agents are crucial in the management of conditions characterized by fluid retention and hyponatremia, such as the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH).
This guide focuses on two main classes of ADH antagonists:
-
Tetracycline Antibiotics: Demeclocycline, which indirectly inhibits the ADH signaling pathway.
-
Vaptans: A class of non-peptide, competitive vasopressin receptor antagonists. This guide will cover Tolvaptan (a selective V2 receptor antagonist), Conivaptan (a dual V1a/V2 receptor antagonist), and Lixivaptan (a selective V2 receptor antagonist whose development has been discontinued).
The reversibility of an ADH antagonist's effect is a critical parameter, influencing its clinical utility and safety profile. A rapid and predictable offset of action allows for better dose titration and management of potential side effects, such as overcorrection of serum sodium.
Mechanism of Action: Distinct Pathways of ADH Antagonism
The reversibility of these drugs is intrinsically linked to their distinct mechanisms of action.
Demeclocycline: Unlike the vaptans, Demeclocycline does not directly bind to and block the V2 receptor.[1] Its mechanism is less direct and involves downstream inhibition of the ADH signaling cascade.[1] Demeclocycline has been shown to decrease the abundance of adenylyl cyclase isoforms in the renal inner medulla, leading to reduced cyclic AMP (cAMP) generation upon vasopressin stimulation.[1][2] This ultimately impairs the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, inducing a state of nephrogenic diabetes insipidus.[3][4]
Vaptans (Tolvaptan, Conivaptan, Lixivaptan): These agents are direct, competitive antagonists of the vasopressin receptors.[1][5] Tolvaptan and Lixivaptan are selective for the V2 receptor, while Conivaptan is a dual antagonist of both V1a and V2 receptors.[6] By binding to the V2 receptor, they prevent ADH from initiating its intracellular signaling cascade, thereby blocking the Gs protein-adenylyl cyclase pathway and subsequent cAMP production.[1] This direct and competitive antagonism leads to a more rapid and predictable onset and, theoretically, a more direct reversal upon drug withdrawal.
Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Evidence for the use of demeclocycline in the treatment of hyponatraemia secondary to SIADH: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. benchchem.com [benchchem.com]
- 6. Vasopressin and vasopressin antagonists in heart failure and hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation: Demeclocycline's Impact on Bone Formation Rates Compared to Other Tetracyclines
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Demeclocycline and other tetracycline-class antibiotics concerning their impact on bone formation rates. The information is intended for researchers, scientists, and drug development professionals interested in the skeletal effects of this class of drugs. While tetracyclines are widely used as fluorescent labels in bone histomorphometry due to their affinity for the bone mineral matrix, their inherent biological activities present a potential influence on the very processes they are meant to measure. This guide synthesizes available data to shed light on these effects.
Comparative Analysis of Tetracyclines on Bone Formation
The following table summarizes quantitative data from various studies on the effects of different tetracyclines on key bone formation parameters. It is important to note that direct quantitative data on the impact of Demeclocycline on Mineral Apposition Rate (MAR) and Bone Formation Rate (BFR) is limited in the available literature. However, its properties as a bone labeling agent are compared with other tetracyclines for which more extensive data exists.
| Tetracycline (B611298) Derivative | Study Type | Key Findings on Bone Formation | Quantitative Data (where available) | Citation |
| Demeclocycline | Human; Bone Labeling Study | Produces longer fluorescent labels compared to oxytetracycline, which can affect the measurement of mineralizing surface. | Data on direct impact on MAR or BFR not provided. | [1] |
| Doxycycline | Rat; Alveolar Bone Repair | Increased the number of osteoblasts and the percentage of type I and III collagen fibers. | - | |
| Rat; Diabetic Model | Normalized viability, proliferation, and metabolic activity of bone marrow stromal cells. Upregulated osteogenic markers. | - | ||
| Rat; Calvarial Defect | At 8 weeks, the Doxycycline group showed a newly formed bone area of 61.11% compared to 23.11% in the control group. | New Bone Area (%): 61.11 ± (SD not provided) | [2] | |
| Minocycline | Rat; Ovariectomized Model | Increased osteoid surface, mineralizing surface, mineral apposition rate, and bone formation rate. | Specific values for MAR and BFR increase were not detailed in the abstract. | [3] |
| Tetracycline (general) | Rat; Ovariectomized Model | At a dose of 1.2 mg/kg/day, it increased osteoblast recruitment. At 4.8 mg/kg/day, it enhanced osteoblast activity. | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of studies on bone formation. The following sections outline the key experimental protocols commonly employed in tetracycline-based bone histomorphometry.
Double Tetracycline Labeling Protocol
This technique is the gold standard for measuring dynamic parameters of bone formation.
-
Labeling Schedule: Two separate courses of a tetracycline antibiotic are administered with a defined interval between them. A common schedule involves:
-
First Label: Administer tetracycline for 2-3 consecutive days.
-
Inter-label Period: A period of 10-14 days with no tetracycline administration.
-
Second Label: Administer the same or a different tetracycline for another 2-3 consecutive days.
-
-
Tetracycline Administration: The route of administration can be oral or via injection, depending on the specific study design and animal model. For human studies, oral administration is typical.[5]
-
Dosage: Dosages vary depending on the tetracycline used and the subject (human or animal model). For instance, in some human studies, Demeclocycline is given at a dose of 150 mg twice a day.
-
Biopsy Timing: The bone biopsy is typically performed 3-7 days after the completion of the second tetracycline label.[5]
Bone Biopsy and Undecalcified Processing
To preserve the fluorescent labels and the bone's mineralized structure, undecalcified bone processing is essential.
-
Biopsy Procedure: A bone biopsy, commonly from the iliac crest in humans, is obtained using a specialized trephine.
-
Fixation: The fresh biopsy specimen is immediately placed in a fixative solution, such as 70% ethanol (B145695), to preserve tissue morphology.
-
Dehydration: The sample is dehydrated through a series of graded ethanol solutions.
-
Embedding: The dehydrated bone is embedded in a hard resin, such as methyl methacrylate.
-
Sectioning: Thin sections (typically 5-10 micrometers) are cut from the embedded block using a microtome equipped with a heavy-duty blade.
-
Staining and Analysis: Unstained sections are viewed under a fluorescence microscope to visualize the tetracycline labels. Other sections can be stained with specific bone stains (e.g., Goldner's trichrome, von Kossa) for static histomorphometric analysis.
Signaling Pathways and Mechanisms of Action
Tetracyclines influence bone metabolism through various signaling pathways. The primary mechanisms include the inhibition of matrix metalloproteinases (MMPs) and modulation of the Wnt signaling pathway.
Inhibition of Matrix Metalloproteinases (MMPs)
Tetracyclines are known to inhibit MMPs, a family of enzymes that degrade extracellular matrix components, including collagen in bone. This inhibition is thought to contribute to their effects on bone resorption and formation.
Modulation of the Wnt Signaling Pathway
The Wnt signaling pathway plays a crucial role in osteoblast differentiation and bone formation. Some tetracyclines, such as doxycycline, have been shown to modulate this pathway.
Experimental Workflow for Tetracycline-Based Bone Histomorphometry
The following diagram illustrates the typical workflow for conducting a study on the effects of tetracyclines on bone formation using histomorphometry.
References
- 1. Difference in label length between demethylchlortetracycline and oxytetracycline: implications for the interpretation of bone histomorphometric data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Doxycycline on Bone Regeneration. Tomographic and Histomorphometric Analysis IADR Abstract Archives [iadr.abstractarchives.com]
- 3. Using Tetracyclines to Treat Osteoporotic/Osteopenic Bone Loss: From the Basic Science Laboratory to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetracyclines and bone: unclear actions with potentially lasting effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NKF KDOQI Guidelines [kidneyfoundation.cachefly.net]
A Comparative In Vitro Analysis of the Anti-Inflammatory Properties of Demeclocycline and Minocycline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory properties of two tetracycline (B611298) antibiotics, demeclocycline (B601452) and minocycline (B592863). While both are recognized for their antimicrobial activity, their secondary anti-inflammatory effects are of significant interest in various therapeutic areas. This document synthesizes available experimental data to highlight their mechanisms of action and relative potencies in inhibiting key inflammatory mediators and pathways.
Executive Summary
Minocycline exhibits a broader and more extensively studied profile of in vitro anti-inflammatory activities compared to demeclocycline.[1][2] It has been shown to potently inhibit pro-inflammatory cytokines, matrix metalloproteinases (MMPs), and key signaling pathways such as NF-κB and MAPK.[1][3][4] Data directly comparing demeclocycline's anti-inflammatory effects are less prevalent in the literature. However, comparisons with the structurally similar doxycycline (B596269) suggest that while both possess anti-inflammatory capabilities, their efficacy and mechanisms may differ. For instance, in some studies, doxycycline showed higher anti-inflammatory activity in certain assays compared to minocycline, although minocycline exhibited stronger antioxidant properties.[5][6]
Comparative Data on Anti-Inflammatory Activity
The following tables summarize quantitative data from in vitro studies, offering a comparative look at the inhibitory activities of minocycline and related tetracyclines.
Table 1: Inhibition of Matrix Metalloproteinases (MMPs)
| Compound | MMP Target | IC50 (µM) | Cell/System | Reference |
| Minocycline | MMP-9 | 10.7 | In Vitro (Zymography) | [7] |
| Doxycycline | MMP-9 | 608.0 | In Vitro (Zymography) | [7] |
| Minocycline | Stromelysin | 290 | In Vitro | [8] |
| Doxycycline | Stromelysin | 32 | In Vitro | [8] |
| Doxycycline | Gelatinase A | 56 | In Vitro | [8] |
| Doxycycline | Collagenase | 452 | In Vitro | [8] |
Table 2: Inhibition of Inflammatory Mediators
| Compound | Mediator | Inhibition | Cell Line | Inducer | Reference |
| Minocycline | TNF-α, IL-6, IFN-γ | Dose-dependent suppression | THP-1 monocytic cells | LPS | [4] |
| Minocycline | IL-8, IP-10, MCP-1, MIP-1α, MIP-1β, RANTES, Eotaxin | Dose-dependent suppression | THP-1 monocytic cells | LPS | [4] |
| Minocycline | TNF-α, IL-6, IL-1α, IL-1β | Significant reduction | HaCaT cells | LL37 | [3] |
| Minocycline & Doxycycline | Myeloperoxidase (MPO) & Lactate Dehydrogenase (LDH) | Significant inhibition (0.001 to 1 µg/ml) | In Vitro Assay | - | [6] |
Key Anti-Inflammatory Mechanisms
Inhibition of Pro-Inflammatory Cytokines
Minocycline has been demonstrated to downregulate the production of several pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[2][5] This is a crucial aspect of its anti-inflammatory action, as these cytokines are central to the inflammatory cascade. For example, in lipopolysaccharide (LPS)-stimulated THP-1 monocytic cells, minocycline suppressed the production of TNF-α, IL-6, and IFN-γ in a dose-dependent manner.[4]
Modulation of Matrix Metalloproteinases (MMPs)
Both minocycline and doxycycline are known inhibitors of MMPs, enzymes that degrade the extracellular matrix and contribute to tissue damage in inflammatory conditions.[1][9] However, their potency against different MMPs can vary. One study found minocycline to be a significantly more potent inhibitor of MMP-9 than doxycycline.[7] Conversely, another study reported doxycycline to be a more potent inhibitor of stromelysin, gelatinase A, and collagenase.[8]
Interference with Signaling Pathways
Minocycline exerts its anti-inflammatory effects by modulating key intracellular signaling pathways. It has been shown to inhibit the phosphorylation of IκB kinase (IKK)α/β, which is a critical step in the activation of the NF-κB pathway.[4] The NF-κB pathway is a central regulator of the expression of many pro-inflammatory genes. Additionally, minocycline has been found to reduce the phosphorylation of p38 MAPK.[1] In rosacea-like inflammation models, minocycline was shown to downregulate the expression of Toll-like receptor 4 (TLR4) and phosphorylated NF-κB.[3][10]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature to assess the in vitro anti-inflammatory properties of these compounds.
Cell Culture and Stimulation
-
Cell Lines: Human monocytic cell lines (e.g., THP-1) or human keratinocyte cell lines (e.g., HaCaT) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Inflammatory Stimulation: To induce an inflammatory response, cells are stimulated with agents like lipopolysaccharide (LPS) from E. coli or the antimicrobial peptide LL37.
-
Drug Treatment: Cells are pre-treated with varying concentrations of demeclocycline or minocycline for a specified period (e.g., 1-2 hours) before the addition of the inflammatory stimulus.
Cytokine Production Measurement (ELISA)
-
After the incubation period with the drug and stimulus, the cell culture supernatant is collected.
-
The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
The assay is performed according to the manufacturer's instructions, which typically involves the use of a specific antibody to capture the cytokine of interest and a secondary enzyme-linked antibody for detection.
-
The absorbance is read using a microplate reader, and the cytokine concentration is determined by comparison with a standard curve.
Western Blotting for Signaling Pathway Analysis
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of signaling proteins (e.g., NF-κB p65, IKKα/β, p38 MAPK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
MMP Activity Assay (Gelatin Zymography)
-
Conditioned media from cell cultures is collected.
-
Proteins in the media are separated by electrophoresis on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow renaturation of the MMPs.
-
The gel is then incubated in a developing buffer containing calcium and zinc ions at 37°C to allow for gelatin degradation by the MMPs.
-
The gel is stained with Coomassie Brilliant Blue, and areas of MMP activity appear as clear bands against a blue background.
-
The intensity of the bands can be quantified using densitometry.
Visualizations
Signaling Pathway of Minocycline's Anti-Inflammatory Action
References
- 1. Minocycline: far beyond an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Systemic Minocycline Side Effects and Topical Minocycline as a Safer Alternative for Treating Acne and Rosacea [mdpi.com]
- 3. Minocycline inhibits rosacea-like inflammation through the TLR4-mediated NF-κB signaling pathway in vivo and in vitro | PLOS One [journals.plos.org]
- 4. Minocycline modulates cytokine and chemokine production in lipopolysaccharide-stimulated THP-1 monocytic cells by inhibiting IκB kinase α/β phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory properties of doxycycline and minocycline in experimental models: an in vivo and in vitro comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. The tetracycline analogs minocycline and doxycycline inhibit angiogenesis in vitro by a non-metalloproteinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minocycline inhibits rosacea-like inflammation through the TLR4-mediated NF-κB signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Demeclocycline Calcium
For Immediate Implementation by Laboratory Personnel
The responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for compounds like demeclocycline (B601452) calcium is not merely a regulatory requirement but a critical practice to protect public health and the integrity of our ecosystems. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of demeclocycline calcium, ensuring compliance and minimizing environmental impact.
Understanding the Hazard Profile of this compound
Demeclocycline, a member of the tetracycline (B611298) antibiotic family, is recognized as a hazardous substance. Its improper disposal can lead to the contamination of water and soil, contributing to the development of antibiotic-resistant bacteria and posing a threat to aquatic life. The Safety Data Sheet (SDS) for demeclocycline hydrochloride, a closely related salt, classifies it as harmful if swallowed or in contact with skin, causing skin and serious eye irritation, and suspected of causing genetic defects. Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and to follow stringent disposal procedures.
Core Disposal Protocol for this compound in a Laboratory Setting
The following protocol outlines the essential steps for the safe disposal of this compound. This procedure applies to the pure compound (solid), stock solutions, and any contaminated labware.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure you are wearing the following PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: A respirator should be used if there is a risk of inhaling dust particles, particularly when handling the solid form.
Step 2: Waste Segregation and Collection
All this compound waste must be segregated as hazardous chemical waste.
-
Solid Waste:
-
Carefully sweep any solid this compound to avoid generating dust.
-
Place the solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Liquid Waste (Stock Solutions):
-
Do not pour this compound solutions down the drain.
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and appropriately labeled hazardous waste container.
-
-
Contaminated Labware:
-
Disposable items (e.g., pipette tips, weighing boats, contaminated paper towels) should be placed in the designated solid hazardous waste container.
-
Reusable glassware should be decontaminated by soaking in a 10% bleach solution for 24 hours before standard washing.
-
Step 3: Labeling of Hazardous Waste Containers
Proper labeling is crucial for the safe management of hazardous waste. The label on your this compound waste container must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The accumulation start date.
-
The specific hazards (e.g., "Harmful," "Irritant").
Step 4: Storage of Hazardous Waste
Store the sealed and labeled hazardous waste container in a designated, secure area within the laboratory, away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation point.
Step 5: Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Incineration is a common and recommended method for the final disposal of pharmaceutical waste.
Quantitative Data on Pharmaceutical Waste
| Waste Stream Category | Description | Recommended Disposal Method |
| Solid this compound | Unused, expired, or surplus pure compound. | Collection as hazardous chemical waste for incineration. |
| This compound Solutions | Stock solutions, experimental solutions. | Collection as hazardous chemical waste for incineration. |
| Contaminated Labware (Disposable) | Pipette tips, gloves, weighing paper, etc. | Collection in a designated hazardous waste container for incineration. |
| Contaminated Labware (Reusable) | Glassware, spatulas, etc. | Decontamination with a 10% bleach solution followed by standard washing. |
Experimental Protocols for Inactivation
Specific, validated experimental protocols for the chemical inactivation of this compound prior to disposal are not widely published. While general chemical degradation methods for pharmaceuticals exist, such as oxidation, their application to this compound in a laboratory setting for disposal purposes is not recommended without thorough validation and approval from your institution's EHS department. Attempting unverified inactivation procedures can be dangerous and may produce other hazardous byproducts. The most reliable and compliant method of disposal is through a licensed hazardous waste contractor.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research laboratory.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.
Comprehensive Safety and Handling Guide for Demeclocycline Calcium
This guide provides essential safety protocols and logistical information for handling Demeclocycline calcium in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
This compound is a tetracycline (B611298) antibiotic that requires careful handling due to its potential health hazards. It is classified as a hazardous substance, harmful if swallowed, in contact with skin, or inhaled.[1][2] It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Furthermore, it is suspected of causing genetic defects and may damage fertility or an unborn child.[2]
| Hazard Statement | Classification |
| Harmful if swallowed, in contact with skin, or if inhaled | Acute Toxicity (Oral, Dermal, Inhalation) - Category 4 |
| Causes skin irritation | Skin Irritation - Category 2 |
| Causes serious eye irritation | Eye Irritation - Category 2A |
| May cause respiratory irritation | Specific target organ toxicity (single exposure) - Category 3 |
| Suspected of causing genetic defects | Germ cell mutagenicity - Category 2 |
| Harmful to aquatic life | Hazardous to the aquatic environment |
This data is synthesized from multiple safety data sheets.[2][3]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Protective Equipment | Rationale |
| Hands | Protective gloves (e.g., Nitrile gloves).[3] | To prevent skin contact, as the substance is harmful and can cause skin irritation.[1][3] |
| Body | Laboratory coat.[3] | To protect skin and clothing from contamination.[3] |
| Eyes/Face | Appropriate protective eyeglasses or chemical safety goggles.[4] | To prevent eye contact, which can cause serious eye irritation.[1][3] |
| Respiratory | No specific respiratory protection is required under normal use with adequate ventilation.[4] A particle filter respirator may be used if dust is generated. | To prevent inhalation, which can cause respiratory irritation.[2][3] |
Handling and Storage Protocols
Handling:
-
Handle this compound in a well-ventilated area to avoid the formation of dust and aerosols.[5]
-
Wash hands thoroughly after handling.[3]
-
Contaminated work clothing should not be allowed out of the workplace.[3]
Storage:
-
Store in a dry, cool, and well-ventilated place.[5]
-
For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended.[9]
-
For long-term storage (months to years), store at -20°C.[9]
-
The product should be stored in the dark to protect it from light.[8][9]
Accidental Release and Spill Containment Plan
In the event of a spill, follow these procedural steps to ensure safety and proper cleanup.
Caption: Workflow for handling a this compound spill.
Spill Cleanup Procedure:
-
Avoid breathing dust.
-
Use personal protective equipment as outlined in the section above.[6]
-
Soak up the spill with inert absorbent material.[6]
-
Collect the contaminated material into a suitable, closed container for disposal.[6]
-
Do not allow the product to enter drains or sewers.[2][3][6]
-
After cleanup, ensure the area is adequately ventilated.[2][3]
Disposal Plan
-
This compound and its containers must be disposed of as hazardous waste.[6][7]
-
Disposal must be in accordance with official local, regional, and national regulations.[3]
-
Do not dispose of with household garbage.[3]
-
Avoid release to the environment.[3] Stock antibiotic solutions are considered hazardous chemical waste and should be collected in an approved container for chemical waste.[10]
First Aid Measures
In case of exposure, immediate medical attention is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Call a physician.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[3][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3][7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately if you feel unwell.[3] |
Always show the Safety Data Sheet to the attending medical professional.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. agscientific.com [agscientific.com]
- 4. fishersci.com [fishersci.com]
- 5. targetmol.com [targetmol.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. dmi.ie [dmi.ie]
- 8. medicines.org.uk [medicines.org.uk]
- 9. medkoo.com [medkoo.com]
- 10. bitesizebio.com [bitesizebio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
